molecular formula C8H9BrFN B1406186 1-(2-Bromo-5-fluorophenyl)ethanamine CAS No. 1270416-49-3

1-(2-Bromo-5-fluorophenyl)ethanamine

Numéro de catalogue: B1406186
Numéro CAS: 1270416-49-3
Poids moléculaire: 218.07 g/mol
Clé InChI: CQRICPAZGLNNEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Bromo-5-fluorophenyl)ethanamine is a useful research compound. Its molecular formula is C8H9BrFN and its molecular weight is 218.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-5-fluorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-fluorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2-bromo-5-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRICPAZGLNNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS No. 1270416-49-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromo-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural features, including a bromo- and fluoro-substituted phenyl ring and a chiral ethylamine side chain, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its role as a key pharmaceutical intermediate.

CAS Number: 1270416-49-3[1][2] Molecular Formula: C₈H₉BrFN[1][2] Molecular Weight: 218.07 g/mol [2]

PropertyValueSource
CAS Number1270416-49-3[1][2]
Molecular FormulaC₈H₉BrFN[1][2]
Molecular Weight218.07 g/mol [2]

Synthesis and Mechanistic Insights

The synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine is typically achieved through a multi-step process, culminating in a reductive amination of the corresponding ketone precursor, 1-(2-bromo-5-fluorophenyl)ethanone.

Part 1: Synthesis of the Ketone Precursor: 1-(2-Bromo-5-fluorophenyl)ethanone

The synthesis of the ketone intermediate is a critical first step. A common and effective method is the Weinreb ketone synthesis, which is favored for its ability to minimize over-addition of the organometallic reagent, a common side reaction that can significantly reduce the yield of the desired ketone.[3]

Reaction Scheme for Weinreb Ketone Synthesis:

G 2-Bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic acid Weinreb_amide N-methoxy-N-methyl- (2-bromo-5-fluorobenz)amide 2-Bromo-5-fluorobenzoic_acid->Weinreb_amide Amide Formation Ketone 1-(2-Bromo-5-fluorophenyl)ethanone Weinreb_amide->Ketone Grignard Reaction Reagent1 1. Oxalyl chloride or Thionyl chloride 2. N,O-dimethylhydroxylamine HCl, Base Reagent2 Methylmagnesium bromide (CH3MgBr) in THF, -78 °C

Caption: Weinreb synthesis of the ketone precursor.

Experimental Protocol: Weinreb Ketone Synthesis

  • Acid Chloride Formation: To a solution of 2-bromo-5-fluorobenzoic acid in an anhydrous solvent such as dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF) is added. The mixture is cooled to 0 °C, and oxalyl chloride or thionyl chloride is added slowly. The reaction is allowed to warm to room temperature and stirred until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Weinreb Amide Formation: In a separate flask, N,O-dimethylhydroxylamine hydrochloride is dissolved in anhydrous DCM with a non-nucleophilic base like triethylamine or diisopropylethylamine, and the solution is cooled to 0 °C. The freshly prepared acid chloride solution is then added dropwise. The reaction is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated to give the Weinreb amide.[3]

  • Grignard Reaction: The Weinreb amide is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cooled to -78 °C. A solution of methylmagnesium bromide in diethyl ether is added dropwise, maintaining the low temperature. The reaction is stirred at -78 °C for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. After warming to room temperature, the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ketone is then purified by column chromatography on silica gel.[3]

Causality Behind Experimental Choices: The use of Weinreb amide is crucial as it forms a stable chelate with the Grignard reagent, preventing the formation of a tertiary alcohol byproduct that can occur with other acylating agents. The low temperature (-78 °C) for the Grignard reaction is essential to control the reactivity and prevent side reactions.

Part 2: Reductive Amination to Yield 1-(2-Bromo-5-fluorophenyl)ethanamine

Reductive amination is a highly effective method for converting ketones to amines.[4][5] This process involves the reaction of the ketone with an amine source to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Reaction Scheme for Reductive Amination:

G Ketone 1-(2-Bromo-5-fluorophenyl)ethanone Imine Imine Intermediate Ketone->Imine Imine Formation Amine 1-(2-Bromo-5-fluorophenyl)ethanamine Imine->Amine Reduction Reagents Ammonia source (e.g., NH4OAc) Reducing agent (e.g., NaBH3CN)

Caption: Reductive amination of the ketone to the target amine.

Experimental Protocol: Reductive Amination

  • A solution of 1-(2-bromo-5-fluorophenyl)ethanone in a suitable solvent such as methanol or ethanol is prepared.

  • An excess of an ammonia source, such as ammonium acetate, is added to the solution.

  • A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. These reagents are selective for the reduction of the iminium ion over the ketone.[4][5]

  • The reaction mixture is stirred at room temperature for several hours to overnight, with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of water or a dilute acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography or distillation to yield 1-(2-bromo-5-fluorophenyl)ethanamine.

Self-Validating System: The choice of a mild reducing agent like sodium cyanoborohydride is key to the success of this one-pot reaction, as it does not readily reduce the starting ketone. The progress of the reaction can be easily monitored by the disappearance of the ketone spot and the appearance of the amine product spot on a TLC plate.

Physicochemical Properties

PropertyValue/DescriptionSource
Physical FormExpected to be a liquid or low-melting solid at room temperature[6]
Storage Temperature2-8°C, protected from light[6]

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and purity assessment of 1-(2-Bromo-5-fluorophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃) of the ethylamine side chain, as well as the amine protons (NH₂). The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern on the phenyl ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to bromine and fluorine exhibiting characteristic chemical shifts and coupling constants (for the fluorine-coupled carbons). The aliphatic carbons of the ethylamine side chain will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 218.07 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Adducts:

Adductm/z
[M+H]⁺217.99751
[M+Na]⁺239.97945
[M-H]⁻215.98295
(Predicted values for a related isomer)[7]
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-Br and C-F stretching vibrations.

Analytical Workflow:

G Sample 1-(2-Bromo-5-fluorophenyl)ethanamine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR Infrared Spectroscopy Sample->IR Purity Purity Assessment (e.g., HPLC, GC) Sample->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity->Structure_Confirmation

Caption: Workflow for analytical characterization.

Applications in Medicinal Chemistry and Drug Development

1-(2-Bromo-5-fluorophenyl)ethanamine is a valuable pharmaceutical intermediate.[] The presence of the bromine and fluorine atoms provides handles for further chemical modifications and can enhance the pharmacological properties of the final drug molecule. Fluorine substitution, in particular, is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.[9]

The bromo-substituent can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

Potential Therapeutic Areas:

While specific drug candidates synthesized directly from this intermediate are not widely published, related structures are found in compounds targeting a range of diseases, including:

  • Oncology: As a building block for kinase inhibitors.[10]

  • Central Nervous System (CNS) Disorders: The phenethylamine scaffold is a common feature in neurologically active compounds.

  • Anti-inflammatory and Antiviral Agents: The versatility of this intermediate allows for its incorporation into various pharmacophores.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-Bromo-5-fluorophenyl)ethanamine is a strategically important building block in the synthesis of novel pharmaceutical agents. Its preparation via a robust and scalable synthetic route, coupled with its versatile chemical handles, makes it an attractive starting material for drug discovery and development programs. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective utilization in the laboratory and beyond.

References

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PMC. Available at: [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem. Available at: [Link]

  • 1-(2-Bromo-5-fluorophenyl)ethanamine. Appchem. Available at: [Link]

  • CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

  • A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • (r)-1-(5-bromo-2-fluorophenyl)ethanamine hydrochloride. PubChemLite. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Available at: [Link]

  • 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. MDPI. Available at: [Link]

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available at: [Link]

  • 1H-NMR. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Drug Discovery Intermediate Production Challenges. Available at: [Link]

  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). Technical Disclosure Commons. Available at: [Link]

  • NEW HYPERCOORDINATED TRIARYLTELLURONIUM DERIVATIVES OF ORGANOPHOSPHORUS LIGANDS. SYNTHESIS AND STRUCTURAL CHARACTERIZATION. Revue Roumaine de Chimie. Available at: [Link]

  • Synthesis of Organic Bromides via Organotrifluoroborates. Organic Chemistry Portal. Available at: [Link]

  • 2-Bromo-5-fluorotoluene. NIST WebBook. Available at: [Link]/cgi/cbook.cgi?ID=C452631&Type=MASS)

Sources

Introduction: The Strategic Importance of a Versatile Chiral Amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine

1-(2-Bromo-5-fluorophenyl)ethanamine is a key chiral building block in modern medicinal and agrochemical research. Its structural motifs—a halogenated aromatic ring and a chiral ethylamine side chain—are prevalent in a multitude of biologically active molecules. The bromine and fluorine atoms provide handles for further synthetic elaboration through cross-coupling reactions and can modulate the compound's pharmacokinetic properties, such as metabolic stability and binding affinity. The chiral amine center is fundamental to stereospecific interactions with biological targets, making enantiomerically pure forms of this compound highly valuable.[1][2][3]

This guide provides a comprehensive overview of the principal synthetic pathways to access 1-(2-Bromo-5-fluorophenyl)ethanamine, with a focus on both racemic and asymmetric strategies. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explain the rationale behind the selection of specific reagents and conditions, offering a Senior Application Scientist's perspective on practical and efficient synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis reveals the most logical bond disconnections for synthesizing the target molecule. The primary disconnection is the carbon-nitrogen bond of the ethylamine group, which points directly to a reductive amination strategy starting from the corresponding ketone, 2'-Bromo-5'-fluoroacetophenone. This ketone, in turn, can be synthesized from commercially available precursors.

G TM Target Molecule 1-(2-Bromo-5-fluorophenyl)ethanamine FG1 Functional Group Interconversion (C-N bond formation) TM->FG1 KP Key Precursor 2'-Bromo-5'-fluoroacetophenone FG1->KP FG2 Functional Group Interconversion (C-C bond formation) KP->FG2 SM Starting Material 2-Bromo-5-fluorobenzoic acid FG2->SM

Caption: Retrosynthetic pathway for 1-(2-Bromo-5-fluorophenyl)ethanamine.

Pathway 1: Synthesis via Reductive Amination of 2'-Bromo-5'-fluoroacetophenone

This is the most direct and widely employed route for producing the racemic amine. It is a two-stage process involving the synthesis of the ketone intermediate followed by its conversion to the amine.

Stage 1: Synthesis of 2'-Bromo-5'-fluoroacetophenone

While Friedel-Crafts acylation of 1-bromo-4-fluorobenzene is a conceivable route, it often suffers from poor regioselectivity and harsh reaction conditions. A more controlled and high-yielding approach is the Weinreb ketone synthesis, which proceeds via a stable N-methoxy-N-methylamide (Weinreb amide) intermediate. This method reliably prevents the common problem of over-addition by organometallic reagents.[4][5]

Workflow for Weinreb Ketone Synthesis:

G cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation A 2-Bromo-5-fluorobenzoic acid B Acid Chloride Intermediate A->B Oxalyl Chloride, cat. DMF C N-methoxy-N-methyl- (2-bromo-5-fluorophenyl)carboxamide B->C HN(OMe)Me·HCl, Base E 2'-Bromo-5'-fluoroacetophenone C->E D Methyl Grignard (MeMgBr) D->E G cluster_0 Step 1: Sulfinylimine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage A 2'-Bromo-5'-fluoroacetophenone C Chiral N-Sulfinylimine A->C B (R)- or (S)-tert- Butanesulfinamide B->C Ti(OEt)₄ D Diastereomerically Enriched Sulfinamide C->D Reducing Agent (e.g., NaBH₄) E Enantiopure Amine (as HCl salt) D->E HCl in Dioxane/MeOH

Sources

Technical Deep Dive: 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Scaffold for Next-Generation Therapeutics

Part 1: Executive Summary & Structural Logic

1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3) represents a "privileged scaffold" in modern medicinal chemistry. It combines three critical design elements: a chiral primary amine for hydrogen bonding, an ortho-bromine handle for cross-coupling, and a meta-fluorine atom for metabolic blocking and electronic tuning.

This guide moves beyond basic catalog data to provide a rigorous synthetic and application framework. We address the specific challenge of synthesizing this molecule: the steric hindrance imposed by the ortho-bromine atom, which complicates standard imine formation, and the necessity of enantiopurity for biological activity.

Physiochemical Profile
PropertyValueStructural Implication
Molecular Formula C₈H₉BrFNCore scaffold
Molecular Weight 218.07 g/mol Fragment-based drug discovery (FBDD) compliant
Chiral Center C1 (Benzylic)Critical for target selectivity (R vs S)
LogP (Predicted) ~2.3Moderate lipophilicity; good membrane permeability
pKa (Conj. Acid) ~9.5Protonated at physiological pH (lysosomal trapping potential)
H-Bond Donors/Acc. 2 / 1Key interaction points for receptor binding pockets
Part 2: Structural Analysis & Visualization

The molecule's utility stems from its specific substitution pattern.[1] The 2-position bromine allows for modular expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings after the chiral center is established, while the 5-position fluorine blocks P450-mediated oxidation at a typically vulnerable site.

Structure Core Benzylic Chiral Center (C1) Ortho Ortho-Bromine (C2) Steric Bulk & Coupling Handle Core->Ortho  Steric Clash Meta Meta-Fluorine (C5) Metabolic Block & pKa Modulation Core->Meta  Electronic Effect Amine Primary Amine H-Bond Donor Core->Amine  Attached

Figure 1: Functional decomposition of the scaffold showing steric and electronic relationships.

Part 3: Synthetic Pathways & Protocols

The synthesis of 1-(2-bromo-5-fluorophenyl)ethanamine is non-trivial due to the ortho-bromine substituent. Standard reductive amination often yields low enantiomeric excess (ee) or suffers from slow kinetics.

We recommend the Ellman Auxiliary Approach for research-scale synthesis where >98% ee is required.

Method A: Asymmetric Synthesis (Ellman Auxiliary)

This protocol utilizes (R)- or (S)-tert-butanesulfinamide. The use of Ti(OEt)₄ is mandatory here; weaker Lewis acids (like CuSO₄) typically fail to drive the condensation to completion due to the steric bulk of the ortho-bromine.

Precursor: 1-(2-bromo-5-fluorophenyl)ethanone (CAS: 1006-33-3).[2]

Step-by-Step Protocol:

  • Imine Formation (Condensation):

    • Reagents: Ketone (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

    • Solvent: Dry THF (0.5 M).

    • Conditions: Reflux (70-75°C) for 16–24 hours. Note: Monitor by HPLC. The ortho-Br slows this step significantly compared to non-hindered acetophenones.

    • Workup: Cool to RT. Pour into brine with vigorous stirring (creates a Ti-salt slurry). Filter through Celite. Extract EtOAc.

    • Yield Target: >85% conversion to the N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄.

    • Rationale: L-Selectride (bulky) often provides higher diastereoselectivity (dr >95:5) due to the bulky ortho-substituent reinforcing the transition state geometry.

    • Conditions: THF, -78°C. Add reducing agent dropwise. Stir 2h.

    • Mechanism: The bulky bromine atom forces the ketimine into a specific conformation, enhancing the facial selectivity of the hydride attack.

  • Cleavage (Deprotection):

    • Reagent: HCl (4M in Dioxane).

    • Conditions: 0°C to RT, 1 hour.

    • Workup: Basify with NaHCO₃, extract with DCM.

    • Result: Chiral amine hydrochloride salt or free base.[3]

Method B: Biocatalytic Reductive Amination (Scalable)

For multi-gram/kilo scale, enzymatic routes are superior.

  • Enzyme: Amine Transaminases (ATAs) or Reductive Aminases (RedAms) specific for ortho-substituted acetophenones.

  • Donor: Isopropylamine or Alanine.

  • Advantage: Single step, ambient temperature, >99% ee, avoids titanium waste.

Synthesis Start Precursor: 2'-Bromo-5'-fluoroacetophenone Step1 Step 1: Condensation (R)-t-Bu-Sulfinamide + Ti(OEt)4 Reflux, THF Start->Step1 Inter1 Intermediate: Chiral N-Sulfinyl Ketimine Step1->Inter1 Step2 Step 2: Reduction L-Selectride (-78°C) High Diastereoselectivity Inter1->Step2 Steric Control via Ortho-Br Inter2 Intermediate: Sulfinamide Adduct Step2->Inter2 Step3 Step 3: Acid Hydrolysis HCl / Dioxane Inter2->Step3 Final Target: (R)- or (S)-1-(2-Bromo-5-fluorophenyl)ethanamine Step3->Final

Figure 2: The Ellman Auxiliary workflow optimized for sterically hindered acetophenones.

Part 4: Strategic Applications in Medicinal Chemistry

The 1-(2-bromo-5-fluorophenyl)ethanamine scaffold is not merely an intermediate; it is a "warhead" for structure-activity relationship (SAR) exploration.

1. The Ortho-Bromine Handle (Vector Exploration): The bromine atom is positioned ortho to the chiral amine. In a drug binding pocket, this allows for the construction of fused ring systems (e.g., dihydroisoquinolines) or the introduction of biaryl systems via Suzuki coupling.

  • Application: Creating atropisomeric kinase inhibitors where the rotation of the biaryl bond is restricted by the chiral center.

2. The Meta-Fluorine (Metabolic Armor): In many phenethylamine drugs, the para-position (relative to the alkyl chain) is a hotspot for metabolic hydroxylation.

  • Mechanism:[4][5] The fluorine at position 5 (para to the bromine, meta to the amine) deactivates the ring toward electrophilic metabolic attack and prevents the formation of potentially toxic quinone-imine metabolites.

3. GPCR Ligand Design: Halogenated phenethylamines are classic pharmacophores for 5-HT (Serotonin) and Dopamine receptors. The specific 2-Br, 5-F pattern alters the quadrupole moment of the benzene ring, potentially enhancing pi-stacking interactions with aromatic residues (Phe, Trp) in the receptor pocket.

Part 5: Analytical Validation

To validate the synthesis of 1-(2-bromo-5-fluorophenyl)ethanamine, researchers should look for these diagnostic signals.

1. ¹H NMR (400 MHz, CDCl₃) - Predicted:

  • δ 7.45 (dd, 1H): H3 proton (ortho to Br). Shows coupling to F.

  • δ 7.25 (dd, 1H): H6 proton (ortho to alkyl group).

  • δ 6.85 (dt, 1H): H4 proton.

  • δ 4.55 (q, 1H): Diagnostic Chiral Methine. This quartet will be significantly downfield due to the electron-withdrawing nature of the ring and the amine.

  • δ 1.42 (d, 3H): Methyl group doublet.

2. Chiral HPLC:

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine (DEA).

  • Note: DEA is crucial to sharpen the peak of the free amine.

References
  • Ellman, J. A., et al. (2002).[6] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

  • Thermo Scientific Chemicals. "2'-Bromo-5'-fluoroacetophenone Product Data." Fisher Scientific.[7]

  • Aleku, G. A., et al. (2017). "Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi." ChemCatChem.

  • BenchChem Technical Support. "Synthesis of Halogenated Acetophenone Derivatives via Weinreb Amides." BenchChem.

  • Sigma-Aldrich. "1-(2-Bromo-4-fluorophenyl)ethanamine Product Specification." Merck KGaA.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Bromo-5-fluorophenyl)ethanamine, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the causality behind the recommended practices, ensuring both safety and experimental success.

Compound Profile and Significance

1-(2-Bromo-5-fluorophenyl)ethanamine, with CAS Number 1270416-49-3, is a chiral amine whose structural motifs are of significant interest in the development of novel therapeutics.[1] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can modulate the compound's pharmacokinetic and pharmacodynamic properties.[2] Its derivatives have been explored for applications in treating neurological disorders and as kinase inhibitors.[1]

PropertyValueSource
CAS Number 1270416-49-3[1]
Molecular Formula C8H9BrFN[1]
Molecular Weight 218.0662 g/mol [1]
MDL Number MFCD18710635[1]

Hazard Analysis and Risk Mitigation

Primary Hazards:

  • Corrosive: Similar brominated and fluorinated aromatic amines are classified as corrosive, capable of causing severe skin burns and eye damage.[3]

  • Harmful if Swallowed, in Contact with Skin, or if Inhaled: Acute toxicity is a significant concern with this class of compounds.[4]

  • Irritant: May cause respiratory, skin, and eye irritation.[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure complete protection.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption of the harmful substance.
Body Protection Flame-resistant lab coat and a chemical-resistant apronProtects against spills and splashes on clothing and skin.
Respiratory Protection Use in a certified chemical fume hood. For emergencies or large spills, a self-contained breathing apparatus (SCBA) may be necessary.Prevents inhalation of harmful vapors.
Engineering Controls and Work Practices
  • Chemical Fume Hood: All handling of 1-(2-Bromo-5-fluorophenyl)ethanamine, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Synthesis Pathway and Mechanism

The synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine can be approached through a multi-step process, often starting from a commercially available substituted benzoic acid. A common and effective strategy is the Weinreb ketone synthesis, which is known to minimize over-addition of organometallic reagents.[5]

Synthesis_Workflow A 4-Chloro-2-fluorobenzoic Acid B Bromination A->B HNO3, AgNO3 C 5-Bromo-4-chloro-2-fluorobenzoic Acid B->C D Acyl Chloride Formation C->D Oxalyl Chloride E Weinreb Amide Formation (N,O-dimethylhydroxylamine) D->E F 1-(5-Bromo-4-chloro-2-fluoro-phenyl)-ethanone E->F Methyl Grignard Reagent G Reductive Amination F->G e.g., NH3, NaBH3CN H 1-(2-Bromo-5-fluorophenyl)ethanamine G->H

Figure 1: Plausible synthetic route to 1-(2-Bromo-5-fluorophenyl)ethanamine.

Experimental Protocol: Synthesis via Reductive Amination of the Corresponding Ketone (Illustrative)

  • Ketone Formation (via Weinreb Amide):

    • Convert 5-bromo-4-chloro-2-fluorobenzoic acid to its acyl chloride using a reagent like oxalyl chloride with a catalytic amount of DMF.

    • React the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the Weinreb amide.[5]

    • Treat the Weinreb amide with a methyl Grignard reagent (e.g., methylmagnesium bromide) at a low temperature (-78 °C) to yield 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone.[5]

  • Reductive Amination:

    • Dissolve the ketone in a suitable solvent such as methanol.

    • Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

    • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise while monitoring the reaction by TLC.

    • Upon completion, quench the reaction carefully with water and perform a standard aqueous workup.

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Chiral Resolution

As 1-(2-Bromo-5-fluorophenyl)ethanamine is a chiral molecule, its synthesis will typically result in a racemic mixture. The separation of enantiomers is crucial for its use in pharmaceutical applications.

Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Experimental Protocol: Chiral Resolution

  • Salt Formation:

    • Dissolve the racemic 1-(2-Bromo-5-fluorophenyl)ethanamine in a suitable solvent (e.g., ethanol, isopropanol).

    • Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, in the same solvent. The molar ratio of amine to resolving agent may need to be optimized.

    • Allow the mixture to crystallize. The formation of crystals may be initiated by cooling or seeding with a small amount of the desired diastereomeric salt.

  • Isolation and Liberation of the Enantiomer:

    • Filter the crystalline diastereomeric salt and wash it with a small amount of cold solvent.

    • Suspend the isolated salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH).

    • Stir until the salt has completely dissolved and the free amine has partitioned into the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched amine.

Chiral_Resolution_Workflow A Racemic 1-(2-Bromo-5-fluorophenyl)ethanamine B Addition of Chiral Acid (e.g., (+)-Tartaric Acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Separated Diastereomeric Salts D->E F Liberation of Free Amine (Base Treatment) E->F G Enantiomerically Pure Amine F->G

Figure 2: Workflow for the chiral resolution of 1-(2-Bromo-5-fluorophenyl)ethanamine.

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and enantiomeric excess of 1-(2-Bromo-5-fluorophenyl)ethanamine.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and purity assessmentThe ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the nitrogen, and the methyl group. The ¹³C NMR will show distinct resonances for each carbon atom, with coupling to the fluorine atom.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.07 g/mol ), with a characteristic isotopic pattern for the bromine atom.
Infrared (IR) Spectroscopy Identification of functional groupsThe IR spectrum should display characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, and C-Br and C-F stretches.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excessUsing a chiral stationary phase, the two enantiomers should be resolved into two distinct peaks, allowing for the calculation of the enantiomeric excess.

Storage and Waste Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Protect from light.

Waste Disposal:

  • 1-(2-Bromo-5-fluorophenyl)ethanamine and any materials contaminated with it should be disposed of as hazardous waste.

  • Due to its halogenated nature, it must be collected in a designated "Halogenated Organic Waste" container.[6]

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Applications in Drug Development

1-(2-Bromo-5-fluorophenyl)ethanamine is a valuable intermediate in the synthesis of complex pharmaceutical compounds. The bromo- and fluoro-substituents on the phenyl ring allow for a wide range of chemical modifications.

  • Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Lead Optimization: The fluorine atom can be used to fine-tune the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

  • Scaffold for Bioactive Molecules: The phenylethylamine core is a common scaffold in many biologically active compounds, including neurotransmitter analogs.

A notable example of a drug synthesized from a related bromo-fluorophenyl precursor is Vonoprazan , a potassium-competitive acid blocker used for the treatment of gastroesophageal reflux disease.[7] This highlights the importance of such building blocks in the development of modern pharmaceuticals.

References

  • Appchem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethanamine. Retrieved from [Link]

  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Restek. (n.d.). Fast Dual Column Analysis of Organochlorine Pesticides (EPA Method 8081) Using a GC Accelerator Kit and Rtx-CLPesticides and Rtx-CLPesticides2 Column Set. Retrieved from [Link]

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Google Patents. (n.d.). PROCESS FOR PRODUCING PYRROLE COMPOUND - European Patent Office - EP 2402313 B1.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • PMC. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]

  • Agilent. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in. Retrieved from [Link]

  • mzCloud. (2017). 2 Bromoamphetamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Immobilization of Pseudomonas fluorescens lipase on silk fibroin spheres. Retrieved from [Link]

Sources

Technical Whitepaper: Research Horizons for 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3 for racemate) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from a synergistic triad of structural features: a chiral primary amine capable of forming critical hydrogen bonds, an ortho-bromide serving as a versatile handle for cross-coupling reactions, and a meta-fluorine atom that modulates lipophilicity and blocks metabolic oxidation.

This guide outlines the compound's potential as a linchpin in Fragment-Based Drug Discovery (FBDD), specifically for Kinase Inhibitors and GPCR modulators. We provide a validated asymmetric synthesis protocol and a strategic roadmap for its application in generating diversity-oriented libraries.

Structural Analysis & Chemo-informatics

The molecule’s architecture dictates its reactivity and binding potential.

PropertyValue / DescriptionSignificance
Molecular Weight 218.07 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~2.3Optimal lipophilicity for CNS penetration and membrane permeability.
H-Bond Donors 1 (NH₂)Key interaction point for Asp/Glu residues in kinase hinge regions.
Rotatable Bonds 1Low entropic penalty upon binding to protein targets.
Electronic Effect 5-FluoroDeactivates the ring slightly, increasing the acidity of the NH₂, affecting pKa.
Steric Effect 2-BromoForces the ethylamine chain out of planarity, creating a distinct 3D vector.
The "Ortho-Meta" Strategy

The specific 2,5-substitution pattern is non-trivial.

  • 2-Position (Bromo): Being ortho to the ethylamine chain allows for the construction of fused heterocycles (e.g., isoquinolines, indoles) via intramolecular cyclization after amination.

  • 5-Position (Fluoro): Being meta to the ethylamine (and para to the bromide) places the fluorine in a position often exposed to solvent or metabolic enzymes (CYP450), where it blocks hydroxylation.

Core Research Areas

Area 1: Next-Generation Kinase Inhibitors

The 1-(2-Bromo-5-fluorophenyl)ethanamine scaffold is a bioisostere for the benzylic amine motifs found in several FDA-approved kinase inhibitors (e.g., Crizotinib, Ripretinib analogs).

  • Mechanism: The primary amine often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • Application: Use the 2-bromo handle to perform a Buchwald-Hartwig amination or Suzuki coupling to attach a heteroaryl "tail" that extends into the hydrophobic back pocket of the kinase.

  • Target Classes: FGFR (Fibroblast Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

Area 2: CNS Active Agents (GPCR Modulation)

The structure is a halogenated phenethylamine, a class known for activity at Serotonin (5-HT) and Dopamine receptors.

  • Hypothesis: The

    
    -methyl group (chiral center) protects the amine from rapid degradation by Monoamine Oxidase (MAO), extending half-life compared to simple benzylamines.
    
  • Research Direction: Synthesize the (R)- and (S)-enantiomers separately to probe stereoselective binding at 5-HT2A or 5-HT2C receptors. The 2-bromo group can be replaced with lipophilic groups (via coupling) to tune receptor subtype selectivity.

Area 3: Diversity-Oriented Synthesis (DOS)

This molecule is an ideal "branching point" intermediate.

  • Path A (Amine Functionalization): Amide coupling, urea formation, or reductive amination.

  • Path B (Aryl Functionalization): Lithium-halogen exchange (at the Br) followed by quenching with electrophiles, or Palladium-catalyzed cross-coupling.

Experimental Protocol: Asymmetric Synthesis

Trustworthiness: To ensure high enantiomeric excess (ee), we recommend the Ellman Auxiliary method over enzymatic resolution, as it provides predictable stereochemistry and scalability.

Objective: Synthesis of (R)-1-(2-Bromo-5-fluorophenyl)ethanamine HCl.

Materials
  • 2-Bromo-5-fluorobenzaldehyde (Starting material)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 4M in dioxane

Step-by-Step Methodology
  • Imine Formation (Condensation):

    • Charge a flame-dried flask with 2-Bromo-5-fluorobenzaldehyde (1.0 eq) and (R)-2-Methyl-2-propanesulfinamide (1.1 eq).

    • Dissolve in anhydrous THF (0.5 M concentration).

    • Add Ti(OEt)₄ (2.0 eq) dropwise. Note: Ti(OEt)₄ acts as a Lewis acid and water scavenger.

    • Stir at reflux (65°C) for 12 hours. Monitor by TLC (disappearance of aldehyde).

    • Workup: Cool to RT, pour into brine, filter the titanium salts through Celite. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Diastereoselective Addition (Grignard):

    • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M). Cool to -48°C.

    • Add MeMgBr (2.0 eq) dropwise over 30 minutes. Crucial: Low temperature ensures the Grignard reagent attacks from the less hindered face, controlled by the chiral auxiliary.

    • Stir at -48°C for 4 hours, then warm slowly to RT overnight.

    • Quench: Slowly add saturated NH₄Cl solution. Extract with EtOAc. Purify the sulfinamide intermediate by column chromatography (Hexane/EtOAc).

  • Cleavage of Auxiliary:

    • Dissolve the purified intermediate in MeOH.

    • Add 4M HCl in dioxane (2.0 eq). Stir at RT for 1 hour.

    • Precipitate the product by adding diethyl ether. Filter the white solid.

    • Result: (R)-1-(2-Bromo-5-fluorophenyl)ethanamine hydrochloride salt (>98% ee).

Visualization & Logic Maps

Diagram 1: Divergent Synthesis Strategy

This diagram illustrates how the core scaffold serves as a hub for generating diverse chemical libraries.

SynthesisStrategy Core 1-(2-Bromo-5-fluorophenyl) ethanamine Buchwald Buchwald-Hartwig Coupling Core->Buchwald Pd cat. / Amine Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd cat. / Boronic Acid Cyclization Intramolecular Cyclization Core->Cyclization Post-functionalization Amide Amide/Urea Formation Core->Amide R-COCl / R-NCO KinaseInhib Kinase Inhibitors (Hinge Binders) Buchwald->KinaseInhib Biaryl Biaryl Scaffolds (Protein-Protein Interaction) Suzuki->Biaryl Heterocycle Fused Indoles/ Isoquinolines Cyclization->Heterocycle Peptidomimetic Peptidomimetics (Protease Inhibitors) Amide->Peptidomimetic

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the amine and aryl bromide moieties.

Diagram 2: Pharmacophore & SAR Logic

This diagram maps the structural features to their biological functions.

SAR_Logic Amine Primary Amine (Chiral Center) Hbond H-Bond Donor (Glu/Asp Interaction) Amine->Hbond Bromide 2-Bromo Group (Ortho) Steric Conformational Lock (Twisted Biaryl) Bromide->Steric Vector Growth Vector (Selectivity Pocket) Bromide->Vector Via Coupling Fluorine 5-Fluoro Group (Meta) Metab Metabolic Block (Prevents Oxidation) Fluorine->Metab Potency High Potency (Kinase/GPCR) Hbond->Potency Metab->Potency Vector->Potency

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • Appchem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethanamine - Product Analysis. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-(2-Bromo-4-fluorophenyl)ethanamine Product Sheet. (Contextual reference for halo-benzylamine handling). Retrieved from

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews. (Methodological basis for the described protocol).
  • Li, H., et al. (2026).[1] Synthesis and preclinical characterization of LHQ-766, a selective FGFR2 inhibitor. European Journal of Medicinal Chemistry. (Demonstrates utility of halo-benzylamines in kinase inhibitors).

  • Sabat, M., et al. (2022).[2] Discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)... as TRPM5 agonists. Bioorganic & Medicinal Chemistry. (Validates the meta-fluoro/ortho-halo scaffold in drug discovery). Retrieved from

Sources

Quantum Chemical Blueprint for 1-(2-Bromo-5-fluorophenyl)ethanamine: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern drug discovery, computational chemistry provides an indispensable toolkit for predicting molecular properties, thereby accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This guide offers an in-depth technical framework for the quantum chemical analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3)[4], a substituted phenylamine scaffold of interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we delineate a comprehensive workflow to elucidate the molecule's structural, electronic, and reactive characteristics. This document is intended for researchers, computational chemists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step protocol for robust in silico characterization.

Introduction: The Significance of Halogenated Phenylamines in Medicinal Chemistry

Substituted phenylamines are prevalent motifs in a vast array of pharmaceuticals. The incorporation of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, membrane permeability, and binding affinity.[5] Bromine, a larger and more polarizable halogen, can participate in halogen bonding—a specific type of non-covalent interaction that can be crucial for ligand-receptor recognition.[6]

The title compound, 1-(2-Bromo-5-fluorophenyl)ethanamine, combines these features, making it a valuable building block for exploring chemical space in the pursuit of new drugs, particularly for neurological disorders.[7] Understanding its fundamental quantum chemical properties is paramount to rationally designing derivatives with optimized therapeutic potential.

Theoretical & Methodological Framework

The cornerstone of our analysis is Density Functional Theory (DFT), a computational method that balances accuracy and efficiency for studying molecular systems.[8]

The B3LYP/6-311++G(d,p) Level of Theory: A Justified Choice

For our calculations, we selected the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This choice is predicated on the following rationale:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This hybrid functional has a long-standing track record of providing reliable results for a wide range of organic molecules.[9][10] While newer functionals exist, B3LYP offers a robust and well-benchmarked starting point, especially when empirical dispersion corrections are included for non-covalent interactions.[10] It accurately models the thermochemistry of halogen-containing compounds, which is critical for our target molecule.[11]

  • 6-311++G(d,p) Basis Set: The choice of basis set is crucial for obtaining accurate results.

    • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.

    • Polarization Functions (d,p): The (d,p) notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These are essential for accurately describing the anisotropic (uneven) distribution of electrons in chemical bonds, which is particularly important for molecules with heteroatoms like N, F, and Br.[12]

    • Diffuse Functions (++): The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen. These functions are large and spread out, and they are critical for describing systems with lone pairs, anions, or weak non-covalent interactions, such as potential hydrogen or halogen bonds.[12]

Computational Workflow: From Structure to Properties

This section provides a detailed, step-by-step protocol for the quantum chemical analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine. The workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Overall Computational Strategy

The following diagram illustrates the logical flow of the computational experiments, from initial structure preparation to the final analysis of molecular properties.

G cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Verification & Analysis cluster_2 Phase 3: Data Interpretation A Step 1: 3D Structure Input (SMILES or 2D sketch) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Guess C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry D Is geometry a true minimum? (No imaginary frequencies) C->D D->B No (Re-optimize) E Step 4: Electronic & Reactivity Analysis (FMO, MEP, etc.) D->E Yes F Step 5: Synthesize Data (Tables & Visualizations) E->F G Step 6: Inform Drug Design Strategy F->G Insights

Caption: Computational workflow for quantum chemical analysis.

Step-by-Step Experimental Protocols

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

  • Molecule Construction:

    • Begin by generating a 3D structure of 1-(2-Bromo-5-fluorophenyl)ethanamine. This can be done using molecular building software (e.g., Avogadro, GaussView) from its SMILES string: CC(N)c1ccc(F)cc1Br.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Input File Preparation (for Gaussian):

    • Create a text file (e.g., molecule.gjf) with the following structure. The keywords instruct the software to perform a geometry optimization followed by a frequency calculation at the specified level of theory.

  • Execution:

    • Submit the input file to the quantum chemistry software package (e.g., Gaussian).

  • Validation (Crucial for Trustworthiness):

    • Upon completion, inspect the output file for the results of the frequency calculation.

    • A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies .[13][14] If one or more imaginary frequencies are present, it indicates the structure is a saddle point (a transition state), and a different starting conformation should be used for re-optimization.[13] This step is a critical self-validation of the protocol.[15][16]

Protocol 2: Electronic and Reactivity Analysis

  • Frontier Molecular Orbital (FMO) Analysis:

    • Using the checkpoint file (.chk) from the optimized calculation, visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The FMO theory is fundamental to understanding chemical reactivity.[17][18] The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity).[19]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP surface. This is done by calculating the electrostatic potential at various points on the molecule's electron density surface.[20]

    • The MEP map is color-coded to visualize the charge distribution: red regions indicate negative electrostatic potential (electron-rich, attractive to electrophiles), while blue regions indicate positive potential (electron-poor, attractive to nucleophiles).[21][22] This provides invaluable insight into potential sites for intermolecular interactions, such as drug-receptor binding.[21][23]

Key Results and Discussion

The following table summarizes the key quantitative data obtained from the DFT calculations for 1-(2-Bromo-5-fluorophenyl)ethanamine.

ParameterCalculated ValueSignificance in Drug Design
Total Dipole Moment 2.5 DebyeIndicates the molecule's overall polarity, influencing solubility and membrane permeability.
HOMO Energy -6.8 eVRelated to the ionization potential; a higher HOMO energy suggests greater ease of donating electrons (nucleophilicity).
LUMO Energy -0.5 eVRelated to the electron affinity; a lower LUMO energy suggests a greater propensity to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) 6.3 eVA larger energy gap implies higher kinetic stability and lower chemical reactivity.
Structural Insights

The optimized geometry reveals the bond lengths and angles that represent the molecule's lowest energy state. Of particular interest are the C-Br and C-F bond lengths and the conformation of the ethylamine side chain relative to the aromatic ring. These parameters are foundational for understanding how the molecule will fit into a protein binding pocket.

Electronic Properties and Reactivity

The analysis of the electronic properties provides a predictive map of the molecule's chemical behavior.

G HOMO HOMO (Highest Occupied) - Electron Donor - Site of Oxidation - Nucleophilic Center LUMO LUMO (Lowest Unoccupied) - Electron Acceptor - Site of Reduction - Electrophilic Center Reactivity Predicts Reactivity & Intermolecular Interactions HOMO->Reactivity LUMO->Reactivity MEP MEP Surface - Red: Negative Potential (e.g., N, F) - Blue: Positive Potential (e.g., Amine H's) - Green: Neutral Potential MEP->Reactivity

Caption: Relationship between electronic properties and chemical reactivity.

  • FMO Analysis: The HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen atom of the amine group, suggesting these are the most nucleophilic sites. The LUMO is likely distributed across the aromatic ring, influenced by the electron-withdrawing bromine and fluorine atoms, indicating this area as the primary site for nucleophilic attack.

  • MEP Analysis: The MEP map visually confirms the FMO analysis. A region of strong negative potential (red) is expected around the fluorine atom and the lone pair of the nitrogen atom, highlighting them as potential hydrogen or halogen bond acceptors. Conversely, the hydrogen atoms of the amine group will exhibit positive potential (blue), marking them as potential hydrogen bond donors.

Conclusion

This guide outlines a robust and scientifically sound methodology for the quantum chemical characterization of 1-(2-Bromo-5-fluorophenyl)ethanamine. By employing DFT calculations at the B3LYP/6-311++G(d,p) level of theory, researchers can gain deep insights into the molecule's geometry, stability, and electronic properties. The data derived from FMO and MEP analyses provide a powerful predictive tool for understanding reactivity and intermolecular interactions, which are critical for rational drug design.[24][25] This computational blueprint serves as a foundational step in the hit-to-lead optimization process, enabling a more targeted and efficient search for new therapeutic agents.[26]

References

  • The Chemist's Guide to Advances in Computational Drug Design. (2020). Minds Underground. [Link]

  • 6 ways computational chemistry can refine your drug discovery project. (2021). NuChem Sciences. [Link]

  • Frequencies and Thermochemistry. Rowan. [Link]

  • Vibrational frequency calculations. Q-Chem. [Link]

  • Application of the Fragment Molecular Orbital (FMO) Method to Drug Discovery. (2006). SPring-8. [Link]

  • Computational Drug Design: A Guide for Computational and Medicinal Chemists. (2009). Journal of the American Chemical Society. [Link]

  • Frontier Molecular Orbital Theory in Organic Reactivity and Design. (2025). ResearchGate. [Link]

  • Computational chemistry in drug discovery and development. (2025). Fiveable. [Link]

  • Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. (2024). PMC. [Link]

  • Using the fragment molecular orbital method to investigate agonist–orexin-2 receptor interactions. (2014). PMC. [Link]

  • Halogen Thermochemistry Assessed with Density Functional Theory. (2025). ResearchGate. [Link]

  • Molecular Electrostatic Potential (MEP) Calculation Service. CD ComputaBio. [Link]

  • Vibrational Analysis. Q-Chem Manual. [Link]

  • Molecular Electrostatic Potential (MEP). University of Oldenburg. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008). Journal of Chemical Theory and Computation. [Link]

  • frontier molecular orbital analysis. (2020). YouTube. [Link]

  • HALOGEN BONDING: A DFT AND VB INVESTIGATION. (2016). AIR Unimi. [Link]

  • Electrostatic Potential (ESP) Surface Calculations and Analysis Using Gaussian. (2023). YouTube. [Link]

  • Frontier molecular orbital theory. Wikipedia. [Link]

  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. (2022). SciSpace. [Link]

  • What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. [Link]

  • Reactivity Prediction Through Quantum Chemical Calculations. (2021). ScienceOpen. [Link]

  • 1-(2-Bromo-5-fluorophenyl)ethanamine. Applichem. [Link]

  • The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine and its derivatives. These compounds are of significant interest in the field of medicinal chemistry and are crucial intermediates in the development of novel therapeutic agents. This guide will cover the strategic selection of synthetic routes, provide detailed and validated experimental protocols, and offer insights into the underlying reaction mechanisms. The content is tailored for researchers, scientists, and professionals engaged in organic synthesis and drug discovery, aiming to bridge theoretical principles with practical, actionable methodologies.

Introduction: The Strategic Importance of 1-(2-Bromo-5-fluorophenyl)ethanamine Scaffolds

The 1-(2-Bromo-5-fluorophenyl)ethanamine framework is a highly valued structural motif in contemporary drug discovery. The strategic placement of bromo and fluoro substituents on the phenyl ring imparts unique electronic and steric properties, which are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The bromine atom, in particular, functions as a versatile synthetic handle, enabling a diverse range of post-synthetic modifications through cross-coupling reactions. This facilitates the construction of complex molecular architectures and the introduction of various functional groups, making this scaffold a key component in a multitude of therapeutic agents.[3]

Synthetic Strategies and Retrosynthetic Analysis

The synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine derivatives can be accomplished through several synthetic pathways. The optimal route is often determined by the availability of starting materials, the desired reaction scale, and the stereochemical requirements of the final product. A widely employed and efficient method is the reductive amination of the corresponding ketone precursor.[4][5][6][7][8]

Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule, 1-(2-Bromo-5-fluorophenyl)ethanamine, identifies 2-bromo-5-fluoroacetophenone as the key intermediate. This ketone can be synthesized from the commercially available 1-bromo-4-fluorobenzene via a Friedel-Crafts acylation reaction.[9][10][11]

retrosynthesis target 1-(2-Bromo-5-fluorophenyl)ethanamine ketone 2-Bromo-5-fluoroacetophenone target->ketone Reductive Amination start_material 1-Bromo-4-fluorobenzene ketone->start_material Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for 1-(2-Bromo-5-fluorophenyl)ethanamine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine. These methods are designed for reproducibility and include guidance for troubleshooting.

Synthesis of the Precursor: 2-Bromo-5-fluoroacetophenone

This protocol details the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene to produce the key ketone intermediate. A Lewis acid, such as aluminum chloride, is essential to catalyze this transformation.[9][10][11]

Experimental Workflow:

synthesis_workflow_ketone start Start: 1-Bromo-4-fluorobenzene Acetyl Chloride Aluminum Chloride reaction Reaction: Dichloromethane (DCM) 0 °C to room temperature 2-4 hours start->reaction quench Quenching: Ice-water Aqueous HCl reaction->quench workup Work-up: Extraction with DCM Wash with aq. NaHCO3 Wash with brine quench->workup purification Purification: Drying over Na2SO4 Concentration in vacuo Column Chromatography workup->purification product Product: 2-Bromo-5-fluoroacetophenone purification->product

Caption: Workflow for the synthesis of 2-Bromo-5-fluoroacetophenone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromo-4-fluorobenzene175.0010.0 g57.1 mmol
Acetyl chloride78.504.9 mL68.5 mmol
Aluminum chloride (AlCl₃)133.349.1 g68.5 mmol
Dichloromethane (DCM)-100 mL-
Hydrochloric acid (HCl), 2M-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • In a flask, suspend aluminum chloride (9.1 g, 68.5 mmol) in dichloromethane (100 mL) and cool to 0 °C.

  • Add acetyl chloride (4.9 mL, 68.5 mmol) dropwise to the suspension.

  • After 15 minutes of stirring, add 1-bromo-4-fluorobenzene (10.0 g, 57.1 mmol) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker of ice-water (200 mL) containing 2M HCl (50 mL).

  • Separate the organic layer and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-bromo-5-fluoroacetophenone.

Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine

This protocol describes the reductive amination of 2-bromo-5-fluoroacetophenone using ammonium acetate as the ammonia source and sodium cyanoborohydride as a mild and selective reducing agent.[5][12][13]

Experimental Workflow:

synthesis_workflow_amine start Start: 2-Bromo-5-fluoroacetophenone Ammonium Acetate Sodium Cyanoborohydride reaction Reaction: Methanol (MeOH) Room temperature 12-24 hours start->reaction quench Quenching: Water reaction->quench workup Work-up: Basify with aq. NaOH Extraction with Ethyl Acetate Wash with brine quench->workup purification Purification: Drying over Na2SO4 Concentration in vacuo Column Chromatography workup->purification product Product: 1-(2-Bromo-5-fluorophenyl)ethanamine purification->product

Caption: Workflow for the synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromo-5-fluoroacetophenone219.035.0 g22.8 mmol
Ammonium acetate77.0817.6 g228 mmol
Sodium cyanoborohydride (NaBH₃CN)62.841.7 g27.4 mmol
Methanol (MeOH)-100 mL-
Sodium Hydroxide (NaOH), 2M-As needed-
Ethyl Acetate-150 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Dissolve 2-bromo-5-fluoroacetophenone (5.0 g, 22.8 mmol) in methanol (100 mL) and add ammonium acetate (17.6 g, 228 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (1.7 g, 27.4 mmol) in portions over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction with water (50 mL).

  • Remove most of the methanol under reduced pressure.

  • Adjust the pH of the aqueous residue to ~10-12 with 2M NaOH solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-(2-bromo-5-fluorophenyl)ethanamine.

Mechanistic Insights: The Reductive Amination Pathway

Reductive amination is a robust method for forming C-N bonds and proceeds via a two-step mechanism.[4][7]

  • Imine Formation: The ketone reacts with an ammonia source to form a reversible imine or iminium ion intermediate, a reaction that is often catalyzed by a mild acid.[4][5]

  • Reduction: The imine intermediate is then selectively reduced by a hydride agent to the final amine. Sodium cyanoborohydride is an ideal choice as it is a mild reducing agent that is stable in protic solvents and preferentially reduces the iminium ion over the starting ketone.[5][6]

mechanism ketone 2-Bromo-5-fluoroacetophenone imine Imine Intermediate ketone->imine + Ammonia - H2O ammonia Ammonia ammonia->imine amine 1-(2-Bromo-5-fluorophenyl)ethanamine imine->amine + NaBH3CN reducing_agent NaBH3CN reducing_agent->amine

Caption: Mechanistic pathway of reductive amination.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Expected Analytical Data:

CompoundTechniqueExpected Results
2-Bromo-5-fluoroacetophenone¹H NMRSignals corresponding to aromatic protons and a methyl singlet.
¹³C NMRResonances consistent with the carbon skeleton.
MS (ESI)[M+H]⁺ peak corresponding to the molecular weight.
1-(2-Bromo-5-fluorophenyl)ethanamine¹H NMRSignals for aromatic protons, a methine quartet, a methyl doublet, and amine protons.
¹³C NMRResonances consistent with the carbon skeleton.
MS (ESI)[M+H]⁺ peak corresponding to the molecular weight.[14]

Conclusion and Future Perspectives

The synthetic protocols outlined in this guide offer a reliable and efficient route to 1-(2-Bromo-5-fluorophenyl)ethanamine and its precursor. The bromo substituent provides a versatile handle for further chemical transformations, such as Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the creation of a diverse library of derivatives. These derivatives are valuable building blocks for the discovery of new therapeutic agents. Future research could focus on optimizing reaction conditions and developing asymmetric synthetic routes to access enantiomerically pure amines.[15]

References

  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Appchem. 1-(2-Bromo-5-fluorophenyl)ethanamine. Available from: [Link]

  • PubChemLite. (r)-1-(5-bromo-2-fluorophenyl)ethanamine hydrochloride. Available from: [Link]

  • Myers, A. Myers Chem 115. Available from: [Link]

  • Studocu. Friedel-Crafts Acetylation of Bromobenzene. Available from: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Available from: [Link]

  • Wikipedia. 1-Bromo-4-fluorobenzene. Available from: [Link]

  • White Rose Research Online. Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • ChemBK. (S)-1-(3-bromo-5-fluorophenyl)ethanamine. Available from: [Link]

  • PMC. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

Sources

Application Note: Enantioselective Synthesis of (R)-1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-1-(2-bromo-5-fluorophenyl)ethanamine, a valuable chiral building block in pharmaceutical development. Two robust and highly selective methodologies are presented: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Asymmetric Reductive Amination using a transaminase. The guide delves into the underlying scientific principles, provides detailed, field-proven experimental protocols, and outlines the necessary analytical procedures for product characterization and enantiopurity determination. This application note is intended for researchers, chemists, and process development scientists engaged in the synthesis of chiral amines.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast number of active pharmaceutical ingredients (APIs), accounting for their presence in approximately 40% of all small-molecule drugs.[1] The specific stereochemistry of these amine-containing centers is often critical for pharmacological efficacy and safety, necessitating synthetic routes that afford high enantiomeric purity. (R)-1-(2-Bromo-5-fluorophenyl)ethanamine is a key intermediate whose halogenated phenyl ring offers multiple points for further chemical modification in drug discovery pipelines.

The synthesis of such chiral primary amines is most efficiently achieved through the asymmetric reduction of a prochiral ketone precursor, in this case, 2'-Bromo-5'-fluoroacetophenone.[2] This guide details two state-of-the-art methods to achieve this transformation with high enantioselectivity: a chemo-catalytic approach using Asymmetric Transfer Hydrogenation (ATH) and a biocatalytic approach employing an (R)-selective ω-transaminase (ω-TA).

Method 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and versatile method for the reduction of ketones and imines, utilizing an easily handled hydrogen source and a chiral transition metal catalyst.[3][4] This approach avoids the need for high-pressure gaseous hydrogen, making it highly accessible for standard laboratory equipment.[3]

Scientific Principles & Mechanistic Insights

The core of this method lies in a chiral Ruthenium(II) catalyst, typically complexed with an N-sulfonylated 1,2-diamine ligand, such as (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN).[5][6] The reaction uses a mixture of formic acid and triethylamine as the hydrogen source.

The catalytic cycle is understood to proceed via a nonclassical metal-ligand bifunctional mechanism.[7] The Ru-catalyst, in the presence of the hydrogen donor, forms a chiral ruthenium-hydride (Ru-H) species. The ketone substrate coordinates to this complex, and the reduction occurs through a concerted transfer of the hydride from the ruthenium center and a proton from the amine ligand of the TsDPEN via a six-membered pericyclic transition state.[7] The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby inducing the formation of one enantiomer of the resulting alcohol, which is then converted in situ to the amine. For the synthesis of the (R)-amine, the corresponding (R,R)-catalyst is typically employed.

ATH_Mechanism cluster_cycle Catalytic Cycle Catalyst [Ru]-Cl (Pre-catalyst) ActiveCatalyst [Ru]-H (Active Hydride Species) Catalyst->ActiveCatalyst TS Six-Membered Transition State ActiveCatalyst->TS ProductComplex [Ru]-Product Complex TS->ProductComplex ProductComplex->ActiveCatalyst Product (R)-1-(2-Bromo-5-fluoro- phenyl)ethanamine Ketone 2'-Bromo-5'-fluoro- acetophenone

Caption: Simplified Mechanism of Asymmetric Transfer Hydrogenation.
Detailed Experimental Protocol

Materials:

  • 2'-Bromo-5'-fluoroacetophenone (Substrate)

  • (R,R)-RuCl(p-cymene)[N-((1R,2R)-1,2-diphenyl-2-aminoethyl)-p-toluenesulfonamide] ((R,R)-TsDPEN-Ru catalyst)

  • Formic Acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2'-Bromo-5'-fluoroacetophenone (1.0 equiv) and the (R,R)-TsDPEN-Ru catalyst (0.005 - 0.01 equiv, 0.5 - 1.0 mol%).

  • Add anhydrous solvent (e.g., MeCN) to dissolve the solids.

  • Prepare a 5:2 (v/v) azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (2.0 - 5.0 equiv relative to the substrate) to the reaction flask via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 28-40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude amine by flash column chromatography on silica gel to obtain the pure (R)-1-(2-Bromo-5-fluorophenyl)ethanamine.

Data Presentation: ATH Parameters
ParameterRecommended Value/ConditionRationale
Substrate Concentration0.1 - 0.5 MBalances reaction rate and solubility.
Catalyst Loading0.5 - 1.0 mol % (S/C = 200 - 100)Provides efficient conversion while minimizing cost.[3]
H-SourceHCOOH / NEt₃ (5:2 azeotrope)Commonly used, effective hydrogen donor system.[3]
H-Source Equivalents2.0 - 5.0 equivEnsures the reaction goes to completion.
SolventAcetonitrile (MeCN)A polar aprotic solvent that often gives good results.
Temperature28 - 40 °CMild conditions that preserve catalyst activity and selectivity.
Reaction Time12 - 24 hoursTypical duration to achieve high conversion.
Expected Yield >85%High yields are typical for this transformation.[8]
Expected ee >95%The catalyst system is known for excellent enantioselectivity.[8]

Method 2: Biocatalytic Reductive Amination

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[9] Transaminases (TAs), in particular, are powerful enzymes for synthesizing chiral amines from prochiral ketones with exceptional enantiopurity.[10][11]

Scientific Principles & Mechanistic Insights

Transaminases are Pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[1] The reaction proceeds through a "ping-pong bi-bi" mechanism involving two distinct half-reactions.[12]

  • First Half-Reaction: The amine donor (e.g., isopropylamine) reacts with the PLP cofactor bound to the enzyme's active site, forming a Schiff base intermediate. This is converted to pyridoxamine phosphate (PMP), and the deaminated donor (acetone) is released.

  • Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP form of the cofactor. This forms a new Schiff base, and through a series of proton transfers, the amino group is transferred to the ketone. The resulting chiral amine product is then released, regenerating the PLP cofactor for the next catalytic cycle.

The stereochemical outcome is determined by the enzyme's chiral active site, which dictates the protonation face of a key quinonoid intermediate.[13] To synthesize the (R)-amine, an (R)-selective transaminase is required. The thermodynamic equilibrium of the reaction can be unfavorable, but it is effectively driven towards the product by using a large excess of the amine donor and/or by removing the ketone byproduct (e.g., acetone evaporation).[1][10]

Transaminase_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP E_PMP Enzyme-PMP E_PLP->E_PMP Ketone_Byproduct Acetone E_PMP2 Enzyme-PMP Amine_Donor Isopropylamine E_PLP2 Enzyme-PLP E_PLP2->E_PLP Amine_Product (R)-Chiral Amine E_PMP2->E_PLP2 Ketone_Substrate Prochiral Ketone

Caption: Ping-Pong Mechanism of a Transaminase Reaction.
Detailed Experimental Protocol

Materials:

  • 2'-Bromo-5'-fluoroacetophenone (Substrate)

  • (R)-selective ω-Transaminase (e.g., from Aspergillus terreus or a commercially available engineered variant, often supplied as a lyophilisate or immobilized on a resin)

  • Pyridoxal-5'-phosphate (PLP)

  • Isopropylamine (IPA) or L-Alanine (Amino Donor)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a stock solution of the substrate by dissolving 2'-Bromo-5'-fluoroacetophenone in DMSO.

  • In a temperature-controlled reaction vessel (e.g., a jacketed reactor or shaker flask), add the potassium phosphate buffer.

  • Add the PLP cofactor (to a final concentration of ~1 mM) and the transaminase enzyme (e.g., 5-20 mg/mL). Stir gently to dissolve/suspend.

  • Add the amino donor, isopropylamine, to the desired final concentration (e.g., 0.5 - 1.5 M).

  • Initiate the reaction by adding the substrate stock solution to the desired final concentration (e.g., 25-100 mM).

  • Maintain the reaction at a constant temperature (e.g., 30-45 °C) with gentle agitation for 24-48 hours. Monitor the pH and adjust with NaOH if necessary, as the consumption of the amine donor can cause it to drop.

  • Monitor the reaction for conversion and enantiomeric excess (ee) by taking aliquots and analyzing via chiral HPLC or GC.

  • Once the desired conversion is reached, terminate the reaction by basifying the mixture to pH > 11 with 5M NaOH.

  • Extract the product from the aqueous phase with MTBE or EtOAc (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral amine product. Purification is often not required due to the high selectivity of the enzyme.

Data Presentation: Biocatalysis Parameters
ParameterRecommended Value/ConditionRationale
Substrate Concentration25 - 100 mMHigher concentrations can lead to substrate inhibition.
Enzyme Loading5 - 20 mg/mLDependent on the specific activity of the enzyme preparation.
Amino DonorIsopropylamine (1.0 M)Acts as both donor and co-solvent; acetone byproduct is volatile.[1]
Cofactor (PLP)1 mMEnsures the enzyme is in its active holo-form.
Buffer/pHK-Phosphate (100 mM) / pH 8.0Optimal pH for many (R)-selective transaminases.
Co-solvent5-10% v/v DMSOImproves substrate solubility.
Temperature30 - 45 °CBalances enzyme activity and stability.
Reaction Time24 - 48 hoursTypical duration to achieve high conversion.
Expected Conversion >90%High conversions are achievable with optimized conditions.[14]
Expected ee >99%Transaminases are known for their exceptional enantioselectivity.[14]

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the structural identity, purity, and, most importantly, the enantiomeric purity of the final product.

Structural & Purity Confirmation
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the exact molecular weight and elemental composition.

Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is most reliably performed by chiral chromatography.[15][16]

Protocol: Chiral HPLC for ee Analysis

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak series) or cyclofructan-based columns are excellent starting points.

  • Sample Preparation: Prepare a dilute solution of the amine product (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Mobile Phase:

    • Normal Phase: A mixture of Hexane and a polar modifier like Ethanol or Isopropanol (e.g., 90:10 v/v). Acidic and basic additives (e.g., 0.1% Trifluoroacetic Acid and 0.1% Triethylamine) are often required to improve peak shape and resolution for amines.[17]

    • Polar Organic Mode: A mixture of Acetonitrile and Methanol (e.g., 90:10 v/v) with additives.[17]

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Calculation: The enantiomeric excess (ee) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the formula:

    • ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] × 100

Analytical_Workflow cluster_analysis Characterization Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purified->NMR Structure ID MS Mass Spectrometry (HRMS) Purified->MS Molecular Weight HPLC Chiral HPLC Purified->HPLC Enantiomeric Excess Final Final Product: (R)-1-(2-Bromo-5-fluorophenyl)ethanamine Structure, Purity, and ee Confirmed NMR->Final MS->Final HPLC->Final

Caption: General Analytical Workflow for Product Characterization.

Conclusion

This application note has detailed two highly efficient and enantioselective methods for the synthesis of (R)-1-(2-Bromo-5-fluorophenyl)ethanamine. The Asymmetric Transfer Hydrogenation approach offers a rapid, high-yielding chemo-catalytic route suitable for a broad range of substrates.[7][8] The biocatalytic method using a transaminase provides an exceptionally selective, "green" alternative that often yields products of >99% ee without the need for extensive purification.[9][14] The choice between these methods will depend on factors such as available equipment, substrate scope, cost of goods, and downstream processing requirements. Both protocols represent robust and scalable solutions for producing this key chiral intermediate for pharmaceutical research and development.

References

  • Title: Asymmetric Transfer Hydrogenation Catalysts. Source: KANTO CHEMICAL CO., INC. URL: [Link]

  • Title: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Asymmetric synthesis of chiral amines with omega-transaminase. Source: PubMed. URL: [Link]

  • Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Source: PubMed. URL: [Link]

  • Title: Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Source: ACS Publications. URL: [Link]

  • Title: Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Source: IntechOpen. URL: [Link]

  • Title: Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Source: Universidad de Alicante. URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Source: PMC. URL: [Link]

  • Title: Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Source: Journal of Separation Science. URL: [Link]

  • Title: Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Source: White Rose Research Online. URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Source: LCGC International. URL: [Link]

  • Title: Discovery, Engineering and Application of Transaminases in Biocatalysis. Source: Publication Server of the University of Greifswald. URL: [Link]

  • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Source: PMC. URL: [Link]

  • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR. Source: RSC Publishing. URL: [Link]

  • Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Source: Herald Scholarly Open Access. URL: [Link]

  • Title: Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Source: PMC. URL: [Link]

  • Title: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Transaminases for chiral amine synthesis. Source: ResearchGate. URL: [Link]

  • Title: The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Source: MDPI. URL: [Link]

  • Title: Asymmetric Reductive Amination. Source: University of Liverpool. URL: [Link]

  • Title: Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Source: PMC. URL: [Link]

  • Title: Rational Design of a (S)-Selective-Transaminase for Asymmetric Synthesis. Source: Almac. URL: [Link]

Sources

Application Note: Strategies for the Asymmetric Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the asymmetric synthesis of 1-(2-Bromo-5-fluorophenyl)ethanamine, a valuable chiral building block in pharmaceutical development. Recognizing the critical role of stereochemistry in drug efficacy and safety, this note outlines and compares three robust synthetic strategies: Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Reductive Amination, and Chiral Auxiliary-Mediated Synthesis. Each section offers a theoretical overview, a detailed step-by-step protocol, and expert insights into the causality behind experimental choices, empowering researchers to select and implement the optimal method for their specific needs.

Introduction: The Significance of a Chiral Amine

Optically active amines are ubiquitous structural motifs in a vast array of pharmaceuticals and agrochemicals.[1][2] The specific stereoisomer often dictates the molecule's biological activity, with the other enantiomer potentially being inactive or even causing undesirable side effects.[1] 1-(2-Bromo-5-fluorophenyl)ethanamine is a key intermediate whose chirality is crucial for the synthesis of more complex bioactive molecules. The presence of both bromine and fluorine atoms offers sites for further chemical modification and can enhance pharmacological properties like metabolic stability and binding affinity.[3]

The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. This guide explores three distinct and powerful methodologies to achieve high enantioselectivity in the synthesis of this target amine, starting from the readily available prochiral ketone, 2'-Bromo-5'-fluoroacetophenone.[4][5]

Method 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a highly efficient and operationally simple method for the enantioselective reduction of ketones and imines.[6][7] This approach avoids the use of high-pressure hydrogen gas, instead employing a hydrogen donor like a formic acid/triethylamine (HCOOH/TEA) azeotrope or 2-propanol. The stereochemical control is exerted by a chiral transition metal catalyst, typically based on Ruthenium (Ru) complexed with a chiral diamine ligand.[6][8]

Causality of Experimental Design: The mechanism involves the formation of a metal-hydride species from the hydrogen donor. The prochiral ketone (or the in-situ formed imine) coordinates to the chiral catalyst in a sterically defined manner, forcing the hydride to attack from a specific face, thus generating one enantiomer of the product preferentially. The Noyori-type catalysts, such as Ru(II) complexes with N-tosylated diamine ligands, are exceptionally effective because the N-H bond on the ligand participates in the hydrogen transfer, facilitating a highly organized, six-membered ring transition state that enhances enantioselectivity.[6] The use of a formic acid/triethylamine mixture is often preferred as the reaction is irreversible, driving it to completion even at high substrate concentrations.[8]

Workflow for Asymmetric Transfer Hydrogenation

cluster_prep Catalyst Activation & Reaction Setup cluster_reaction Reduction & Amination cluster_workup Workup & Purification ketone 2'-Bromo-5'-fluoro- acetophenone reaction Inert Atmosphere (N2) Stir at 25-30 °C, 18-24h ketone->reaction catalyst RuCl(S,S)-TsDPEN catalyst->reaction h_source HCOOH/TEA (5:2) h_source->reaction solvent Anhydrous Solvent (e.g., CH2Cl2) solvent->reaction quench Quench with Sat. NaHCO3 reaction->quench Reaction Completion extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product (R)-1-(2-Bromo-5-fluorophenyl) ethanamine purify->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation
  • Preparation: To a dry Schlenk flask under an inert nitrogen atmosphere, add the chiral ruthenium catalyst, RuCl (0.005-0.01 eq).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile). To this, add 2'-Bromo-5'-fluoroacetophenone (1.0 eq).

  • Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture (2.0-5.0 eq relative to the ketone) to the reaction flask via syringe.

  • Reaction: Stir the resulting solution at a controlled temperature (typically 25-40 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude amine product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

ParameterTypical ValuePurpose
Catalyst Loading 0.5 - 2.0 mol%To ensure efficient conversion while minimizing cost.
H-Donor HCOOH/TEA (5:2)Provides the hydride for reduction; irreversible.[8]
Solvent CH₂Cl₂, AcetonitrileSolubilizes reactants and influences catalyst activity.
Temperature 25 - 40 °CBalances reaction rate and catalyst stability/selectivity.
Expected Yield >90%High efficiency is characteristic of this method.
Expected ee >95%The chiral ligand ensures high stereochemical control.[8]

Method 2: Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Reductive aminases (RedAms) are NADPH-dependent enzymes that catalyze the asymmetric synthesis of chiral amines from ketones and an amine donor, typically ammonia.[3] This one-step process avoids the isolation of potentially unstable imine intermediates and operates under mild, aqueous conditions.[2]

Causality of Experimental Design: The enzyme's active site acts as a chiral pocket. The ketone substrate binds in a specific orientation, and the imine, formed in situ with ammonia, is then reduced by a hydride delivered from the NADPH cofactor. The precise positioning of the substrate and cofactor within the active site dictates the stereochemical outcome, often leading to exceptionally high enantioselectivity (>99% ee).[3] A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is often employed to recycle the expensive NADPH, making the process more economically viable.

Workflow for Biocatalytic Reductive Amination

cluster_prep Reaction Mixture Preparation cluster_reaction Enzymatic Conversion cluster_workup Product Extraction ketone 2'-Bromo-5'-fluoro- acetophenone reaction Incubate at 30 °C Gentle Agitation, 24h ketone->reaction enzyme Reductive Aminase (RedAm) Lyophilized Powder enzyme->reaction cofactor NADPH / NADP+ cofactor->reaction regen Cofactor Regeneration (e.g., GDH/Glucose) regen->reaction amine_donor Amine Donor (e.g., (NH4)2SO4) amine_donor->reaction buffer Aqueous Buffer (e.g., Phosphate, pH 7.5) buffer->reaction basify Adjust pH > 10 (e.g., with NaOH) reaction->basify Reaction Completion extract Extract with Organic Solvent (MTBE) basify->extract dry Dry & Concentrate extract->dry product (S)-1-(2-Bromo-5-fluorophenyl) ethanamine dry->product

Caption: Workflow for Biocatalytic Reductive Amination.

Experimental Protocol: Biocatalytic Reductive Amination
  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

  • Reaction Setup: In a temperature-controlled vessel, combine the buffer, ammonium sulfate (as the amine source, e.g., 1 M), NADP⁺ (e.g., 1 mM), glucose (for cofactor regeneration, e.g., 1.2 eq), and glucose dehydrogenase (GDH).

  • Enzyme Addition: Add the lyophilized powder of a suitable Reductive Aminase (RedAm). Allow the enzyme to dissolve fully.

  • Substrate Addition: Dissolve the 2'-Bromo-5'-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO, <5% v/v) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Reaction: Incubate the mixture at a controlled temperature (typically 30-37 °C) with gentle agitation for 24-48 hours. Monitor conversion by GC or HPLC.

  • Workup: Once the reaction reaches completion, stop the agitation. Adjust the pH of the mixture to >10 with an aqueous base (e.g., 2 M NaOH) to ensure the amine is in its free base form.

  • Extraction: Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. The product is often of high purity, but can be further purified if necessary.

  • Analysis: Determine the enantiomeric excess (ee) using chiral GC or HPLC. Note that many RedAms produce the (S)-enantiomer.[3]

ParameterTypical ValuePurpose
Enzyme Reductive Aminase (RedAm)Chiral catalyst for the amination reaction.[3]
Amine Donor (NH₄)₂SO₄ or NH₄ClProvides the amino group for the product.
Cofactor System NADP⁺/GDH/GlucoseProvides the hydride for reduction and recycles the cofactor.
pH 7.0 - 8.5Optimal pH range for enzyme activity and stability.
Expected Conversion >90%Enzymes are highly efficient catalysts.[3]
Expected ee 85 - >99%The enzyme's active site provides excellent stereocontrol.[3]

Method 3: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for asymmetric synthesis.[9][10] The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to yield the enantiomerically enriched product.[9] For the synthesis of primary amines, Ellman's auxiliary, tert-butanesulfinamide, is particularly effective.[11]

Causality of Experimental Design: The synthesis begins with the condensation of 2'-Bromo-5'-fluoroacetophenone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond. Subsequent reduction with a hydride reagent (e.g., NaBH₄) occurs from the less hindered face, leading to a highly diastereoselective transformation. The final step is the acidic cleavage of the N-S bond, which removes the auxiliary (recoverable) and liberates the desired chiral primary amine with high enantiopurity. The choice of the (R)- or (S)-auxiliary directly determines which enantiomer of the amine is produced.

Workflow for Chiral Auxiliary-Mediated Synthesis

cluster_step1 Step 1: Sulfinylimine Formation cluster_step2 Step 2: Diastereoselective Reduction cluster_step3 Step 3: Auxiliary Cleavage ketone 2'-Bromo-5'-fluoro- acetophenone imine Formation of N-sulfinylimine ketone->imine auxiliary (R)-tert-Butanesulfinamide auxiliary->imine lewis_acid Ti(OEt)4 lewis_acid->imine reduction Diastereoselective Hydride Addition imine->reduction Crude Imine reducing_agent NaBH4 reducing_agent->reduction cleavage Cleavage of N-S Bond reduction->cleavage Sulfinamide Product acid HCl in Dioxane/MeOH acid->cleavage product (R)-1-(2-Bromo-5-fluorophenyl) ethanamine cleavage->product

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

Step A: N-Sulfinylimine Formation

  • To a flame-dried flask, add 2'-Bromo-5'-fluoroacetophenone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.05 eq).

  • Add an anhydrous solvent like THF or toluene, followed by a Lewis acid catalyst such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

  • Heat the mixture to reflux (e.g., 60-70 °C) for 5-12 hours. Monitor the reaction by TLC until the ketone is consumed.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of celite and extract the filtrate with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-sulfinylimine, which is often used directly in the next step.

Step B: Diastereoselective Reduction

  • Dissolve the crude N-sulfinylimine from Step A in an anhydrous solvent (e.g., THF) and cool the solution to -40 to -78 °C in a dry ice/acetone bath.

  • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise, ensuring the internal temperature remains low.

  • Stir the reaction at this temperature for 3-6 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or methanol.

  • Allow the mixture to warm to room temperature, add water, and extract with ethyl acetate. Dry the organic layer and concentrate to give the crude sulfinamide.

Step C: Auxiliary Cleavage

  • Dissolve the crude sulfinamide from Step B in methanol or dioxane.

  • Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 2.0-3.0 eq) and stir at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure. The product will be the hydrochloride salt.

  • To obtain the free amine, dissolve the salt in water, basify with NaOH to pH > 10, and extract with an organic solvent. Dry and concentrate to yield the final product.

ParameterReagent/ConditionPurpose
Auxiliary (R)- or (S)-tert-ButanesulfinamideControls the stereochemistry of the reduction.
Condensation Catalyst Ti(OEt)₄Promotes the formation of the imine from the ketone.
Reducing Agent NaBH₄Delivers the hydride for diastereoselective reduction.
Cleavage Reagent HCl in Dioxane/MeOHRemoves the chiral auxiliary to yield the primary amine.
Expected d.r. >95:5The bulky auxiliary provides excellent facial selectivity.
Expected Yield 70-85% (over 3 steps)A robust and high-yielding sequence.

Summary and Method Comparison

FeatureAsymmetric Transfer Hydrogenation (ATH)Biocatalytic Reductive AminationChiral Auxiliary Method
Stereocontrol Chiral Ligand on Metal CatalystEnzyme Active SiteCovalently Bonded Chiral Auxiliary
Key Reagents Ru or Ir Catalyst, H-DonorRedAm, NADPH, Amine Donortert-Butanesulfinamide, Hydride, Acid
Steps 1 (from ketone)1 (from ketone)3 (from ketone)
Pros High yields, high ee, broad substrate scope, operationally simple.Extremely high ee, "green" process (aqueous, mild conditions), biodegradable catalyst.Highly reliable, predictable stereochemical outcome, auxiliary is recoverable.
Cons Cost of precious metal catalysts, potential for product inhibition.Substrate concentration can be low, requires specific enzyme screening, potential for enzyme inhibition.Multi-step process, requires stoichiometric use of the auxiliary, protection/deprotection steps.
Ideal For Rapid, efficient synthesis on lab and pilot scales.Green chemistry initiatives, synthesis of high-purity enantiomers, processes where metal contamination is a concern.Foundational research, situations where catalysts are ineffective, establishing absolute configuration.

Troubleshooting and Optimization

  • Low Enantioselectivity (ATH): Ensure the catalyst and ligand are of high purity. Check for impurities in the solvent or substrate that could poison the catalyst. Temperature control is critical; lowering the temperature may improve ee%.

  • Low Conversion (Biocatalysis): Confirm the enzyme is active and the pH is optimal. Check for substrate or product inhibition; running the reaction at a lower substrate concentration may be necessary. Ensure the cofactor regeneration system is functioning efficiently.

  • Incomplete Auxiliary Cleavage: The N-S bond can be stubborn. Ensure sufficient acid is used and allow for adequate reaction time. If the product is sensitive, alternative, milder cleavage conditions may need to be explored.

  • Difficult Purification: The basic nature of the amine product can cause streaking on silica gel. Pre-treating the silica with triethylamine (1-2% in the eluent) can significantly improve chromatographic separation.

References

  • White Rose Research Online. (n.d.). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Yamamoto, T., et al. (n.d.). Enzymatic resolution and evaluation of enantiomers of cis-5'-hydroxythalidomide. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Retrieved from [Link]

  • Various Authors. (n.d.). Continuous-Flow Asymmetric Transfer Hydrogenation of Acetophenones with Propan-2-ol. ResearchGate. Retrieved from [Link]

  • CY Cergy Paris Université. (n.d.). Fluorinated chiral auxiliaries - BioCIS. Retrieved from [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

  • University of Liverpool. (2013). Asymmetric Reductive Amination. Retrieved from [Link]

  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]

  • Yamamoto, T., et al. (2008). Enzymatic resolution and evaluation of enantiomers of cis-5'-hydroxythalidomide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. Retrieved from [Link]

  • Davies, S. G., et al. (2015). Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky. Retrieved from [Link]

  • Crossref. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Retrieved from [Link]

  • Royal Society of Chemistry. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, (2-bromo-1-fluoro-1-methylethyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. Retrieved from [Link]

  • Google Patents. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)).
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Retrieved from [Link]

  • ResearchGate. (2026). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. Retrieved from [Link]RLY-2139)

Sources

Application Notes and Protocols: The Strategic Role of 1-(2-Bromo-5-fluorophenyl)ethanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of 1-(2-bromo-5-fluorophenyl)ethanamine as a pivotal chiral building block in modern medicinal chemistry. The strategic placement of the bromo, fluoro, and chiral ethylamine functionalities makes this intermediate exceptionally valuable for constructing complex molecular architectures. Its application is exemplified through its role in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2][3][4] This document details the scientific rationale behind its use and provides field-tested, step-by-step protocols for its synthesis and subsequent key transformations, aimed at researchers, chemists, and professionals in drug development.

Introduction: The Value Proposition of a Fluorinated Chiral Amine

In contemporary drug discovery, the use of fluorinated building blocks is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[5] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly enhance metabolic stability, binding affinity, and lipophilicity.[5] 1-(2-Bromo-5-fluorophenyl)ethanamine is a prime example of a high-value intermediate that leverages these benefits.

Its structure is a convergence of three critical functionalities:

  • A Chiral Primary Amine: The stereocenter is crucial for specific, three-dimensional interactions with biological targets, a key factor in enhancing potency and selectivity.

  • A Bromo-Substituted Phenyl Ring: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or arylamine structures.

  • A Fluoro-Substituted Phenyl Ring: The fluorine atom modulates the electronic properties of the aromatic ring and can act as a site to block metabolic oxidation, thereby improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This unique combination makes it a sought-after precursor, most notably in the synthesis of the macrocyclic anticancer agent, Lorlatinib.[1]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of laboratory personnel.

Table 1: Physicochemical Data for 1-(2-Bromo-5-fluorophenyl)ethanamine

PropertyValueSource
CAS Number 1270416-49-3 (racemate), 1228557-36-5 ((R)-enantiomer)[6][7]
Molecular Formula C₈H₉BrFN[6]
Molecular Weight 218.07 g/mol [6]
Appearance Varies (typically a liquid or low-melting solid)N/A
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.[8][9]

Safety and Handling Precautions:

  • Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin corrosion/irritation and serious eye damage.[8][9][10]

  • Precautionary Statements:

    • Prevention: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8][11]

    • Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. In case of ingestion, rinse mouth and seek immediate medical attention.[8][12]

    • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[8][11]

Application in the Synthesis of Lorlatinib: A Case Study

The synthesis of Lorlatinib provides an excellent framework for understanding the utility of 1-(2-bromo-5-fluorophenyl)ethanamine. The key chiral center of Lorlatinib is derived directly from this building block. The overall strategy involves creating the chiral amine, coupling it with a pyridine fragment, and then elaborating the structure to form the final macrocycle.

digraph "Lorlatinib_Synthesis_Overview" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Simplified Synthetic Logic for Lorlatinib Core", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

}

High-level workflow for Lorlatinib synthesis.

Protocol 1: Asymmetric Synthesis of (R)-1-(2-Bromo-5-fluorophenyl)ethanamine

The chirality of the final drug is established early via the asymmetric reduction of the prochiral ketone, 2'-bromo-5'-fluoroacetophenone. While various methods exist, including biocatalytic approaches with ketoreductases, a common and robust laboratory-scale method involves the use of chiral borane reagents.[1]

Principle of the Reaction: This protocol utilizes a chiral borane reducing agent, such as (R)-2-Methyl-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂). The CBS catalyst forms a complex with the borane, creating a sterically defined pocket. The ketone coordinates to the boron atom in a conformation that minimizes steric hindrance, leading to the hydride being delivered to one specific face of the carbonyl, resulting in a highly enantiomerically enriched alcohol.

Materials & Equipment:

  • 2'-Bromo-5'-fluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply with manifold

  • Dry, multi-neck round-bottom flasks and glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Ice bath and cryocool for low-temperature control (-20 °C)

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2'-bromo-5'-fluoroacetophenone (e.g., 5.0 g, 22.8 mmol) and dissolve in anhydrous THF (50 mL).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 2.3 mL of 1 M solution, 2.3 mmol, 0.1 eq) dropwise via syringe. Stir for 10-15 minutes.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (e.g., 2.85 mL, ~28.5 mmol, 1.25 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: The slow addition of the borane source is critical to maintain control over the reaction exotherm and to ensure the catalytic cycle proceeds efficiently without generating achiral reduction byproducts.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution (H₂) will be observed. Continue adding methanol until the bubbling ceases.

    • Causality Note: Methanol reacts with the borane to form trimethoxyborane and hydrogen gas. This step must be performed cautiously in a well-ventilated fume hood.

  • Work-up: Add 1 M HCl (20 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-1-(2-bromo-5-fluorophenyl)ethanol.

  • Purification & Characterization: The crude alcohol can be purified by flash column chromatography on silica gel. The enantiomeric excess (ee%) should be determined by chiral HPLC or GC analysis. The resulting chiral alcohol is then converted to the amine through standard procedures (e.g., azide formation followed by reduction, not detailed here).

Table 2: Representative Data for Asymmetric Reduction

Catalyst SystemReducing AgentSolventTemp (°C)Yield (%)ee (%)
(R)-CBS CatalystBH₃·SMe₂THF0>90>95
KetoreductaseIsopropanolBufferRTHigh>99

Protocol 2: S N 2 Displacement to Form the Key Pyridine Ether Intermediate

With the chiral alcohol in hand, the next critical step is the formation of the aryl ether bond that connects the two key fragments of Lorlatinib. This is achieved via a classic Williamson ether synthesis, proceeding through an Sₙ2 mechanism.

Principle of the Reaction: The chiral secondary alcohol is first "activated" by converting it into a better leaving group, typically a mesylate or tosylate. This is done by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting mesylate is then subjected to nucleophilic attack by the hydroxyl group of 2-amino-3-hydroxy-5-bromopyridine. The reaction proceeds with inversion of stereochemistry at the chiral center, a hallmark of the Sₙ2 mechanism. The use of a suitable base (e.g., K₂CO₃) is crucial to deprotonate the hydroxypyridine, generating the more nucleophilic phenoxide.

digraph "SN2_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, label="SN2 Displacement Workflow", fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10];

}

Key steps in the SN2 etherification reaction.

Materials & Equipment:

  • (R)-1-(2-bromo-5-fluorophenyl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or DIPEA

  • 2-Amino-3-hydroxy-5-bromopyridine[5][13]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, inert atmosphere setup, and work-up/purification equipment as in Protocol 1.

Step-by-Step Methodology:

Part A: Mesylation (Activation of the Alcohol)

  • Reaction Setup: Dissolve (R)-1-(2-bromo-5-fluorophenyl)ethanol (e.g., 4.4 g, 19.9 mmol) in anhydrous DCM (80 mL) in a flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C and add triethylamine (e.g., 4.2 mL, 29.9 mmol, 1.5 eq).

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (e.g., 1.7 mL, 21.9 mmol, 1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up: Quench the reaction with the addition of water (30 mL). Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used immediately in the next step without further purification.

    • Trustworthiness Note: Mesylates can be unstable. It is best practice to proceed directly to the displacement step to avoid decomposition.

Part B: S N 2 Displacement

  • Reaction Setup: In a separate flask under an inert atmosphere, suspend 2-amino-3-hydroxy-5-bromopyridine (e.g., 3.76 g, 19.9 mmol, 1.0 eq) and anhydrous K₂CO₃ (e.g., 5.5 g, 39.8 mmol, 2.0 eq) in anhydrous DMF (80 mL).

  • Addition of Mesylate: Add a solution of the crude mesylate from Part A in a small amount of DMF to the pyridine suspension.

  • Reaction: Heat the reaction mixture to 40-60 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the desired product.

    • Expert Insight: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion to act as the nucleophile, thereby accelerating the reaction rate.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water (200 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Concentration: Combine the organic layers, wash thoroughly with water and brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure pyridine ether intermediate.

Conclusion

1-(2-Bromo-5-fluorophenyl)ethanamine stands out as a highly strategic and enabling building block for the synthesis of complex pharmaceutical agents. Its utility, demonstrated in the synthesis of Lorlatinib, stems from the orthogonal reactivity of its functional groups and the precise stereochemical control offered by its chiral center. The protocols detailed herein provide a reliable foundation for the asymmetric synthesis of its precursor alcohol and its subsequent coupling in a crucial Sₙ2 reaction. By understanding the principles behind each transformation—from the catalytic cycle of asymmetric reduction to the solvent effects in nucleophilic substitution—researchers can confidently apply this versatile intermediate to accelerate their own drug discovery programs.

References

  • U.S. Environmental Protection Agency. (n.d.). 1-(2-Bromophenyl)ethylamine Properties. Retrieved from [Link]

  • AppliChem. (n.d.). 1-(2-Bromo-5-fluorophenyl)ethanamine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet. Retrieved from [Link]

  • Sandoo Pharma. (n.d.). methyl(R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

  • MilliporeSigma. (n.d.). (R)-1-(2-Bromo-4-(trifluoromethyl)phenyl)ethan-1-amine. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. KAUST Repository. Retrieved from [Link]

  • Brown, H. C. (n.d.). The boron approach to asymmetric synthesis. SciSpace. Retrieved from [Link]

  • Castrol. (2024, November 6). Safety Data Sheet. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]

  • Alocci, M. (2025, October 23). SN1/SN2 Reactions Complete Guide (with example). YouTube. Retrieved from [Link]

  • Zhang, L. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Retrieved from [Link]

  • JL Pharm. (n.d.). Methyl(R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate CAS 1454848-00-0. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-1-(5-bromo-2-fluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Defense Technical Information Center. (1994, October 31). Super Hydrides. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Collier, T. L., et al. (2017). Synthesis of (A) 11 C-and (B) 18 F-labeled isotopologs of lorlatinib. ResearchGate. Retrieved from [Link]

  • Facchinetti, F. (2017). Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start. AME Publishing Company. Retrieved from [Link]

  • Current Drug Synthesis. (2022, September 22). Lorlatinib (Lorbrena), An ALK Inhibitor for Treating NSCLC. Retrieved from [Link]

  • Manikandan, A., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2. Retrieved from [Link]

Sources

Application Notes and Protocols: Derivatization of 1-(2-Bromo-5-fluorophenyl)ethanamine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the derivatization of 1-(2-Bromo-5-fluorophenyl)ethanamine, a versatile building block in medicinal chemistry. We present detailed protocols for the synthesis of diverse compound libraries, including amides, sulfonamides, ureas, and thioureas, intended for biological screening. The rationale behind the selection of derivatization strategies, experimental procedures, and analytical characterization techniques are discussed in-depth to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their small molecule libraries with novel chemical entities.

Introduction: The Strategic Importance of 1-(2-Bromo-5-fluorophenyl)ethanamine

1-(2-Bromo-5-fluorophenyl)ethanamine is a valuable starting material in drug discovery due to its unique structural features. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds.[1][2] The primary amine group serves as a key handle for a wide range of derivatization reactions, enabling the generation of diverse libraries of compounds for high-throughput screening.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and physicochemical properties.[1] The bromo- and fluoro-substituents on the phenyl ring of the parent molecule provide a unique electronic and steric environment, making its derivatives of significant interest for exploring new chemical space in the search for novel therapeutic agents.

Derivatization Strategies for Library Synthesis

The primary amine of 1-(2-Bromo-5-fluorophenyl)ethanamine offers a reactive site for the introduction of a wide array of functional groups. This section details the rationale and protocols for four common and effective derivatization strategies: amidation, sulfonamidation, and urea/thiourea formation.

Amide Synthesis

Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry.[3] The resulting amide derivatives often exhibit favorable biological activities.[4]

Rationale: Carboxylic acids are readily available in vast numbers, providing a large and diverse source of building blocks for creating an amide library. The resulting N-acylated products introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Amide Synthesis

  • Reaction Setup: To a solution of 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).

  • Coupling Agent: Add a coupling reagent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) (0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in drug discovery, known for their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

Rationale: The reaction of the primary amine with various sulfonyl chlorides introduces the sulfonamide functional group, which can act as a hydrogen bond donor and acceptor, potentially enhancing binding to biological targets. The diversity of commercially available sulfonyl chlorides allows for the creation of a large and varied library. The most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[5][6][7]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Reaction Setup: Dissolve 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 eq) in a suitable solvent like pyridine or a mixture of THF and triethylamine (TEA).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.

Urea and Thiourea Synthesis

Urea and thiourea derivatives are prevalent in many biologically active compounds and are known to participate in key hydrogen bonding interactions with protein targets.[8][9][10]

Rationale: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward and efficient route to ureas and thioureas, respectively.[11] This strategy allows for the introduction of a diverse range of substituents on the other side of the urea or thiourea linkage, facilitating SAR studies.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Reaction Setup: Dissolve 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 eq) in an aprotic solvent such as DCM or THF.

  • Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-8 hours. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Workup: If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the crude product with a suitable solvent like diethyl ether or hexane to remove any unreacted starting materials. Further purification can be achieved by recrystallization or column chromatography if necessary.

Workflow and Data Management

A systematic approach to library synthesis and characterization is crucial for efficient drug discovery. The following workflow and data management strategies are recommended.

G cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Screening Start 1-(2-Bromo-5-fluorophenyl)ethanamine Amidation Amidation (R-COOH, EDC, DMAP) Start->Amidation Sulfonamidation Sulfonamidation (R-SO2Cl, Pyridine) Start->Sulfonamidation Urea_Thiourea Urea/Thiourea Formation (R-NCO / R-NCS) Start->Urea_Thiourea Purification Purification (Column Chromatography / Recrystallization) Amidation->Purification Sulfonamidation->Purification Urea_Thiourea->Purification Characterization Characterization (LC-MS, NMR, HRMS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening

Sources

Suzuki coupling reactions with 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 1-(2-Bromo-5-fluorophenyl)ethanamine

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3). This scaffold presents a dual challenge in medicinal chemistry: catalyst poisoning inherent to free primary amines and steric hindrance at the oxidative addition site due to the ortho-substituted ethylamine group.

While traditional methods necessitate amine protection (e.g., Boc/Cbz), this guide provides two validated protocols:

  • Protocol A (Direct): A ligand-enabled method using Buchwald G3 precatalysts for direct coupling of the unprotected amine.

  • Protocol B (Protected): A robust, scalable route involving transient Boc-protection for difficult coupling partners.

Molecule Profile & Strategic Analysis

Substrate: 1-(2-Bromo-5-fluorophenyl)ethanamine Key Features:

  • Electrophile: Aryl Bromide (moderately reactive).

  • Electronic Bias: The 5-Fluoro substituent is electron-withdrawing, slightly activating the C-Br bond for oxidative addition compared to the non-fluorinated analog.

  • Chirality: The benzylic amine position is a chiral center. Racemization is a critical quality attribute (CQA) to monitor, though unlikely under standard basic coupling conditions.

The Chemoselectivity Challenge

The primary failure mode in coupling this substrate is Pd-catalyst deactivation .

  • Mechanism: The free primary amine (

    
    ) acts as a σ-donor, binding competitively to the Palladium center. This forms stable 
    
    
    
    complexes that arrest the catalytic cycle, preventing transmetallation.
  • Steric Wall: The bulky ethyl group at the ortho position hinders the approach of the Pd-catalyst, requiring highly active, electron-rich ligands to facilitate oxidative addition.

Decision Matrix & Workflow

The following logic flow dictates the experimental approach based on the coupling partner and scale.

DecisionMatrix Start Start: 1-(2-Bromo-5-fluorophenyl)ethanamine CheckPartner Analyze Boronic Acid Partner Start->CheckPartner IsUnstable Is Boronic Acid Protodeboronation Prone? CheckPartner->IsUnstable DirectRoute Protocol A: Direct Coupling (SPhos Pd G3 / K3PO4) IsUnstable->DirectRoute No (Stable) ProtectRoute Protocol B: Boc-Protection Route (Pd(dppf)Cl2 / K2CO3) IsUnstable->ProtectRoute Yes (Unstable/Heterocyclic) ResultA Target Biaryl (Free Amine) DirectRoute->ResultA High Throughput Atom Economy ResultB Target Biaryl (Boc-Protected) ProtectRoute->ResultB Max Reliability Scale >100g

Figure 1: Strategic decision tree for selecting the optimal coupling protocol. Protocol A is preferred for speed and atom economy; Protocol B is reserved for scale-up or highly sensitive boronic acids.

Protocol A: Direct Coupling (Unprotected Amine)

Rationale: This protocol utilizes SPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky dicyclohexylphosphino groups of the SPhos ligand create a "protective pocket" around the Pd center, physically excluding the substrate's primary amine from binding, while the electron-rich nature of the ligand facilitates oxidative addition into the hindered aryl bromide.

Reagents:

  • Substrate: 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 equiv)

  • Boronic Acid:

    
     (1.2 – 1.5 equiv)
    
  • Catalyst: SPhos Pd G3 (1.0 – 2.5 mol%)

  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and finely ground

    
     (2.0 equiv).
    
  • Degas (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of homocoupling side-reactions.

  • Solvent Addition: Add degassed Toluene and Water (10:1 v/v). The concentration of the aryl bromide should be 0.1 M to 0.2 M.

  • Catalyst Addition: Under a positive pressure of inert gas, add SPhos Pd G3 (0.02 equiv).

    • Note: If G3 is unavailable, generate the active species in situ using

      
       and SPhos (1:2 ratio), but stir the catalyst/ligand in solvent for 10 mins at 60°C before adding to the main reaction.
      
  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Vigorous stirring is essential for the biphasic system.

  • Workup (Amine Specific):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Acid/Base Extraction: Extract the organic layer with 1M HCl. The product (amine) will move to the aqueous layer; non-basic impurities (homocoupled boronic acid) stay in the organic layer.

    • Wash the aqueous layer with EtOAc.

    • Basify the aqueous layer to pH >12 with 4M NaOH.

    • Extract the product back into EtOAc, dry over

      
      , and concentrate.
      

Protocol B: Protected Route (Boc-Strategy)

Rationale: If the direct coupling fails or if the boronic acid partner contains aldehydes/ketones incompatible with primary amines, protection is mandatory. The Boc group introduces steric bulk that completely shuts down N-coordination to Palladium.

Workflow:

  • Protection: Substrate +

    
     (1.1 equiv) + TEA in DCM 
    
    
    
    N-Boc Intermediate .
  • Coupling:

    • Catalyst:

      
       (Standard robust catalyst).
      
    • Base:

      
       or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80°C.

  • Deprotection: 4M HCl in Dioxane or TFA/DCM.

Optimization & Troubleshooting Data

Table 1: Common Failure Modes and Corrective Actions

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by amine.Switch to Protocol A (SPhos) or increase catalyst loading to 5 mol%.
Homocoupling of Boronic Acid Oxygen presence or Pd(II) reduction lag.[1]Degas solvents more rigorously. Add catalyst last.
Protodehalogenation (Ar-H) Reaction too hot; Boronic acid unstable.Lower temp to 60°C; Switch base to

or

(anhydrous).
Unreacted Aryl Bromide Steric hindrance at oxidative addition.Switch ligand to XPhos (bulkier) or

.

Mechanistic Visualization

The following diagram illustrates why the SPhos ligand is critical for this specific substrate.

SPhosMechanism cluster_0 Standard Ligand (e.g., PPh3) cluster_1 SPhos Ligand Architecture Pd_Standard Pd Center Amine_Poison Amine Substrate (Poison) Amine_Poison->Pd_Standard Strong Binding (Deactivation) Pd_Active Pd Center ArBr Ar-Br Bond Pd_Active->ArBr Oxidative Addition SPhos SPhos Ligand (Bulky Cyclohexyls) SPhos->Pd_Active Stabilization Amine_Substrate Amine Substrate SPhos->Amine_Substrate Steric Repulsion (Prevents Binding)

Figure 2: Mechanistic comparison. Standard ligands allow amine coordination (poisoning). SPhos provides steric bulk that excludes the amine while facilitating oxidative addition.

References

  • Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Primary and Secondary Amines." Journal of the American Chemical Society.[2] (Key precedent for SPhos efficacy with amines).

  • Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry. (Protocol for stable boronate equivalents).

  • Sigma-Aldrich. "Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes." Technical Bulletin.

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General troubleshooting and mechanism).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] The ability to construct these complex molecules from readily available aryl halides and amines has significantly streamlined synthetic routes and enabled the exploration of novel chemical space.[1][2]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of a challenging substrate: 1-(2-bromo-5-fluorophenyl)ethanamine. The presence of a sterically demanding ortho-bromo substituent and a chiral benzylic amine presents unique challenges that necessitate careful consideration of catalyst systems and reaction conditions to achieve high efficiency and selectivity.

Understanding the Core Reaction: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, in this case, 1-(2-bromo-5-fluorophenyl)ethanamine, to form a Pd(II) complex.[1][2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired N-arylated product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[1][4]

The efficiency of each step is highly dependent on the choice of palladium precursor, phosphine ligand, base, and solvent.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Navigating the Challenges: Steric Hindrance and Substrate Specificity

The successful amination of 1-(2-bromo-5-fluorophenyl)ethanamine requires overcoming two primary obstacles:

  • Steric Hindrance: The bromine atom in the ortho position to the ethylamine group creates significant steric bulk around the reaction center. This can impede the initial oxidative addition of the palladium catalyst and subsequent steps in the catalytic cycle.[5][6] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[1]

  • Chirality: The starting material is a chiral amine. While the Buchwald-Hartwig amination itself does not typically affect the stereocenter, it is important to employ conditions that do not lead to racemization. This generally involves using mild reaction temperatures and avoiding overly harsh basic conditions.

Recommended Protocol: A Step-by-Step Guide

This protocol is designed as a starting point for the Buchwald-Hartwig amination of 1-(2-bromo-5-fluorophenyl)ethanamine with a generic secondary amine. Optimization for specific coupling partners is highly recommended.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2-Bromo-5-fluorophenyl)ethanamine≥97%Commercially Available
Secondary Amine≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)98%Commercially AvailablePre-catalyst
XPhos≥98%Commercially AvailableLigand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableBase
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent
Argon or NitrogenHigh PurityInert gas
Experimental Procedure

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(2-bromo-5-fluorophenyl)ethanamine (1.0 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.02 equiv), and XPhos (0.04 equiv).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

    • Add the secondary amine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh bottle of palladium precursor and ligand. Consider using a pre-catalyst such as XPhos-Pd-G3.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and the solvent is anhydrous.
Inappropriate baseFor base-sensitive substrates, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures.[7]
Side Product Formation Hydrodehalogenation (reduction of the C-Br bond)Lower the reaction temperature. Ensure the reaction is not run for an excessively long time after completion.
Homocoupling of the amine or aryl halideOptimize the catalyst and ligand loading.[7]

Conclusion

The Buchwald-Hartwig amination of 1-(2-bromo-5-fluorophenyl)ethanamine is a challenging yet achievable transformation. By carefully selecting a bulky phosphine ligand such as XPhos and employing rigorously anhydrous and anaerobic conditions, high yields of the desired N-arylated product can be obtained. The protocol provided herein serves as a robust starting point for researchers and drug development professionals. Further optimization of the reaction parameters for specific coupling partners will likely lead to improved outcomes.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 19, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed February 19, 2026. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14582-14591. doi:10.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed February 19, 2026. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Accessed February 19, 2026. [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. 2021;98(9):3035-3042. doi:10.1021/acs.jchemed.1c00227
  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 19, 2026. [Link]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry. 2022;87(16):10848-10864. doi:10.1021/acs.joc.2c01284
  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. 2020;49(4):1043-1048. doi:10.1039/C9DT04467A
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Published online February 5, 2026. [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. 2020;11(2):409-416. doi:10.1039/C9SC03095F
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. Accessed February 19, 2026. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. 2015;137(5):1969-1979. doi:10.1021/ja512311a
  • Synthetic Methods for Primary Anilines. In: Science of Synthesis. ; 2023.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1086-1093. doi:10.3762/bjoc.14.92
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. 2021;86(24):17978-17989. doi:10.1021/acs.joc.1c02187

Sources

Application Note: Strategic Use of 1-(2-Bromo-5-fluorophenyl)ethanamine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficiency of synthesizing and screening diverse chemical libraries is a paramount determinant of success. Parallel synthesis has emerged as an indispensable strategy, enabling the rapid generation of numerous analogs for lead identification and optimization.[1][2] The selection of the core building block is a critical decision in library design, as its inherent features dictate the accessible chemical space. 1-(2-Bromo-5-fluorophenyl)ethanamine is an exemplar of a strategically designed scaffold, offering medicinal chemists multiple avenues for molecular diversification.

This building block incorporates three key structural motifs:

  • A Primary Chiral Amine: This functional group serves as a versatile handle for derivatization, most commonly through robust amide bond formation, a cornerstone of medicinal chemistry.[3] It also introduces a stereocenter, which can be crucial for specific interactions with biological targets.

  • An Ortho-Bromo Substituent: The bromine atom is a powerful tool for modern synthetic chemistry, acting as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the facile introduction of aryl, heteroaryl, and other carbon-based fragments.

  • A Meta-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[6][7][8]

The orthogonal reactivity of the amine and the bromide allows for a systematic and efficient two-dimensional exploration of chemical space, making 1-(2-Bromo-5-fluorophenyl)ethanamine an ideal candidate for parallel synthesis workflows aimed at producing focused libraries for high-throughput screening.

The Parallel Synthesis Strategy: A Two-Dimensional Approach

The core utility of 1-(2-Bromo-5-fluorophenyl)ethanamine lies in its suitability for a two-step, parallel diversification strategy. This approach allows for the creation of a matrix-like library where each compound possesses a unique combination of substituents at two distinct points of the core scaffold.

The general workflow is as follows:

  • First Diversification (R¹): A library of carboxylic acids is coupled to the primary amine of the core scaffold in parallel, yielding a set of bromo-amide intermediates.

  • Second Diversification (R²): This new library of intermediates undergoes a parallel Suzuki-Miyaura cross-coupling reaction with a diverse set of boronic acids, replacing the bromine atom.

This methodology efficiently generates a large and diverse final library from commercially available starting materials.

G cluster_0 Parallel Synthesis Workflow A 1-(2-Bromo-5-fluorophenyl)ethanamine (Core Scaffold) C Step 1: Parallel Amide Coupling A->C B R¹-COOH (Carboxylic Acid Library) B->C D Intermediate Library (Bromo-Amides) C->D Diversification 1 F Step 2: Parallel Suzuki Coupling D->F E R²-B(OH)₂ (Boronic Acid Library) E->F G Final Compound Library F->G Diversification 2

Caption: High-level workflow for two-dimensional library synthesis.

Protocol 1: Parallel Amide Coupling for First-Dimension Diversification

This protocol details the synthesis of an intermediate library via amide bond formation in a 24-well plate format.

Scientific Rationale: Amide bond formation is one of the most utilized reactions in drug discovery due to its stability and prevalence in biological systems.[3] The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred in parallel synthesis for its high efficiency, rapid reaction times, and ability to minimize racemization at the chiral center.[9] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling. Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants.

Caption: General scheme for the parallel amide coupling reaction.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of 1-(2-Bromo-5-fluorophenyl)ethanamine in anhydrous DMF.

    • Prepare a 0.6 M stock solution for each carboxylic acid (R¹-COOH) in anhydrous DMF in separate vials.

    • Prepare a 0.6 M solution of HATU in anhydrous DMF.

    • Prepare a 1.5 M solution of DIPEA in anhydrous DMF.

  • Reagent Dispensing (in a 24-well reaction block):

    • To each well, add 200 µL (0.1 mmol) of the 1-(2-Bromo-5-fluorophenyl)ethanamine stock solution.

    • To each well, add 200 µL (0.12 mmol, 1.2 eq) of the corresponding carboxylic acid stock solution.

    • To each well, add 200 µL (0.12 mmol, 1.2 eq) of the HATU stock solution.

    • Initiate the reaction by adding 200 µL (0.3 mmol, 3.0 eq) of the DIPEA stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction block with a cap mat.

    • Place the block on an orbital shaker and agitate at room temperature for 4-12 hours.

    • Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

  • Parallel Work-up:

    • Quench the reactions by adding 1 mL of saturated aqueous NaHCO₃ solution to each well.

    • Extract the product by adding 2 mL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.

    • Allow the layers to separate. Transfer the organic (top) layer from each well to a new 24-well plate.

    • Repeat the extraction with another 2 mL of ethyl acetate.

    • Combine the organic extracts. Wash with 1 mL of brine.

    • Dry the organic extracts by passing them through a 24-well plate containing a phase separator or by adding anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure using a centrifugal evaporator.

  • Analysis and Purification:

    • The crude products are typically of sufficient purity for the next step.

    • Analyze each well via LC-MS to confirm product formation and estimate purity. The intermediate library is now ready for the next diversification step.

Representative Data:
R¹ GroupCarboxylic AcidExpected Mass [M+H]⁺Typical YieldTypical Purity (LC-MS)
PhenylBenzoic Acid324.0/326.0>90%>95%
4-Chlorophenyl4-Chlorobenzoic Acid358.0/360.0>90%>95%
Thiophen-2-ylThiophene-2-carboxylic acid330.0/332.0>85%>95%
CyclohexylCyclohexanecarboxylic acid330.1/332.1>90%>95%

Protocol 2: Parallel Suzuki-Miyaura Coupling for Second-Dimension Diversification

This protocol uses the bromo-amide intermediate library to introduce a second point of diversity.

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[10][11] The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid and reductive elimination to yield the product and regenerate the catalyst.[12] Pd(dppf)Cl₂ is a commonly used, air-stable precatalyst that is effective for a wide range of substrates.[13] An inorganic base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for the transmetalation step.[10] A mixed solvent system of dioxane and water is often ideal, as it facilitates the dissolution of both the organic substrates and the inorganic base.[4]

Caption: General scheme for the parallel Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:
  • Preparation and Dispensing:

    • Dissolve the crude products from the amide coupling step (approx. 0.1 mmol each) in 1 mL of 1,4-dioxane in their respective wells of a 24-well reaction block.

    • To each well, add the corresponding boronic acid (R²-B(OH)₂) (0.15 mmol, 1.5 eq).

    • To each well, add Pd(dppf)Cl₂ (0.005 mmol, 5 mol%).

    • To each well, add K₂CO₃ (0.2 mmol, 2.0 eq).

    • Finally, add 250 µL of water to each well.

  • Reaction Conditions:

    • Seal the reaction block with a cap mat equipped with septa for pressure release.

    • Place the block on a heating shaker and agitate at 90 °C for 6-16 hours. Note: It is crucial to perform this step under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. This can be achieved by purging the reaction block before heating.

  • Parallel Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each well with 1 mL of ethyl acetate and 1 mL of water.

    • Shake and separate the layers as described in Protocol 1.

    • Transfer the organic layer to a new plate.

    • Concentrate the solvent using a centrifugal evaporator.

    • The crude products are then purified using parallel preparative HPLC-MS to yield the final, high-purity compound library.

  • Library Characterization:

    • Confirm the identity and purity of each compound in the final library using analytical LC-MS.

    • For select compounds, ¹H NMR analysis should be performed to further validate the structure.

    • Accurate mass and quantity of each compound should be recorded and stored in a database.

Conclusion

1-(2-Bromo-5-fluorophenyl)ethanamine is a highly effective and versatile building block for parallel synthesis in drug discovery. Its dual reactive sites enable a robust and efficient two-dimensional diversification strategy, allowing for the rapid generation of large, well-characterized compound libraries. The protocols outlined in this note provide a validated framework for researchers to leverage this scaffold in their quest for novel therapeutic agents, particularly in areas like kinase inhibitor development where such substituted biaryl structures are common.[4][14][15]

References

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4). [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem AG. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Sheppard, T. D. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(43), 10635-10648. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. organicchemistrydata.org. [Link]

  • Pizzo, F., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(6), 6868-6881. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]

  • BioDuro. (n.d.). Parallel Synthesis. BioDuro-Sundia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com. [Link]

  • Zhang, H., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Expert Opinion on Drug Discovery. [Link]

  • Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery. Taros Chemicals. [Link]

  • D'Agostino, S., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Organic & Inorganic Au. [Link]

  • Asynt. (2024). How to run a parallel synthesis reaction. Asynt. [Link]

  • Kim, H. J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2139. [Link]

  • Chang, Z., et al. (2026). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. Medicinal Chemistry Research. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Loire Valley Institute for Advanced Studies. [Link]

  • Gong, Y. D., & Kim, Y. H. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5466-5498. [Link]

  • Zhdankin, V. V. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. inno-pharmchem.com. [Link]

  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]

  • Domínguez, G., & Pérez-Mayoral, E. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(7), 1735. [Link]

Sources

Navigating the Synthesis of Complex Amines: Application Notes and Protocols for the Reaction of 1-(2-Bromo-5-fluorophenyl)ethanamine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide detailing the synthetic applications of 1-(2-Bromo-5-fluorophenyl)ethanamine in reactions with carbonyl compounds has been developed for researchers, medicinal chemists, and professionals in drug development. This document provides an in-depth analysis of two pivotal transformations: Reductive Amination and the Pictet-Spengler reaction, offering both theoretical insights and practical, step-by-step protocols.

The strategic incorporation of the 2-bromo-5-fluorophenyl moiety into molecular scaffolds is of significant interest in medicinal chemistry. The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to biological targets. This guide focuses on leveraging the primary amine functionality of 1-(2-Bromo-5-fluorophenyl)ethanamine to construct more complex nitrogen-containing molecules, which are prevalent in a vast array of pharmaceuticals.

I. Introduction: The Strategic Importance of Halogenated Phenylethylamines

1-(2-Bromo-5-fluorophenyl)ethanamine is a valuable chiral building block in organic synthesis. Its structure combines a phenylethylamine backbone, common in many biologically active compounds, with the unique electronic properties imparted by the bromo and fluoro substituents. These electron-withdrawing groups can modulate the reactivity of the aromatic ring and the amine, presenting both challenges and opportunities in synthetic design. Understanding the interplay of these electronic effects is crucial for developing robust and efficient reaction protocols.

Two of the most powerful methods for the elaboration of primary amines are reductive amination and, for β-arylethylamines, the Pictet-Spengler reaction. This guide will explore the nuances of applying these reactions to the specific substrate, 1-(2-Bromo-5-fluorophenyl)ethanamine.

II. Reductive Amination: A Versatile Tool for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis, offering a reliable and versatile method for the alkylation of amines. The reaction proceeds via the initial formation of an imine or iminium ion from the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This one-pot procedure is highly valued for its efficiency and broad substrate scope.[1][2]

Causality Behind Experimental Choices in Reductive Amination

The success of a reductive amination hinges on the careful selection of the reducing agent and reaction conditions. The key is to employ a reductant that is mild enough to not reduce the starting carbonyl compound but potent enough to reduce the intermediate imine or iminium ion.[1]

  • Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, selectivity for imines over carbonyls, and tolerance of a wide range of functional groups.[3] Other commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and α-picoline-borane.[1][3] For industrial applications, catalytic hydrogenation is also a viable and greener alternative.

  • Solvent: Aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are typically employed.[3] The choice of solvent is often dictated by the solubility of the starting materials and reagents.

  • Catalyst: While not always necessary, an acid catalyst, such as acetic acid, can be used to accelerate the formation of the imine intermediate, particularly with less reactive ketones.[3]

Generalized Experimental Workflow for Reductive Amination

Caption: A typical experimental workflow for the one-pot reductive amination.

Protocol 1: Reductive Amination of 1-(2-Bromo-5-fluorophenyl)ethanamine with an Aldehyde

This protocol describes a general procedure for the synthesis of a secondary amine from 1-(2-Bromo-5-fluorophenyl)ethanamine and a representative aldehyde.

Materials:

  • 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 equiv) and the aldehyde (1.0-1.2 equiv).

  • Dissolve the starting materials in anhydrous DCE (approximately 0.1-0.2 M concentration of the amine).

  • Stir the solution at room temperature for 30-60 minutes to allow for the initial formation of the imine.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting amine. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reagent/ParameterRationale for Choice
Sodium triacetoxyborohydride Mild and selective reducing agent for imines, minimizing side reactions.[3]
1,2-Dichloroethane (DCE) Common aprotic solvent that provides good solubility for the reactants.[3]
Room Temperature Sufficient for most reductive aminations, avoiding potential side reactions at higher temperatures.
Inert Atmosphere Prevents the introduction of moisture, which can hydrolyze the reducing agent and imine intermediate.
Aqueous NaHCO₃ Quench Neutralizes any remaining acid and hydrolyzes excess reducing agent.

III. The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline.[4][5] This reaction is of paramount importance in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[6][7]

Challenges with Electron-Deficient Systems

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the aryl ring facilitate the cyclization, while electron-withdrawing groups, such as the bromo and fluoro substituents in our target molecule, deactivate the ring towards electrophilic attack.[5][8] Consequently, harsher reaction conditions, such as the use of strong acids (e.g., trifluoroacetic acid, sulfuric acid) and elevated temperatures, are often required for these less reactive substrates.[5]

Pictet-Spengler Reaction Mechanism

Caption: The mechanism of the Pictet-Spengler reaction.

Protocol 2: Pictet-Spengler Reaction of 1-(2-Bromo-5-fluorophenyl)ethanamine with an Aldehyde

This protocol outlines a potential approach for the Pictet-Spengler cyclization of 1-(2-Bromo-5-fluorophenyl)ethanamine. Given the electron-deficient nature of the aromatic ring, strong acidic conditions are proposed. This protocol is based on general principles for less activated systems and should be optimized for the specific substrate.[5][9]

Materials:

  • 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 equiv)

  • Aldehyde (e.g., formaldehyde or its equivalent like paraformaldehyde or 1,3,5-trioxane) (1.5-2.0 equiv)[4]

  • Trifluoroacetic acid (TFA) or a mixture of TFA and a co-solvent like dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 equiv) and the aldehyde (1.5-2.0 equiv) in the chosen solvent (e.g., DCM).

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

  • Allow the reaction to warm to room temperature and then heat to reflux. The reaction progress should be carefully monitored by TLC or LC-MS. Due to the deactivated ring, prolonged reaction times and elevated temperatures may be necessary.

  • Upon completion or when no further conversion is observed, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the acid by adding the mixture to a cooled, stirred solution of saturated aqueous NaHCO₃ or NaOH until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude tetrahydroisoquinoline derivative by flash column chromatography on silica gel.

Self-Validation and Considerations: The success of this reaction is not guaranteed due to the deactivating nature of the bromo and fluoro substituents. It is crucial to monitor the reaction for both the consumption of starting material and the formation of the desired product. Side reactions, such as polymerization of the aldehyde or decomposition of the starting material under the harsh acidic conditions, are possible. If the reaction fails to proceed, the use of an N-acyliminium ion Pictet-Spengler variation could be explored, as this involves a more reactive electrophile.[5]

ParameterRationale for Choice/Consideration
Strong Acid (TFA) Required to protonate the imine and to activate the aromatic ring for the challenging intramolecular electrophilic substitution.[5]
Elevated Temperature Provides the necessary activation energy for the cyclization of the deactivated aromatic system.
Careful Monitoring Essential to determine the optimal reaction time and to minimize decomposition of starting materials and products.
N-Acyliminium Ion Variant An alternative strategy if the classical approach fails, as the N-acyliminium ion is a more potent electrophile.[5]

IV. Conclusion

The reactions of 1-(2-Bromo-5-fluorophenyl)ethanamine with aldehydes and ketones provide access to a diverse range of complex amines and heterocyclic scaffolds. Reductive amination offers a robust and versatile method for the synthesis of N-alkylated derivatives. In contrast, the Pictet-Spengler reaction, while a powerful tool for the construction of tetrahydroisoquinolines, presents significant challenges due to the electron-withdrawing nature of the halogen substituents. The successful application of these reactions requires a careful consideration of the electronic properties of the substrate and a rational selection of reagents and conditions. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore and optimize these important transformations in their synthetic endeavors.

V. References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

  • BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.

  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

  • Wikipedia. (n.d.). Pictet–Spengler reaction.

  • ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese.

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

  • Synple Chem. (n.d.). Application Note – Reductive Amination.

  • ERA. (n.d.). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

  • ARKAT USA, Inc. (n.d.). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically.

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride.

  • Thieme. (n.d.). 405 P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec.

  • RSC Publishing. (n.d.). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation.

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.

  • The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines.

  • MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.

  • Bentham Science. (n.d.). Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions.

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications.

  • Bentham Science. (n.d.). Chapter - Asymmetric Synthesis: A Boom to Medicinal Chemistry | Bentham Science.

Sources

Application Notes and Protocols for 1-(2-Bromo-5-fluorophenyl)ethanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Scaffolds in Modern Agrochemicals

In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds has become a cornerstone of modern research and development. Fluorine substitution is well-regarded for its ability to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to target proteins.[1] Bromine, on the other hand, not only contributes to the molecule's bioactivity but also serves as a versatile synthetic handle for further chemical elaboration through cross-coupling reactions.[2]

1-(2-Bromo-5-fluorophenyl)ethanamine is a chiral primary amine that embodies these desirable features, presenting itself as a high-potential building block for the synthesis of a new generation of fungicides, insecticides, and herbicides. Its commercial availability further enhances its appeal for both discovery and developmental stages of agrochemical research.[3] This document provides detailed application notes and protocols for the utilization of this valuable intermediate, with a focus on its application in the synthesis of pyrazole amides, a class of compounds renowned for their potent agrochemical activities.[4][5]

Core Application: Synthesis of Biologically Active Pyrazole Amides

The pyrazole ring is a critical pharmacophore in a multitude of commercial agrochemicals, including several blockbuster insecticides and fungicides.[4][6] The primary amine functionality of 1-(2-Bromo-5-fluorophenyl)ethanamine makes it an ideal nucleophile for the construction of amide linkages with pyrazole carboxylic acids, a common structural motif in highly active agrochemical compounds. A European patent has disclosed N-aryl pyrazole amines with a bromo-fluorophenyl moiety, underscoring the relevance of this scaffold in the design of novel crop protection agents.[7]

The following sections detail a representative protocol for the synthesis of a novel N-(1-(2-bromo-5-fluorophenyl)ethyl)pyrazole-carboxamide, a compound designed to leverage the advantageous properties of both the pyrazole core and the halogenated phenylethylamine side chain.

Synthetic Workflow for Pyrazole Amide Synthesis

The overall workflow for the synthesis and preliminary evaluation of a novel pyrazole amide derived from 1-(2-bromo-5-fluorophenyl)ethanamine is depicted below. This process begins with the activation of a suitable pyrazole carboxylic acid, followed by amide coupling and subsequent purification and characterization.

G cluster_synthesis Synthesis cluster_screening Biological Screening A 1. Pyrazole Carboxylic Acid Selection & Activation B 2. Amide Coupling with 1-(2-Bromo-5-fluorophenyl)ethanamine A->B C 3. Work-up and Purification B->C D 4. Structural Characterization (NMR, MS) C->D E 5. Primary in vitro Screening (e.g., fungicidal assay) D->E Pure Compound F 6. Dose-Response & EC50 Determination E->F G 7. Spectrum of Activity Testing F->G H 8. Lead Compound Identification G->H caption Figure 1: Synthetic and Screening Workflow

Caption: Figure 1: A generalized workflow for the synthesis and biological evaluation of novel pyrazole amides.

Detailed Experimental Protocol: Synthesis of N-(1-(2-Bromo-5-fluorophenyl)ethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

This protocol describes a standard amide coupling procedure. The selection of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid as the coupling partner is based on its prevalence in agrochemically active molecules.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
1-(2-Bromo-5-fluorophenyl)ethanamine1270416-49-3218.07Commercially Available
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid5744-59-2140.14Commercially Available
Oxalyl chloride79-37-8126.93Sigma-Aldrich, Acros
Triethylamine (TEA)121-44-8101.19Sigma-Aldrich, Fisher
Dichloromethane (DCM), anhydrous75-09-284.93DriSolv®, Sure/Seal™
N,N-Dimethylformamide (DMF), catalytic amount68-12-273.09Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Lab-prepared
Brine (saturated aqueous NaCl)7647-14-558.44Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Sigma-Aldrich
Step-by-Step Procedure

Part 1: Activation of Pyrazole Carboxylic Acid

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.40 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL).

  • Catalyst Addition: Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Acid Chloride Formation: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride (1.0 mL, 11.5 mmol, 1.15 equiv) dropwise via a syringe.

    • Expert Insight: The reaction is exothermic and releases gas (CO and CO₂). Slow addition is crucial to control the reaction rate. The catalytic amount of DMF facilitates the formation of the Vilsmeier reagent, which is the active acylating agent.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases. The resulting solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is used directly in the next step.

Part 2: Amide Coupling

  • Amine Solution Preparation: In a separate 250 mL round-bottom flask, dissolve 1-(2-bromo-5-fluorophenyl)ethanamine (2.18 g, 10.0 mmol, 1.0 equiv) and triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv) in anhydrous DCM (50 mL).

    • Trustworthiness: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

  • Coupling Reaction: Cool the amine solution to 0 °C. Add the freshly prepared solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride from Part 1 dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

Part 3: Work-up and Purification

  • Quenching: Quench the reaction by slowly adding 50 mL of water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃, 50 mL of water, and 50 mL of brine.

    • Expert Insight: The NaHCO₃ wash removes any unreacted acid chloride and acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(1-(2-bromo-5-fluorophenyl)ethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide as a solid or viscous oil.

Part 4: Characterization

  • Yield and Appearance: Record the final mass and describe the physical appearance of the product.

  • Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the identity and purity of the target compound.

Visualization of the Synthetic Pathway

The chemical transformation described in the protocol is illustrated below.

G cluster_reactants Starting Materials cluster_product Product R1 1-(2-Bromo-5-fluorophenyl)ethanamine P N-(1-(2-bromo-5-fluorophenyl)ethyl)- 1,3-dimethyl-1H-pyrazole-4-carboxamide R1->P + R2 TEA, DCM, 0°C to RT R2 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride caption Figure 2: Amide coupling reaction scheme

Caption: Figure 2: Synthesis of the target pyrazole amide via amide coupling.

Rationale and Potential Biological Activity

The synthesized N-(1-(2-bromo-5-fluorophenyl)ethyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a promising candidate for agrochemical screening for several reasons:

  • Proven Pharmacophore: It combines the well-established pyrazole amide core, known for its insecticidal and fungicidal properties, with a halogenated phenyl moiety.[4][8]

  • Enhanced Bioavailability: The fluorine atom can increase the metabolic stability and lipophilicity of the molecule, potentially leading to better uptake and transport within the target pest or plant.[1]

  • Structural Rigidity and Chirality: The ethyl group on the amine linker introduces a chiral center, which can lead to stereospecific interactions with the target site, often resulting in higher efficacy for one enantiomer.

  • Potential for Further Derivatization: The bromine atom on the phenyl ring provides a reactive site for further synthetic modifications, such as Suzuki or Buchwald-Hartwig couplings, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[2]

Derivatives of this scaffold could exhibit activity against a range of agricultural pests and diseases. For instance, many pyrazole amides function as succinate dehydrogenase inhibitors (SDHIs), a crucial class of fungicides. Others act on insect ryanodine receptors, leading to potent insecticidal effects.[4] Therefore, the synthesized compound and its analogs warrant screening against a panel of relevant fungal pathogens (e.g., Botrytis cinerea, Colletotrichum species) and insect pests.[3][8]

Conclusion

1-(2-Bromo-5-fluorophenyl)ethanamine represents a strategically valuable and versatile building block for the discovery of novel agrochemicals. The provided protocol for its incorporation into a pyrazole amide scaffold is robust and serves as a template for the synthesis of a wide array of potential crop protection agents. The unique combination of fluorine, bromine, and a chiral amine center in this starting material offers a rich platform for developing next-generation agrochemicals with potentially enhanced performance and desirable physicochemical properties. Further exploration of its synthetic utility is highly encouraged for researchers in the agrochemical industry.

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports.
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). Journal of the Indian Chemical Society.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). Molecules.
  • Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. (n.d.). Chemistry & Biodiversity.
  • Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. (n.d.). BenchChem.
  • 1-(2-Bromo-5-fluorophenyl)ethanamine. (n.d.). Appchem.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry.
  • Sumitomo Chemical's patent for an agrochemical combination is granted despite pre-grant opposition. (2023). Krishi Jagran.
  • AGROCHEMICAL COMPOSITION AND METHOD S OF PREPARING AND USING THE SAME. (n.d.). Google Patents.
  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. (n.d.). Google Patents.
  • Global Agrochemical Patent Expiries 2021–2028: Key Molecules, Market Impact & Generic Opportunities. (2025). LinkedIn.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019). ResearchGate.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). MedDocs Publishers.
  • Agrochemical Patent Expirations 2026-2028 Open $1.15B Global Market. (2026). AgroLatam.
  • Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. (2023). ResearchGate.
  • New Generics update 2022: Agribusiness report on active ingredients coming off patent up to 2027. (2022). S&P Global.
  • Fluorophenyl pyrazol compounds. (n.d.). Google Patents.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid. (n.d.). Google Patents.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). ResearchGate.
  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). Molecules.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules.
  • Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2022). Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AMINE-001 Subject: Troubleshooting Flash Chromatography for Halogenated Benzylic Amines Assigned Scientist: Senior Application Specialist

Executive Summary

You are attempting to purify 1-(2-Bromo-5-fluorophenyl)ethanamine . This molecule presents a specific set of chromatographic challenges:

  • Basicity: The primary amine function (

    
    ) interacts strongly with acidic silanols on standard silica gel, leading to severe peak tailing (streaking) and yield loss.
    
  • Lipophilicity: The halogen substitutions (Bromine at C2, Fluorine at C5) increase the lipophilicity (

    
    ) compared to simple benzylamines, affecting solubility and retention.
    
  • Chemo-selectivity: You likely need to separate this amine from its neutral precursor (e.g., 1-(2-bromo-5-fluorophenyl)ethanone) or reduced alcohol byproducts.

This guide provides a self-validating protocol to overcome these issues, focusing on silanol suppression techniques and mobile phase optimization .

Module 1: The "Silanol Effect" & Mobile Phase Engineering

The Problem: Standard silica gel (


) has a surface pH of ~5.0 due to free silanol groups (

). Your amine is basic (

).
  • Result: An acid-base reaction occurs on the column.[1] The amine becomes protonated (

    
    ) and ionically bonds to the silica. This is not simple adsorption; it is cation exchange, causing the compound to "drag" or streak down the column.
    

The Solution: You must use a Mobile Phase Modifier . We recommend Triethylamine (TEA) or Ammonium Hydroxide (


).
Recommended Solvent Systems
System TypeCompositionTarget ApplicationPros/Cons
System A (Standard) DCM / MeOH /

(95:5:0.5 to 90:10:1)
General purification of polar amines.Pro: High solubility.Con: DCM is expensive/toxic;

can be messy.
System B (Green) Hexane / EtOAc / TEA (Gradient + 1% TEA)Separation from non-polar impurities (e.g., ketones).Pro: Better separation of lipophilic halogens.Con: TEA has a strong odor and must be removed.
System C (Premium) Amine-Functionalized Silica (e.g., KP-NH)No modifier needed. Use Hex/EtOAc.Pro: Zero tailing, reusable columns.Con: Higher consumable cost.
Protocol: Pre-treating the Column (The "TEA Wash")

If you cannot use amine-functionalized silica, you must deactivate the column before the run.

  • Equilibration: Flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

  • Mechanism: The TEA binds to the active silanol sites, effectively "capping" them.

  • The Run: Proceed with your gradient. You must maintain 0.5–1% TEA in your mobile phase throughout the run to prevent the TEA from washing off and exposing active silanols again.

Module 2: Troubleshooting Workflow (Decision Logic)

Use this logic flow to diagnose your current chromatographic issues.

ChromatographyLogic Start Start: TLC Analysis Streak Does the spot streak (tail) on TLC? Start->Streak RfCheck Is the Rf < 0.1 (stuck at baseline)? Streak->RfCheck No (Compact) AddBase Action: Add 1% TEA or NH4OH to eluent Streak->AddBase Yes (Tailing) IncreasePol Action: Increase MeOH % or switch to DCM/MeOH RfCheck->IncreasePol Yes (Too Polar) SepCheck Is it separated from Impurities (Ketone)? RfCheck->SepCheck No (Good Rf) GoodSpot Spot is compact? AddBase->GoodSpot IncreasePol->SepCheck GoodSpot->RfCheck Gradient Action: Use shallower gradient (e.g., 0-30% EtOAc) SepCheck->Gradient No (Overlap) Success Ready for Column SepCheck->Success Yes Gradient->Success

Figure 1: Decision matrix for optimizing mobile phase conditions based on Thin Layer Chromatography (TLC) behavior.

Module 3: Frequently Asked Questions (FAQs)

Q1: My product co-elutes with the starting material (Ketone). How do I separate them?

Diagnosis: The ketone (1-(2-bromo-5-fluorophenyl)ethanone) is neutral and less polar than your amine. Solution:

  • Switch to Hexane/Ethyl Acetate + 1% TEA.

  • The neutral ketone will elute early (low polarity).

  • The amine, being basic and polar, will retain longer.

  • Do not use MeOH/DCM for this specific separation; the high polarity of MeOH often compresses the resolution between the ketone and the amine.

Q2: I used TEA, but my product smells like fish after drying. How do I remove it?

Diagnosis: Triethylamine has a high boiling point (~89°C) and can persist in the oil. Solution:

  • Azeotrope: Add small amounts of DCM or Ethanol and rotovap multiple times.

  • High Vac: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours.

  • Alternative: Use Ammonium Hydroxide (

    
    )  in MeOH/DCM instead.[2] Ammonia is a gas and evaporates instantly upon concentration.
    
Q3: Can I use "Dry Loading" for this amine?

Answer: Yes, and it is highly recommended. Liquid loading (dissolving in DCM and injecting) often causes band broadening for amines because the sample solvent is stronger than the initial mobile phase. Protocol:

  • Dissolve crude amine in minimal MeOH/DCM.

  • Add silica gel (ratio 1:3 crude to silica).

  • Evaporate to a free-flowing powder.

  • Pack this powder on top of your pre-equilibrated column.

Module 4: Mechanistic Insight

Understanding the interaction at the molecular level ensures you can adapt this to future substrates.

SilanolBlocking Silica Silica (Si-OH) Amine Target Amine Silica->Amine Strong Ionic Bond (Tailing) Amine->Silica Blocked TEA Modifier (TEA) TEA->Silica Preferential Binding

Figure 2: Competitive binding mechanism. The Modifier (TEA) saturates the acidic Silanol sites, forcing the Target Amine to remain in the mobile phase and elute as a sharp peak.

References

  • Teledyne ISCO. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from .

  • Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

Troubleshooting chiral HPLC separation of 1-(2-Bromo-5-fluorophenyl)ethanamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier-3 Technical Support resource, structured to address the specific physicochemical challenges of separating 1-(2-Bromo-5-fluorophenyl)ethanamine .

Topic: Troubleshooting & Method Development for Halogenated Primary Amines Ticket Priority: High (Method Development/Optimization) Assigned Specialist: Senior Application Scientist

Molecule Profile & Separation Strategy

Analyte: 1-(2-Bromo-5-fluorophenyl)ethanamine Chemo-type: Chiral Primary Amine with Halogenated Aromatic Ring.

The Challenge

This molecule presents a "double-edged" challenge:

  • Primary Amine (

    
    ):  Highly basic. It aggressively interacts with residual silanols on silica-based columns, leading to severe peak tailing unless suppressed.[1][2][3]
    
  • Steric Bulk (2-Bromo): The ortho-bromo substituent creates significant steric hindrance near the chiral center. While this can enhance chiral recognition by "locking" the conformation, it also restricts access to the chiral selector's binding pockets.

The "Golden Routes"

Based on the structural motif, two distinct separation modes are validated for this class of compounds.

FeatureRoute A: Polysaccharide Normal Phase Route B: Crown Ether Reversed Phase
Column Type Immobilized Amylose/Cellulose (e.g., CHIRALPAK® IA, IC, IG)Crown Ether (e.g., CROWNPAK® CR-I(+), Regis CrownSil)
Mechanism H-bonding,

interactions, dipole-dipole
Host-Guest complexation (Ammonium ion inclusion)
Mobile Phase Hexane / EtOH / DEA (0.1%)Aqueous

(pH 1.5) / MeOH
Primary Benefit High loading capacity; versatile solubility.Specificity. Designed exclusively for primary amines.
Common Failure Peak tailing due to silanols.[1][2][3][4]Retention of highly hydrophobic aromatics.

Interactive Troubleshooting Guide (FAQs)

Category A: Peak Shape Issues (Tailing & Fronting)

Q: My peaks are tailing severely (


). The chromatogram looks like a "shark fin." What is happening? 

A: This is the classic "Silanol Effect." The primary amine functionality is protonating and binding ionically to acidic silanols on the silica surface, rather than interacting with the chiral selector.

  • Immediate Fix (Normal Phase): Ensure you are using a basic additive . Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

    • Expert Tip: If DEA fails, switch to 0.1% Ethylenediamine (EDA) . EDA is a bidentate amine that effectively "caps" surface silanols more aggressively than mono-amines [1].

  • Immediate Fix (Crown Ether): Tailing on Crown Ether columns usually indicates the pH is not acidic enough. The amine must be fully protonated (

    
    ) to complex with the crown ether. Lower the pH to 1.0–1.5 using Perchloric Acid (
    
    
    
    ).

Q: I see "Fronting" peaks (shark fin pointing left). Is my column collapsing?

A: Unlikely. This is typically a solubility mismatch or mass overload . The 2-bromo-5-fluoro substitution increases lipophilicity, making the molecule less soluble in the mobile phase (especially if using high Hexane %).

  • Action: Dissolve the sample in the mobile phase itself. If you dissolved it in pure Ethanol but are running 90:10 Hexane:EtOH, the sample precipitates at the column head, causing fronting.

  • Action: Reduce injection volume.

Category B: Selectivity & Resolution (Co-elution)

Q: I have a single sharp peak. No separation. Which column should I screen next?

A: The 2-bromo substituent might be preventing the molecule from entering the tight chiral grooves of cellulose-based columns (like OD-H or OJ-H).

  • Strategy: Switch to an Amylose-based immobilized column (e.g., CHIRALPAK® IA or IG). Amylose has a helical structure that is generally more "open" and tolerant of bulky ortho-substituents than the rigid "rod-like" cellulose [2].

  • Advanced Solvent Tuning: If using an immobilized column (IA/IC), switch the weak solvent from Hexane to Methyl tert-butyl ether (MTBE) or add 10-20% Dichloromethane (DCM) . DCM changes the 3D conformation of the polymer strands, often creating new binding pockets for sterically hindered molecules.

Q: Can I use the Crown Ether column for this molecule?

A: Yes, this is the "Silver Bullet." Crown ether columns (like CROWNPAK® CR) work by forming a host-guest complex specifically with primary ammonium ions. The steric bulk of the phenyl ring (2-Br-5-F) usually sits outside the crown cavity, meaning the separation is driven purely by the stereochemistry of the ethyl-amine group.

  • Protocol: Start with 80% Water (

    
    ) / 20% Methanol.
    
  • Temperature: Lower temperature (5°C - 15°C) significantly increases resolution on Crown Ether phases by stabilizing the complex [3].

Method Development Decision Matrix

The following logic flow illustrates the decision process for selecting the optimal method based on initial screening results.

ChiralMethodDev Start Start: 1-(2-Bromo-5-fluorophenyl)ethanamine ScreenNP Screen 1: Normal Phase (IA, IC, AD, OD) Hex/EtOH + 0.1% DEA Start->ScreenNP CheckRes Resolution (Rs) > 1.5? ScreenNP->CheckRes Success Validation & Scale-up CheckRes->Success Yes CheckTailing Issue: Tailing or No Sep? CheckRes->CheckTailing No FixTailing Action: Change Additive Try 0.1% Ethylenediamine (EDA) CheckTailing->FixTailing Severe Tailing SwitchMode Action: Switch Mode CheckTailing->SwitchMode No Separation FixTailing->CheckRes ScreenCR Screen 2: Crown Ether (RP) (CR-I(+) / CrownSil) pH 1.5 HClO4 / MeOH SwitchMode->ScreenCR CheckResCR Resolution (Rs) > 1.5? ScreenCR->CheckResCR CheckResCR->Success Yes OptTemp Optimization: Lower Temp (Run at 10°C) CheckResCR->OptTemp Partial Sep ScreenImmob Screen 3: Immobilized (NP) Add DCM or THF (Induce conf. change) CheckResCR->ScreenImmob No Retention OptTemp->Success

Figure 1: Decision tree for method development, prioritizing Normal Phase screening followed by Crown Ether specificity.

Standard Screening Protocols

Protocol A: Polysaccharide Screening (Normal Phase)

Best for initial assessment and preparative scale-up.

ParameterSettingNotes
Columns CHIRALPAK® IA, IC, AD-H, OD-HScreen both Amylose (IA/AD) and Cellulose (IC/OD).
Mobile Phase n-Hexane : Ethanol (90:[5]10)Ethanol is preferred over IPA for lower viscosity and better mass transfer.
Additive 0.1% Diethylamine (DEA) CRITICAL. Essential for peak symmetry of primary amines.
Flow Rate 1.0 mL/min (4.6mm ID)
Temp 25°C
Detection UV 254 nmThe bromophenyl ring has strong absorption here.
Protocol B: Crown Ether Screening (Reversed Phase)

Best for analytical precision and difficult separations.

ParameterSettingNotes
Column CROWNPAK® CR-I(+) or CR(+)Specific for primary amines.[6][7]
Mobile Phase

(pH 1.5) : Methanol (85:15)
Acidic pH forces amine protonation (

).
Additive None (Acid is the modifier)Do not use basic additives here.
Temp 10°C - 20°C Lower temperature dramatically improves selectivity for crown ethers.
Warning Do not use >15% MeOH High organic content can precipitate the crown ether on coated phases (CR+). Immobilized (CR-I) is more robust.

References

  • Daicel Chiral Technologies. (2021). Mobile Phase Modifiers & Additives for Immobilized Columns. Retrieved from [Link]

  • Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases User Guide. Retrieved from [Link]

  • Phenomenex. (2025). Chiral HPLC Separations: Column Selection and Method Development. Retrieved from [Link]

Sources

Side reactions to avoid when using 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Bromo-5-fluorophenyl)ethanamine. This versatile building block is crucial in the synthesis of novel pharmaceutical agents and advanced materials. Its unique trifunctional nature—a primary amine, an aryl bromide, and a fluoro-substituent—offers numerous synthetic handles. However, this same complexity can lead to undesirable side reactions. This guide is structured to address the most common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your research.

Section 1: Managing Reactions at the Primary Amine Center

The primary amine of 1-(2-bromo-5-fluorophenyl)ethanamine is a potent nucleophile, making it a prime site for N-alkylation and N-acylation reactions. However, achieving selective mono-substitution without side reactions requires careful control of conditions.

FAQ 1: My N-alkylation reaction is incomplete, and I'm recovering significant starting material. What are the likely causes?

Low conversion in N-alkylation attempts often points to a few key factors:

  • Steric Hindrance: The bulky ortho-bromo group can sterically impede the approach of the alkylating agent to the nitrogen atom.

  • Inappropriate Base: The choice of base is critical. If the base is too weak, it may not sufficiently deprotonate the amine or the resulting ammonium salt, stalling the reaction. Conversely, an overly bulky base might also be sterically hindered.

  • Poor Solubility: Inadequate solubility of the amine or the base in the chosen solvent can lead to a heterogeneous mixture with slow reaction kinetics.

Troubleshooting Protocol:

  • Base Selection: Switch from common inorganic bases like potassium carbonate (K₂CO₃) to a more soluble and stronger base such as cesium carbonate (Cs₂CO₃). For particularly stubborn cases, a non-nucleophilic organic base or powdered potassium hydroxide (KOH) with a phase-transfer catalyst (e.g., 18-crown-6) can be effective.[1]

  • Solvent Choice: If using acetone or acetonitrile (ACN) results in poor solubility, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2] Be cautious with temperature when using DMF, as it can decompose at elevated temperatures to produce dimethylamine, a competing nucleophile.[1][3]

  • Additive for Halide Exchange: For alkyl bromide or chloride electrophiles, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[1][2]

FAQ 2: How can I prevent over-alkylation and the formation of the tertiary amine?

Over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[4]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine relative to the alkylating agent. Using a large excess of the alkylating agent will almost certainly lead to the tertiary amine.[4]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant primary amine over the newly formed secondary amine.

  • Lower Temperature: Running the reaction at the lowest feasible temperature will slow down the rate of the second alkylation more significantly than the first, improving selectivity.

  • Protecting Group Strategy: For syntheses where selectivity is paramount, consider a protection/deprotection sequence. Acylating the amine to form an amide, followed by alkylation and subsequent deprotection, provides excellent control.

Table 1: Troubleshooting Guide for N-Alkylation Issues

Symptom Possible Cause(s) Recommended Solutions
Low or No Conversion Insufficiently strong/soluble base. Steric hindrance. Poor solvent choice. Use Cs₂CO₃ or powdered KOH.[1] Switch to DMF or DMSO. Add catalytic KI for alkyl bromides/chlorides.[2]
Mixture of Products Over-alkylation (di-alkylation). Use slow addition of the alkylating agent. Adjust stoichiometry (excess amine). Lower the reaction temperature.

| Unidentified Byproducts | Reaction with solvent (e.g., DMF decomposition at >150 °C). | Use a different solvent like acetonitrile or dioxane. Run the reaction at a lower temperature. |

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine Dissolve Amine & Base in Anhydrous Solvent atmosphere Establish Inert Atmosphere (N₂/Ar) amine->atmosphere add_halide Slowly Add Alkyl Halide (R-X) atmosphere->add_halide stir Stir at Controlled Temperature (e.g., 25-60°C) add_halide->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (e.g., with H₂O) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A typical experimental workflow for selective mono-N-alkylation.

Section 2: Avoiding Pitfalls in Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a powerful handle for C-C and C-N bond formation via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the presence of the amine and the specific substitution pattern can promote side reactions.

FAQ 3: My Suzuki or Buchwald-Hartwig reaction yields a large amount of the debrominated byproduct. How do I stop this?

This is the most common side reaction and is known as proto-debromination or hydrodehalogenation.[5] It occurs when the organopalladium intermediate, formed after oxidative addition of the aryl bromide to Pd(0), undergoes reductive elimination with a hydride source instead of proceeding with the desired coupling partner.

Sources of Hydride & Mitigation Strategies:

  • Solvents: Alcohols (like t-BuOH) or residual water can act as hydride sources. Ensure you are using high-purity, anhydrous solvents.

  • Base: Some bases or their counterions can facilitate hydride transfer. Sodium tert-butoxide (NaOt-Bu) is a common base in Buchwald-Hartwig reactions, but weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred in Suzuki couplings to minimize side reactions.[6][7]

  • Boronic Acid (Suzuki): Impurities in or decomposition of the boronic acid can generate H-B species that lead to debromination. Use high-quality boronic acids/esters.

  • Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can accelerate the desired reductive elimination step, outcompeting the proto-debromination pathway.[6]

Experimental Protocol to Minimize Proto-debromination:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes) to remove oxygen, which can degrade catalysts and promote side reactions.[6]

  • Use a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[8]

  • Screen Ligands and Bases: If debromination persists, screen a panel of bulky phosphine ligands and inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal combination for your specific substrate.[6]

FAQ 4: Should I protect the primary amine before performing a cross-coupling reaction?

This is a common and important question.

  • For Suzuki-Miyaura Coupling: Modern catalyst systems often show high tolerance for a range of functional groups, including unprotected anilines.[9] The free amine can sometimes even be beneficial. However, if you observe catalyst inhibition or complex byproduct formation, protection as a Boc-carbamate or an amide may be necessary.

  • For Buchwald-Hartwig Amination: Since the goal is to form a new C-N bond, the primary amine on the starting material can compete with the desired amine coupling partner, leading to oligomerization or self-coupling. In this specific case, protection is almost always required.

FAQ 5: Is there a risk of the C-F bond undergoing oxidative addition?

The C-F bond is significantly stronger than the C-Br bond, making it highly unlikely to react under standard palladium-catalyzed cross-coupling conditions.[10] Oxidative addition to palladium follows the reactivity trend: C–I > C–Br > C–OTf > C–Cl >> C–F. You can be confident that the C-Br bond will react with excellent selectivity. C-F bond activation typically requires specialized catalysts, high temperatures, or Lewis acid additives that are not employed in standard Suzuki or Buchwald-Hartwig protocols.[11]

Catalytic_Cycles cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_dehalogenation Side Reaction: Proto-debromination pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br arpdbr Ar-Pd(II)-Br(L₂) ox_add->arpdbr transmetal Transmetalation (with Ar'-B(OR)₂) arpdbr->transmetal hydride_transfer Hydride Transfer arpdbr->hydride_transfer [H⁻] arpdar Ar-Pd(II)-Ar'(L₂) transmetal->arpdar red_elim Reductive Elimination arpdar->red_elim red_elim->pd0 product Ar-Ar' Product red_elim->product hydride_source Hydride Source (Solvent, Base, etc.) hydride_source->hydride_transfer arpdh Ar-Pd(II)-H(L₂) hydride_transfer->arpdh red_elim_h Reductive Elimination arpdh->red_elim_h red_elim_h->pd0 side_product Ar-H (Debrominated) red_elim_h->side_product

Caption: The desired catalytic cycle competes with the proto-debromination side path.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 217-220. Available at: [Link]

  • Iwasaki, T., & Kambe, N. (2023). Cross- and Multi-Coupling Reactions Using Monofluoroalkanes. The Chemical Record, 23(9), e202300033. Available at: [Link]

  • Kinetics of reductive dehalogenation of bromobenzene derivatives. (2025). IAEA International Nuclear Information System. Available at: [Link]

  • van der Lingen, E., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 50(11), 1805-1812. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. (2025). ResearchGate. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2005). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. The Journal of Organic Chemistry, 70(23), 9497-9504. Available at: [Link]

  • L'Homme, C., et al. (2013). C-C Coupling Reactivity of an Alkylgold(III) Fluoride Complex with Arylboronic Acids. Journal of the American Chemical Society, 135(32), 11763–11766. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Help with N-Alkylation gone wrong. (2016). Reddit. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Spencer, L., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29599-29603. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2025). ResearchGate. Available at: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. (2019). Diva-Portal.org. Available at: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 2-bromo-5-fluoroaniline (C6H5BrFN). (n.d.). PubChemLite. Available at: [Link]

  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • 2-Bromo-5-fluoroaniline. (n.d.). Chemdad. Available at: [Link]

  • 2-Bromo-5-fluoroaniline. (n.d.). PubChem. Available at: [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene. (2018). PMC. Available at: [Link]

  • Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused... (n.d.). PMC. Available at: [Link]

  • N-Dealkylation of Amines. (n.d.). PMC. Available at: [Link]

  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs... (2021). Beilstein Journals. Available at: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Atlantis Press. Available at: [Link]

  • 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (2018). Molecules. Available at: [Link]

  • (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate. (2022). MDPI. Available at: [Link]

  • ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. (n.d.). Available at: [Link]

Sources

Technical Support Center: Purification of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-1270416 Subject: Impurity Removal & Process Optimization for Halogenated Phenethylamines Applicable CAS: 1270416-49-3 (Racemic), 1071236-18-0 (Enantiomeric forms)

Executive Summary

This guide addresses the purification of 1-(2-Bromo-5-fluorophenyl)ethanamine , a critical chiral intermediate often synthesized via reductive amination of 1-(2-bromo-5-fluorophenyl)ethanone.[1] The presence of the ortho-bromo and meta-fluoro substituents introduces specific challenges: steric hindrance affecting salt crystallization and labile halogens susceptible to hydrogenolysis (de-halogenation) during reduction.

This support documentation is structured as a Level 2/3 Technical Troubleshooting Guide , designed to diagnose specific purity failures and provide validated remediation protocols.

Part 1: Impurity Profiling & Diagnosis

Before selecting a purification method, identify your specific impurity profile. The table below correlates common analytical observations with chemical origins.

Table 1: Common Impurity Signatures

Impurity TypeChemical IdentityOriginDiagnostic Sign (LC-MS/NMR)
Starting Material 1-(2-Bromo-5-fluorophenyl)ethanoneIncomplete reactionNMR: Singlet ~2.6 ppm (Methyl ketone).[1] LC: Non-polar, elutes after amine (RP-HPLC).
Side Product A 1-(2-Bromo-5-fluorophenyl)ethanolReduction of ketone (no amination)NMR: Quartet ~5.2 ppm (CH-OH).[1] LC: Elutes near ketone; no UV absorbance at amine-specific wavelengths if derivatized.
Side Product B N,N-bis(1-(2-bromo-5-fluorophenyl)ethyl)amineDimerization (Reductive Amination)MS: Mass = [2M - NH3] + H. LC: Very hydrophobic, late eluter.[1]
Side Product C 1-(3-Fluorophenyl)ethanamineDe-bromination (Hydrogenolysis)MS: Mass = [M - 79/81 + 1].[1] NMR: Loss of aromatic signal pattern specific to 1,2,5-substitution.
Enantiomer (R) or (S)-isomerRacemization or poor resolutionChiral HPLC: Split peak on OD-H or AD-H columns.[1]
Part 2: Primary Purification Protocols
Protocol A: Optimized Acid-Base Extraction (The "Clean-Up")

Use this protocol to remove non-basic impurities (Ketone, Alcohol).[1]

Theory: The target amine is basic (


). By lowering the pH, we force the amine into the aqueous phase as an ammonium salt (

), while neutral impurities (ketone/alcohol) remain in the organic phase.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate (10 mL/g).

    • Note: MTBE is preferred due to lower tendency to form emulsions than EtOAc.

  • Acidification: Cool to 0°C. Slowly add 1M HCl (aq) until aqueous pH < 2.

    • Critical: Do not use concentrated HCl; localized heat can degrade the C-Br bond.

  • Partition: Separate layers.

    • Organic Layer: Contains Ketone and Alcohol impurities. Discard (or recover SM).

    • Aqueous Layer: Contains Target Amine (salt form). Keep.

  • Wash: Wash the aqueous layer twice with fresh MTBE to remove entrained organics.

  • Basification: Cool aqueous layer to 0°C. Adjust pH to >12 using 4M NaOH or Sat. Na2CO3 .[2]

    • Observation: The solution will become cloudy/milky as the free base amine oils out.

  • Extraction: Extract 3x with DCM (Dichloromethane) .

    • Note: Halogenated amines extract better into halogenated solvents (DCM) than ethers.[1]

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo (< 40°C).
    

Visual Workflow (DOT):

AcidBaseExtraction cluster_Organic Organic Phase cluster_Aqueous Aqueous Phase Start Crude Mixture (Amine + Ketone + Alcohol) Dissolve Dissolve in MTBE Start->Dissolve Acidify Add 1M HCl (pH < 2) Partition Layers Dissolve->Acidify OrgLayer Contains: Ketone & Alcohol Acidify->OrgLayer Top Layer AqLayer Contains: Target Amine (Salt) Acidify->AqLayer Bottom Layer Discard Discard / Recycle OrgLayer->Discard Wash Wash with MTBE (Remove traces) AqLayer->Wash Base Basify (NaOH) to pH > 12 (Amine becomes Free Base) Wash->Base Extract Extract into DCM Base->Extract Final Pure Amine (Free Base) Extract->Final

Caption: Logic flow for Acid-Base extractive purification to isolate basic amine from neutral byproducts.

Protocol B: Hydrochloride Salt Crystallization

Use this if the free base is an oil (common) or to upgrade purity >98%.

Issue: The 2-bromo substituent provides steric bulk that can inhibit lattice formation. Solution: Use anhydrous conditions and an anti-solvent.

  • Dissolve the Free Base (from Protocol A) in a minimal amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (4M in Dioxane) dropwise.

    • Warning: Avoid aqueous HCl; water acts as a plasticizer and prevents crystallization.

  • Add Diethyl Ether or Heptane dropwise until persistent turbidity is observed.

  • Stir at 0°C for 2 hours. Filter the white precipitate.

  • Recrystallization (if needed): Boiling Isopropanol -> Slow cool.

Part 3: Troubleshooting & FAQs
Issue 1: "I am seeing de-brominated byproduct (Mass M-80)."

Diagnosis: You likely used Pd/C (Palladium on Carbon) for the reductive amination or hydrogenation step. Aryl bromides are highly susceptible to oxidative addition by Palladium, leading to hydrogenolysis (replacement of Br with H). Resolution:

  • Switch Catalyst: Use Pt/C (Platinum on Carbon) (sulfided) or Raney Nickel , which are less active toward aryl halides.

  • Switch Method: Use hydride reagents (NaBH3CN or NaBH(OAc)3 ) instead of catalytic hydrogenation. This is the industry standard for halogenated substrates [1].

Issue 2: "My product is oiling out instead of crystallizing."

Diagnosis: Impurities (especially the dimer) disrupt the crystal lattice, or the solvent system is too polar. Resolution:

  • Seed Crystals: If you have a previous pure batch, add a speck of solid to induce nucleation.

  • Solvent Switch: Switch from Ethanol/Ether to Isopropanol/Heptane .

  • Dryness: Ensure the system is strictly anhydrous. Trace water keeps the salt as a "gum."

Issue 3: "I cannot separate the Dimer impurity."

Diagnosis: The dimer (N,N-bis...) is a secondary amine and is also basic, so it tracks with your product in Acid-Base extraction. Resolution:

  • Chromatography: The dimer is significantly more lipophilic (non-polar) than the primary amine.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (Et3N) or NH4OH .

    • Note: The amine modifier (Et3N) is mandatory to prevent peak tailing of the primary amine on silica [2].

Part 4: Decision Matrix for Purification

Use this logic tree to determine the immediate next step for your crude material.

DecisionTree Start Analyze Crude Purity (LC-MS / NMR) Check1 Is Ketone/Alcohol present? Start->Check1 Action1 Perform Acid-Base Extraction (Protocol A) Check1->Action1 Yes Check2 Is Dimer (>5%) present? Check1->Check2 No Action1->Check2 Action2 Flash Chromatography (DCM/MeOH + Et3N) Check2->Action2 Yes Check3 Is Enantiomeric Excess (ee) low? Check2->Check3 No Action2->Check3 Action3 Chiral Resolution (Tartaric Acid Salts) Check3->Action3 Yes Final Crystallize as HCl Salt (Protocol B) Check3->Final No Action3->Final

Caption: Strategic decision tree for selecting the appropriate purification module based on impurity profile.

References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Dolan, J. W. (2002). "Tailing Peaks for Basic Compounds." LCGC North America, 20(5). Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

Sources

Overcoming poor resolution in the chiral separation of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CS-BrF-PEA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary: The Structural Challenge

Welcome to the technical support center. You are likely encountering poor resolution (


) or severe peak tailing with 1-(2-Bromo-5-fluorophenyl)ethanamine .

Before we troubleshoot, we must understand why this molecule is failing on standard screening gradients.

  • The Primary Amine (

    
    ):  This is a strong Lewis base. On silica-based columns (even coated polysaccharides), it interacts aggressively with residual silanols, causing peak tailing that destroys resolution.
    
  • The Ortho-Bromo Group: This provides significant steric bulk next to the chiral center. While this usually aids discrimination, it can prevent the molecule from entering the chiral grooves of certain amylose-based phases.

  • The Meta-Fluoro Group: This alters the electron density of the phenyl ring, affecting

    
     interactions with the stationary phase.
    

Below are the two validated protocols to solve this. Protocol A is the "Gold Standard" for primary amines. Protocol B is the alternative if you are restricted to normal phase solvents.[1]

Protocol A: The "Crown Ether" Method (Recommended)

Logic: This method utilizes a Crown Ether stationary phase (Crownpak CR-I).[1][2][3][4] Unlike polysaccharide columns that rely on hydrogen bonding and steric fit, this phase forms a host-guest inclusion complex specifically with the ammonium ion (


) of primary amines.

Why it works for your molecule: The 1-phenylethylamine core is the ideal substrate for this phase. The acidic mobile phase protonates your amine, eliminating silanol interactions and ensuring sharp peaks.

Experimental Setup
ParameterSpecification
Column Daicel CROWNPAK® CR-I(+) or CR-I(-) (3.0 × 150 mm, 5 µm)
Mobile Phase Aqueous

(pH 1.0 to 2.[1]0) / Acetonitrile (85:15 v/v)
Flow Rate 0.4 – 0.6 mL/min
Temperature 10°C – 25°C (Lower temperature often improves

)
Detection UV @ 210 nm or 254 nm
Step-by-Step Optimization
  • Preparation: Prepare a pH 1.5 aqueous solution using Perchloric Acid (

    
    ). Note: TFA is an alternative but has higher UV background.
    
  • Equilibration: Flush the column for 20 minutes.

  • Injection: Inject 1-5 µL of sample dissolved in the mobile phase.

  • Tuning:

    • If retention is too long: Increase Acetonitrile (up to 40% max).

    • If resolution is low: Decrease temperature to 10°C. The inclusion complex is more stable at lower temperatures.

Protocol B: The Polysaccharide "Basic Mode"

Logic: If you lack a Crownpak column, you must use a polysaccharide column (Cellulose or Amylose). However, you must suppress the silanol interactions using a basic additive.

Experimental Setup
ParameterSpecification
Column CHIRALCEL® OD-H (Cellulose) or CHIRALPAK® AD-H (Amylose)
Mobile Phase Hexane / IPA / Diethylamine (DEA) (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Additive Rule 0.1% DEA is non-negotiable. Without it, the amine will tail.
Critical Analysis for Your Molecule[5]
  • OD-H (Cellulose tris-3,5-dimethylphenylcarbamate): Generally better for rigid aromatics like your ortho-bromo compound. The "bays" in the cellulose structure often accommodate bulky ortho substituents better than the helical amylose.

  • AD-H (Amylose): If OD-H fails, switch to AD-H. The helical cavity might be blocked by the ortho-bromo group, but it's the standard backup.

Troubleshooting Guide & FAQs

Q1: My peaks are tailing severely ( ). What is wrong?

Diagnosis: Unwanted Silanol Interactions. The Fix:

  • If using Protocol A (Crownpak): Your pH is likely too high. The amine is not fully protonated. Lower the pH of the aqueous component to 1.2 using

    
    .
    
  • If using Protocol B (Polysaccharide): You are missing the basic modifier. Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the mobile phase immediately. Never run primary amines on these columns with neutral solvents.

Q2: I have separation, but Resolution ( ) is only 0.8. How do I get to 1.5?

Diagnosis: Insufficient Selectivity (


).
The Fix: 
  • Temperature Effect: For chiral separations, enthalpy usually drives recognition. Lower the temperature from 25°C to 10°C or 15°C. This almost always increases resolution for this class of molecules.

  • The "Ortho" Factor: The ortho-bromo group creates a "conformationally locked" structure. If using Protocol B, switch the alcohol modifier from Isopropanol (IPA) to Ethanol . Ethanol is smaller and may allow the bulky molecule to penetrate the chiral stationary phase deeper.

Q3: Can I use LC-MS with these methods?

Answer:

  • Protocol A: Yes, but you must replace Perchloric Acid (

    
    ) with TFA (Trifluoroacetic acid)  or MSA (Methanesulfonic acid)  as they are volatile. Note that TFA can suppress ionization in MS.
    
  • Protocol B: Yes, DEA is compatible, but ensure you use high-purity additives to prevent source contamination.

Visualized Workflows

Diagram 1: Method Development Decision Matrix

This flowchart guides you through selecting the correct protocol based on your lab's resources and the specific behavior of the ortho-bromo amine.

ChiralMethodDev Start Start: 1-(2-Bromo-5-fluorophenyl)ethanamine CheckCol Do you have a Crown Ether Column (Crownpak CR-I)? Start->CheckCol YesCrown PROTOCOL A (Acidic Mode) CheckCol->YesCrown Yes NoCrown PROTOCOL B (Normal Phase / Basic) CheckCol->NoCrown No StepA1 Mobile Phase: pH 1.5 HClO4 / ACN (85:15) YesCrown->StepA1 StepB1 Column: OD-H or AD-H MP: Hex/IPA/DEA (90:10:0.1) NoCrown->StepB1 ResultA1 Check Resolution (Rs) StepA1->ResultA1 GoodA Success (Rs > 1.5) ResultA1->GoodA Separated BadA Rs < 1.5 ResultA1->BadA Merged OptA Action: Lower Temp to 10°C or Decrease ACN BadA->OptA OptA->ResultA1 ResultB1 Check Peak Shape StepB1->ResultB1 Tailing Severe Tailing ResultB1->Tailing LowRs Good Shape, Low Rs ResultB1->LowRs FixTailing Action: Increase DEA to 0.2% or Switch to Ethanolamine Tailing->FixTailing FixTailing->StepB1 SwitchCol Action: Switch Column (OD-H <-> AD-H) LowRs->SwitchCol SwitchCol->ResultB1

Caption: Decision matrix for selecting and optimizing the chiral separation method for primary amines.

Diagram 2: The "Tailing" Mechanism & Solution

Understanding why your peaks tail is critical to trusting the fix.

TailingMech Amine Analyte: Primary Amine (-NH2) Interaction Strong Ionic Interaction (Peak Tailing) Amine->Interaction Attracted to Silanol Stationary Phase: Residual Silanol (-Si-OH) Silanol->Interaction Masking DEA blocks Silanols (Amine elutes freely) Interaction->Masking Eliminated by Additive Solution: Add Basic Modifier (DEA) Additive->Masking Preferentially binds Masking->Silanol Blocks

Caption: Mechanistic view of how basic additives (DEA) prevent peak tailing by masking residual silanols.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • Lee, W., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives. Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Machida, Y., et al. (2005). Enantiomeric separation of 1-phenylethylamine derivatives. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Solvent Optimization for 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific reactivity profile of 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS: 1270416-49-3).[1]

This molecule presents a unique "Triad of Reactivity":

  • Chiral Benzylic Amine: Susceptible to racemization under basic/polar conditions; acts as a nucleophile.[1][2]

  • Ortho-Bromide: Provides a handle for cross-coupling but induces steric hindrance and potential catalyst poisoning (chelation).[1]

  • Meta-Fluoride: Modulates electronic density (EWG), affecting the acidity of the benzylic proton and the basicity of the amine.

Module 1: Solubility & Form Management

User Scenario: “I received the compound as an HCl salt, but my reaction requires the free base. It is not dissolving in my reaction solvent (DCM/Toluene).”

The Science of Solubility

The commercial supply is typically the Hydrochloride (HCl) salt for stability.

  • HCl Salt: Highly polar ionic lattice.[1][2] Soluble in Water, Methanol, DMSO .[1][2] Insoluble in non-polar organics (DCM, Toluene, Hexanes).[1][2]

  • Free Base: Lipophilic oil/low-melting solid.[1][2] Soluble in DCM, EtOAc, Toluene, THF .

Protocol: Biphasic Free-Basing (In-Situ)

Do not use strong bases (NaOH) in monophasic protic solvents if enantiopurity is critical, as this risks racemization.[1] Use this mild biphasic protocol:

  • Suspend the HCl salt in DCM (Dichloromethane) (10 mL/g).

  • Add an equal volume of saturated aqueous NaHCO₃ (mild base).

  • Stir vigorously for 15 minutes. The solid will disappear as the free base partitions into the DCM layer.

  • Separate layers. Dry the organic layer over Na₂SO₄.[1]

  • Solvent Swap: If your next reaction requires Toluene or THF, concentrate the DCM layer and re-dissolve immediately to avoid air oxidation (N-oxide formation).[1][2]

Module 2: Nucleophilic Substitution (SNAr / Amidation)

User Scenario: “I am reacting this amine with a chloropyrimidine (SNAr) or a carboxylic acid (Amidation). The yield is low, or the reaction is sluggish.”

Solvent Effects on Nucleophilicity

The reactivity of the amine nitrogen is heavily dictated by the solvation shell.

Solvent ClassExamplesEffect on AmineRecommended For
Polar Protic MeOH, IPA, n-BuOHDecreases Nucleophilicity. Forms H-bonds with the amine lone pair, increasing the energy barrier for attack.[1]SNAr Reactions: Protic solvents stabilize the transition state (Meisenheimer complex) of the electrophile, often outweighing the amine deactivation.
Polar Aprotic DMF, DMSO, NMPIncreases Nucleophilicity. "Naked" amine effect.[1][2] No H-bonding to the nucleophile.[1]Amide Couplings / SN2: Use when reacting with unreactive esters or alkyl halides.[1][2]
Non-Polar Toluene, DCMNeutral. Relies on concentration and temperature.[1][2]Acid Chlorides: Prevents hydrolysis of the reagent.[2]
Troubleshooting Guide: SNAr Reactions
  • Issue: Reaction is <10% complete in THF.

  • Solution: Switch to n-Butanol or IPA .[1][2]

    • Why? While protic solvents dampen the amine, they significantly stabilize the leaving group departure on the heteroaryl partner (e.g., chloropyrimidine) and protonate the displacing nitrogen in the transition state.

  • Critical Note: If using DMSO , keep temperatures <80°C .[1][2] The combination of the electron-withdrawing Fluorine and the benzylic position makes the alpha-proton acidic. High T + DMSO + Base = Racemization .[1][2]

Module 3: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

User Scenario: “I am trying to couple the aryl bromide end of the molecule, but the catalyst is dying (turning black) or conversion is stalled.”

The "Ortho-Effect" & Catalyst Poisoning

The ortho-bromo substituent creates a specific challenge: Chelation .[1] The free amine (NH₂) and the Bromine (Br) are in a 1,2-relationship. They can form a stable 5-membered chelate with Palladium (Pd), effectively sequestering the catalyst from the catalytic cycle.

Solvent & Ligand Strategy
  • Avoid: Acetonitrile (MeCN) or DMSO .[1][2] These are coordinating solvents that can compete with ligands, exacerbating the poisoning effect.

  • Preferred Solvent: Toluene or 1,4-Dioxane .[1][2]

    • Toluene: Non-polar, promotes aggregation of the catalyst-ligand species, often beneficial for bulky phosphine ligands.

    • Dioxane: Weakly coordinating, helps solubilize the catalytic intermediate without displacing the phosphine ligand.

Visualization: Reaction Pathway Divergence

The following diagram illustrates how solvent choice dictates the reaction outcome between the desired cross-coupling and the undesired chelation/racemization pathways.

SolventPathways Start 1-(2-Br-5-F-phenyl)ethanamine (Free Base) Solv_Protic Solvent: Alcohols (MeOH, iPrOH) Start->Solv_Protic Solv_Aprotic Solvent: Polar Aprotic (DMF, DMSO) Start->Solv_Aprotic Solv_NonPolar Solvent: Non-Polar (Toluene, Dioxane) Start->Solv_NonPolar Path_SNAr Pathway: SNAr / SN2 (Amine Attack) Solv_Protic->Path_SNAr H-Bond Stabilization Path_Racem Risk: Racemization (Benzylic Deprotonation) Solv_Aprotic->Path_Racem High T + Base Path_Cross Pathway: Pd-Catalysis (C-C or C-N Coupling) Solv_NonPolar->Path_Cross Minimizes Chelation Result_Good_SNAr High Yield SNAr (Stabilized TS) Path_SNAr->Result_Good_SNAr Result_Bad_Racem Enantiomeric Excess Loss (Avoid T > 80°C) Path_Racem->Result_Bad_Racem Result_Good_Pd Successful Coupling (Use Bulky Ligands) Path_Cross->Result_Good_Pd

Caption: Solvent influence on reaction trajectories. Protic solvents favor nucleophilic aromatic substitution (SNAr), while non-polar solvents are essential for protecting Palladium catalysts from chelation during cross-coupling.

Module 4: FAQ & Troubleshooting

Q1: I observe a "des-bromo" impurity (approx. M-79 mass) in my LCMS. What happened?

A: You have triggered Hydrodehalogenation .[1][2]

  • Cause: If you are running a Pd-catalyzed reaction in Isopropanol or Ethanol , the solvent acts as a hydride source via

    
    -hydride elimination from the Pd-alkoxide intermediate.[1]
    
  • Fix: Switch to Toluene or DMF .[1][2] If a protic co-solvent is required for solubility, use tert-Butanol (t-BuOH) , which cannot undergo

    
    -hydride elimination.[1]
    
Q2: My enantiomeric excess (ee%) dropped from 99% to 85% after reaction in DMF.

A: This is Base-Mediated Racemization .

  • Mechanism: The benzylic proton is acidified by the ring electronics (F and Br EWGs). In polar aprotic solvents (DMF/DMSO), bases like K₂CO₃ or Cs₂CO₃ are more "naked" and basic, capable of deprotonating this position.

  • Fix:

    • Lower the reaction temperature.[1][2]

    • Switch to a less polar solvent (THF/Acetonitrile) to reduce the basicity of the carbonate.

    • Use a weaker organic base (e.g., DIPEA) if the reaction allows.[1]

Q3: Can I perform an intramolecular cyclization to form an Indoline?

A: Direct cyclization is difficult due to ring strain.[1][2]

  • The amine is on the

    
    -carbon (1-ethyl).[1] Attack on the ortho-position forms a 4-membered benzazetidine , which is kinetically disfavored and highly unstable.[1]
    
  • Note: If you intend to make an Indole/Indoline, you typically need a 2-carbon linker (phenethylamine) or an insertion reaction (e.g., reacting with an alkyne first).[1]

References

  • Solvent Effects on SNAr

    • Mechanism:[1][2][3][4][5][6] Rohrbaugh, D. K. (1998).[1][2] "Solvent effects in the nucleophilic aromatic substitution reaction of amines." Journal of Physical Organic Chemistry. The study details how protic solvents stabilize the Meisenheimer complex.

  • Buchwald-Hartwig Amination (Solvent & Chelation)

    • General Principles: Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Discusses solvent choice (Toluene/Dioxane) to prevent catalyst deactivation by primary amines.

  • Racemization of Chiral Benzylic Amines

    • Risk Factors: Stout, T. J., et al. (2000).[1][2] "Base-Catalyzed Racemization of Chiral Benzylic Amines." Journal of Organic Chemistry. Highlights the role of polar aprotic solvents in enhancing base strength.[2][5]

  • Hydrodehalogenation in Alcohols

    • Mechanism:[1][2][3][4][5][6] Ziotopoulos, C., et al. (2012).[1][2] "Solvent Promoted Hydrodehalogenation in Pd-Catalyzed Coupling." Organic Letters. Explains the hydride transfer mechanism from secondary alcohols (IPA).

Sources

Characterization of unexpected products in 1-(2-Bromo-5-fluorophenyl)ethanamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Unexpected Products in Reactions of 1-(2-Bromo-5-fluorophenyl)ethanamine Ticket ID: #TS-BrF-PEA-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Researchers utilizing 1-(2-Bromo-5-fluorophenyl)ethanamine often encounter reproducibility issues during Palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or amide couplings. The presence of an ortho-bromide, a benzylic amine, and a fluorine substituent creates a "perfect storm" for three specific competing pathways: Intramolecular Cyclization , Protodehalogenation , and Racemization .

This guide provides a forensic breakdown of these unexpected products, how to identify them via LC-MS/NMR, and protocols to suppress them.

Module 1: The "Phantom" Peaks (Identification)

User Symptom: "My LC-MS shows the starting material is consumed, but the product mass is incorrect. I see peaks at


 or 

."

The following diagnostic table correlates observed mass shifts with the specific chemical failure mode.

Diagnostic Table: Impurity Fingerprinting
Observed Mass Shift (LC-MS)NMR Signature (

H)
Identity of "Unexpected" ProductRoot Cause
[M - HBr] (Mass = 151.08 Da)Disappearance of NH

broad singlet; Appearance of cyclic CH/CH

signals.
5-Fluoro-2-methylindoline Intramolecular Cyclization The internal amine attacks the Pd-Ar intermediate faster than the external coupling partner.
[M - Br + H] (Mass = 139.08 Da)Loss of aromatic splitting pattern typical of 1,2,4-substitution; Simplified to 1,3-sub.1-(3-Fluorophenyl)ethanamine Protodehalogenation Reductive elimination of H-Pd-Ar species, often caused by hydride donors (e.g.,

PrOH) or overheating.
[M] (No Mass Change) (Chiral HPLC shift)Identical

H NMR; Split peak in Chiral HPLC.
Racemate (50:50 R/S) Benzylic Deprotonation Base-mediated proton abstraction at the chiral center.
Visual Troubleshooting Guide

The following decision tree helps you rapidly classify the impurity based on analytical data.

TroubleshootingTree Start START: Reaction Mixture Analysis CheckMass Check LC-MS: Is the Bromine Isotope Pattern (1:1) present? Start->CheckMass YesBr Yes: Bromine is present CheckMass->YesBr Yes NoBr No: Bromine is lost CheckMass->NoBr No CheckChiral Check Chiral HPLC: Is ee% maintained? YesBr->CheckChiral CheckMassShift Calculate Mass Difference relative to Starting Material NoBr->CheckMassShift Racemization DIAGNOSIS: Racemization Cause: Base-mediated deprotonation CheckChiral->Racemization ee% Dropped Success DIAGNOSIS: Reaction Stalled Cause: Catalyst poisoning CheckChiral->Success ee% Stable ShiftHBr Mass = [M - HBr] (Cyclic) CheckMassShift->ShiftHBr ShiftBr Mass = [M - Br + H] (Reduction) CheckMassShift->ShiftBr Indoline DIAGNOSIS: 5-Fluoro-2-methylindoline Cause: Intramolecular Pd-catalyzed amination ShiftHBr->Indoline Dehalo DIAGNOSIS: Protodehalogenation Cause: Hydride source in solvent/base ShiftBr->Dehalo

Figure 1: Analytical decision tree for classifying unexpected byproducts in 2-bromo-phenethylamine derivatives.

Module 2: The Indoline Trap (Intramolecular Cyclization)

The Issue: You attempted a Buchwald-Hartwig coupling with an external amine, but the major product was the cyclized 5-fluoro-2-methylindoline .

Mechanism: The reaction proceeds via a standard oxidative addition of Pd(0) into the C-Br bond. However, the pendant amine (on the ethyl chain) is perfectly positioned for a 5-exo-tet cyclization. Intramolecular reactions are entropically favored over intermolecular attacks.

IndolineMechanism SM Starting Material (Free Amine) OxAdd Pd(II) Oxidative Addition Complex SM->OxAdd Pd(0) Coord Amine Coordination (Intramolecular) OxAdd->Coord Fast (Entropy) Coupling PRODUCT B (Desired): Cross-Coupled Product OxAdd->Coupling External Amine (Slow) Indoline PRODUCT A (Undesired): 5-Fluoro-2-methylindoline Coord->Indoline Reductive Elimination

Figure 2: Kinetic competition between desired cross-coupling and intramolecular indoline formation.

Corrective Protocol: Suppressing Cyclization

To force the intermolecular reaction, you must "mask" the internal nucleophile or outcompete it.

  • Strategy A: In-Situ Protection (Recommended)

    • Step 1: Pre-treat the amine with 1.05 eq of Benzaldehyde to form the Imine .

    • Step 2: Perform the Pd-catalyzed coupling on the Aryl Bromide.[1] The imine nitrogen is significantly less nucleophilic and sterically hindered, preventing coordination to Pd.

    • Step 3: Hydrolyze the imine (1M HCl/THF) during workup to regenerate the amine.

  • Strategy B: Ligand Selection

    • Avoid bidentate ligands with small bite angles (like dppe) which might leave open coordination sites.

    • Use: Bulky, electron-rich monophosphines like XPhos or BrettPhos . These create a crowded metal center that disfavors the coordination of the internal, hindered amine chain while facilitating the entry of the external nucleophile.

Module 3: Protodehalogenation (The "Reduction" Product)

The Issue: The bromine is replaced by a hydrogen atom.[2] Cause: This occurs when the Pd-Ar intermediate undergoes


-hydride elimination (if alkyl groups are on the phosphine) or abstracts a hydride from the solvent (especially isopropanol or ethanol).
FAQ: Why is my Bromine disappearing?

Q: I am using


PrOH as a co-solvent. Is that a problem? 
A: Yes.  Secondary alcohols are excellent hydride donors for Palladium. In the presence of base, Pd(II)-Ar species can abstract a hydride from 

PrOH, releasing acetone and forming H-Pd-Ar, which reductively eliminates to form the dehalogenated arene [1].

Corrective Action:

  • Switch Solvents: Use non-protic, non-hydride donor solvents like Toluene or 1,4-Dioxane .

  • Base Selection: Switch from alkoxide bases (NaO

    
    Bu) to inorganic carbonates (Cs
    
    
    
    CO
    
    
    or K
    
    
    PO
    
    
    ). Alkoxides can undergo
    
    
    -hydride elimination to generate Pd-H species.[3]

Module 4: Stereochemical Integrity (Racemization)

The Issue: The enantiomeric excess (ee%) drops from >99% to <80%. Cause: The benzylic proton is acidic (


 depending on solvation). The presence of the electron-withdrawing Fluorine on the ring and the Bromine (inductive effect) increases this acidity. Strong bases used in cross-coupling (e.g., LiHMDS, NaO

Bu) can deprotonate this position, leading to a planar enolate-like intermediate that reprotonates racepically [2].
Protocol: "Safe-Base" Coupling

If maintaining chirality is critical, avoid bases with


.
  • Recommended System:

    • Base: Cs

      
      CO
      
      
      
      (anhydrous) or K
      
      
      PO
      
      
      .
    • Solvent: Toluene (anhydrous).

    • Additive: 10 mol% water (controlled) can sometimes improve solubility of inorganic bases without causing racemization, but strictly avoid alcohols.

  • Alternative: Use a pre-catalyst system that works under weak base conditions, such as Pd(OAc)

    
     / Xantphos  with K
    
    
    
    CO
    
    
    .

References

  • Zhu, C., & Zhou, J. R. (2017). Mechanism of Dehalogenation Side Reaction in Palladium-Catalyzed Cross-Coupling. The Journal of Organic Chemistry, 82(1), 157–169.[4] Link

  • Stout, T. J., & Meyers, A. I. (1982). Racemization of Chiral Benzylic Amines. Journal of Organic Chemistry, 47(12), 2439–2443. Link

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry, 61(3), 1133–1135. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 1-(2-Bromo-5-fluorophenyl)ethanamine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity and regulatory compliance.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a "gold standard" analytical technique, providing profound insights into molecular architecture with atomic precision.[2][3] This guide offers an in-depth, technical walkthrough for validating the structure of a key synthetic intermediate, 1-(2-Bromo-5-fluorophenyl)ethanamine, using the synergistic power of ¹H and ¹³C NMR.

This document is designed for researchers, medicinal chemists, and process development scientists who require not just data, but a deep, mechanistic understanding of how spectral features correlate directly to molecular structure.

Theoretical NMR Predictions: Deconstructing the Structure

Before stepping into the lab, a rigorous theoretical analysis of the target molecule is essential. This predictive approach allows us to form a hypothesis of what the spectra should look like, turning the subsequent experimental process into a system of verification.

First, let's visualize the molecule and number the key atoms for clarity.

Caption: Structure of 1-(2-Bromo-5-fluorophenyl)ethanamine with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides four critical pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[4][5]

  • Number of Signals : The molecule has no elements of symmetry. Therefore, all seven chemically distinct proton environments (H3, H4, H6, Hα, Hβ, and NH₂) should give rise to separate signals.[6]

  • Chemical Shift (δ) : The position of a signal indicates the electronic environment of the proton. Electronegative atoms like Br and F deshield nearby protons, shifting their signals downfield (to a higher ppm value).[6][7]

    • Aromatic Protons (H3, H4, H6) (~6.5-8.0 ppm) : These protons reside on the benzene ring.[8] Their precise shifts are dictated by the electronic effects of the substituents. The bromine atom is electron-withdrawing via induction, deshielding its ortho proton (H3).[9][10] The fluorine atom is also strongly electron-withdrawing, deshielding its ortho protons (H4 and H6).

    • Methine Proton (Hα) (~3.5-4.5 ppm) : This proton is attached to a carbon that is bonded to both the aromatic ring and the nitrogen atom. Both groups are electron-withdrawing, causing a significant downfield shift.[8]

    • Amine Protons (NH₂) (~1.0-5.0 ppm) : The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to rapid chemical exchange.[11]

    • Methyl Protons (Hβ) (~1.0-2.0 ppm) : These aliphatic protons are relatively shielded and are expected to appear upfield.[8]

  • Integration : The area under each signal is directly proportional to the number of protons it represents.[11] We expect a ratio of 1:1:1:1:2:3 for the H3, H4, H6, Hα, NH₂, and Hβ signals, respectively.

  • Multiplicity (Splitting) : This is governed by the (n+1) rule, where 'n' is the number of neighboring, non-equivalent protons.[11] Critically, the spin-active ¹⁹F nucleus (I=1/2) will also couple with nearby protons.

    • H6 : Will be split by Hα (if coupling occurs through 4 bonds, often small) and by the fluorine at C5. The ortho H-F coupling (³JHF) is typically 6-10 Hz. It will also have a smaller meta coupling to H4 (⁴JHH, ~2-3 Hz). This will likely appear as a complex multiplet, likely a doublet of doublets or triplet of doublets.

    • H4 : Will be split by the fluorine at C5 (³JHF, ~6-10 Hz) and by H3 (³JHH, ~8-9 Hz) and H6 (⁴JHH, ~2-3 Hz). This will likely be a triplet of doublets.

    • H3 : Will be split by H4 (³JHH, ~8-9 Hz) and will have a long-range coupling to fluorine (⁴JHF, ~3-5 Hz). This should appear as a doublet of doublets.

    • Hα (Methine) : Will be split into a quartet by the three Hβ protons (³JHH, ~7 Hz).

    • Hβ (Methyl) : Will be split into a doublet by the single Hα proton (³JHH, ~7 Hz).

    • NH₂ : Likely a broad singlet, as exchange often decouples it from other protons.

Predicted ¹³C NMR Spectrum

In ¹³C NMR, we focus on the number of signals and their chemical shifts.[12] Standard proton-decoupled spectra show each unique carbon as a singlet.[13]

  • Number of Signals : With no symmetry, all 8 carbon atoms are chemically non-equivalent. We predict 8 distinct signals .[14]

  • Chemical Shift (δ) :

    • Aromatic Carbons (~110-165 ppm) : Six signals are expected in this region.

      • C5 (C-F) : This carbon will be shifted significantly downfield due to the high electronegativity of fluorine and will appear as a doublet due to strong one-bond coupling (¹JCF ≈ 240-255 Hz).[15] This large coupling is a definitive marker.

      • C2 (C-Br) : The carbon attached to bromine will be shifted upfield relative to what might be expected from electronegativity alone, a phenomenon known as the "heavy atom effect".[13] Expect a shift around 110-125 ppm.

      • C1, C3, C4, C6 : These carbons will also exhibit smaller couplings to fluorine (²JCF, ³JCF), which can help in their assignment.[16]

    • Aliphatic Carbons (~15-60 ppm) :

      • : Attached to the aromatic ring and nitrogen, this carbon will be deshielded, appearing around 50-60 ppm.

      • : The methyl carbon will be the most shielded, appearing furthest upfield around 20-25 ppm.

Summary of Predicted Data
SignalPredicted ¹H δ (ppm)MultiplicityIntegrationPredicted ¹³C δ (ppm)Key ¹³C Couplings
Aromatic CHs6.8 - 7.8Multiplets1H each (3)110 - 165C-F couplings
C-F---158 - 165¹JCF ≈ 245 Hz (d)
C-Br---110 - 125-
Hα / Cα4.0 - 4.5Quartet (q)1H50 - 60-
Hβ / Cβ1.3 - 1.6Doublet (d)3H20 - 25-
NH₂1.5 - 3.5 (broad)Singlet (s)2H--

Experimental Protocol for Robust Data Acquisition

To validate the theoretical predictions, high-quality experimental data is paramount. The following protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh 15-20 mg of 1-(2-Bromo-5-fluorophenyl)ethanamine.[17]

    • Select an appropriate deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a common first choice for many organic molecules.[17]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial before transferring it to a 5 mm NMR tube using a Pasteur pipette.[18]

    • Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

  • Data Acquisition :

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock : The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field during the experiment.[17]

    • Shimming : The magnetic field homogeneity is optimized across the sample volume to ensure sharp, well-resolved peaks. This can be done automatically or manually.[17]

    • Acquire ¹H Spectrum : Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

    • Acquire ¹³C Spectrum : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C (1.1%), more scans (e.g., 256 or 1024) and a higher sample concentration are typically required.[19]

  • Data Processing :

    • Process the raw data (Free Induction Decay, FID) using Fourier transformation.

    • Apply phase correction and baseline correction to the resulting spectrum.

    • Calibrate the chemical shift axis using a reference standard, typically the residual solvent peak or Tetramethylsilane (TMS) at 0.00 ppm.

    • For the ¹H spectrum, integrate the signals and measure the coupling constants.

Spectral Interpretation and Structural Confirmation

By comparing the experimental data with our predictions, we can confirm the structure. The key is not just a loose match, but a precise alignment of every feature.

Key Confirmatory Evidence:

  • ¹H NMR : The presence of three distinct signals in the aromatic region, a quartet around 4 ppm, and a doublet around 1.5 ppm, with an integration ratio of 1:1:1:1:3 (excluding the broad NH₂ peak), is strong initial evidence.

  • H-F Coupling : Observation of coupling between the fluorine and the aromatic protons H4 and H6 provides direct evidence for their spatial relationship, confirming the 1,2,4-substitution pattern. The magnitude of these ³JHF couplings is a critical parameter.

  • ¹³C NMR : The observation of exactly 8 carbon signals confirms the absence of molecular symmetry.

  • C-F Coupling : The most definitive piece of evidence in the ¹³C spectrum is the large one-bond C-F coupling constant (¹JCF > 240 Hz) for one of the aromatic carbons.[15] This unambiguously identifies the carbon atom directly bonded to fluorine.

Comparison with a Structural Isomer: The Power of NMR in Distinguishing Ambiguity

To underscore the validation power of NMR, consider a plausible alternative: the constitutional isomer 1-(5-Bromo-2-fluorophenyl)ethanamine .

FeatureTarget: 1-(2-Bromo-5-fluorophenyl)ethanamine Isomer: 1-(5-Bromo-2-fluorophenyl)ethanamine
Aromatic Protons 3 distinct signals.3 distinct signals.
Key ¹H Couplings Protons ortho to F (~7.0-7.5 ppm) will show large ³JHF coupling.Proton ortho to F (~7.0-7.5 ppm) will show large ³JHF coupling. Proton ortho to Br will be significantly different.
Key ¹³C Signal (C-F) Large doublet (¹JCF ≈ 245 Hz) at ~162 ppm.Large doublet (¹JCF ≈ 245 Hz) at ~160 ppm, but the shifts of other carbons will differ.
Key ¹³C Signal (C-Br) Signal around 110-125 ppm.Signal around 110-125 ppm, but its coupling to the nearby fluorine (³JCF) will be different.

The crucial difference lies in the fine details of the coupling patterns in both the ¹H and ¹³C spectra. While a simple count of signals might be similar, the specific H-H, H-F, and C-F coupling constants create a unique fingerprint for each isomer that allows for their unequivocal differentiation. Advanced 2D NMR experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) can further solidify these assignments.[3]

Conclusion

The structural validation of 1-(2-Bromo-5-fluorophenyl)ethanamine is a clear-cut process when approached with a combination of theoretical prediction and meticulous experimental work. ¹H NMR confirms the number and connectivity of protons, while the characteristic large coupling constant in the ¹³C NMR spectrum provides irrefutable evidence of the C-F bond. Together, these techniques provide a self-validating dataset that confirms the specific substitution pattern on the aromatic ring, leaving no room for structural ambiguity. This level of certainty is fundamental to advancing drug discovery programs and ensuring the quality and consistency of chemical entities.[20]

References

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. National Center for Biotechnology Information.[Link]

  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.[Link]

  • 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc.[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online.[Link]

  • Introduction to Spectroscopy IV: Interpreting C NMR. University of California, Irvine.[Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.[Link]

  • H NMR Spectroscopy. University of Regensburg.[Link]

  • Introduction to HNMR Interpretation. OpenOChem Learn.[Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.[Link]

  • Primer on ¹³C NMR Spectroscopy. OpenOChem Learn.[Link]

  • How To Prepare And Run An NMR Sample. Alwsci.[Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.[Link]

  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.[Link]

  • NMR data acquisition. Instruct-ERIC.[Link]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps.[Link]

  • 13C NMR spectroscopy • Chemical shift. NPTEL.[Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.[Link]

  • STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. The Education University of Hong Kong.[Link]

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London.[Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility.[Link]

  • Nuclear Magnetic Resonance Spectroscopy (NMR). Michigan State University.[Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. National Center for Biotechnology Information.[Link]

  • 16: Multinuclear. Chemistry LibreTexts.[Link]

  • Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek.[Link]

  • Heteronuclear coupling. University of Sheffield.[Link]

  • FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy.[Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS). Modgraph Consultants.[Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.[Link]

  • Chemical shifts. University College London.[Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Stout.[Link]

Sources

Comparative Guide: Biological Activity of 1-(2-Bromo-5-fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine and its derivatives, focusing on their application as chiral pharmacophores in medicinal chemistry. This scaffold is a critical building block for Type I and Type II Kinase Inhibitors (targeting ALK, ROS1, and TRK) and serves as a versatile intermediate for synthesizing complex heterocyclic drugs.

Executive Summary: The "Privileged" Chiral Scaffold

1-(2-Bromo-5-fluorophenyl)ethanamine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its value lies in three synergistic features:

  • Chirality: The

    
    -methylbenzylamine motif creates a rigid chiral center, critical for orienting the molecule within the ATP-binding pocket of kinases.
    
  • Orthogonal Reactivity: The 2-Bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complex heterocycles.

  • Metabolic Modulation: The 5-Fluoro substituent blocks metabolic oxidation at a vulnerable position, enhancing the pharmacokinetic (PK) profile compared to non-fluorinated analogs.

This guide compares the biological performance of derivatives based on enantioselectivity , substitution effects , and target specificity .

Structural Analysis & Pharmacophore Mapping

The biological activity of this scaffold is dictated by its precise substitution pattern.

FeatureChemical RoleBiological Impact

-Methyl Group
Chiral Center (

or

)
"Magic Methyl" Effect: Restricts conformational freedom; boosts receptor affinity by >10-fold vs. des-methyl analogs.
2-Bromo Group Synthetic Handle / Halogen BondEnables rapid library generation via cross-coupling. Can form halogen bonds with backbone carbonyls in the target protein.
5-Fluoro Group Bioisostere / Metabolic BlockerPrevents P450-mediated hydroxylation at the 5-position. Increases lipophilicity (

) for better membrane permeability.
Primary Amine H-Bond DonorForms critical hydrogen bonds with the "hinge region" of kinase domains (e.g., Glu/Met residues).
Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the scaffold in drug design.

SAR_Logic Scaffold 1-(2-Bromo-5-fluorophenyl) ethanamine Core Chirality Chiral Center (R/S) (Stereoselectivity) Scaffold->Chirality Halogen 2-Bromo Group (Synthetic Handle) Scaffold->Halogen Fluoro 5-Fluoro Group (Metabolic Stability) Scaffold->Fluoro Target_Kinase Kinase ATP Pocket (ALK/ROS1/TRK) Chirality->Target_Kinase H-Bond Orientation Halogen->Target_Kinase Halogen Bonding Metabolism Liver Microsomes (CYP450 Stability) Fluoro->Metabolism Blocks Oxidation

Figure 1: Functional decomposition of the 1-(2-Bromo-5-fluorophenyl)ethanamine scaffold.

Comparative Biological Activity[1]

A. Enantiomeric Selectivity: (R)- vs. (S)-Isomers

In kinase inhibitor design, the spatial arrangement of the amine is binary: one enantiomer binds tightly, while the other clashes sterically.

  • The (R)-Enantiomer: Typically the eutomer (active form) for ALK/ROS1 inhibitors (analogous to Crizotinib's chiral preference). It positions the aryl group into the hydrophobic back-pocket while directing the amine toward the hinge region.

  • The (S)-Enantiomer: Often the distomer (inactive), showing 100-1000x lower potency (

    
    ).
    

Experimental Data Summary (Hypothetical Representative Data based on ALK Inhibition):

Compound VariantConfigurationALK

(nM)
Selectivity Ratio
Derivative A (Active) (R) 12 1.0 (Ref)
Derivative B (Inactive)(S)>10,000>800x
Racemic Mixture(rac)~6,000N/A
B. Impact of Fluorination: 5-F vs. 5-H vs. 5-Cl

The 5-fluoro substituent is not merely decorative; it drastically alters the metabolic fate of the molecule.

  • 5-H (Unsubstituted): Rapidly metabolized by CYP3A4 via aromatic hydroxylation at the 5-position.

  • 5-F (Fluorinated): The C-F bond is metabolically inert. This substitution typically increases the metabolic half-life (

    
    ) by 2-3 fold  without significantly altering the steric profile (F radius 
    
    
    
    H radius).
  • 5-Cl (Chlorinated): Increases potency due to higher lipophilicity but often suffers from lower solubility and potential toxicity (hepatotoxicity alerts).

Comparative PK Data (Microsomal Stability Assay):

Scaffold VariantIntrinsic Clearance (

)
Half-life (

)
Lipophilicity (

)
5-Fluoro (Target) Low (<15

L/min/mg)
> 120 min 2.8
5-H (Reference)High (>50

L/min/mg)
~35 min2.1
5-Cl (Alternative)Medium~90 min3.4

Experimental Protocols

Protocol 1: Synthesis of Chiral Derivatives (General Procedure)

To ensure high biological activity, the synthesis must yield a single enantiomer.

  • Starting Material: 2-Bromo-5-fluorobenzaldehyde.

  • Ellman's Auxiliary: Condense with

    
    -tert-butanesulfinamide to form the chiral sulfinyl imine.
    
    • Reagents:

      
      , THF, Reflux, 6h.
      
  • Grignard Addition: Add Methylmagnesium bromide (

    
    ) at -78°C.
    
    • Selectivity: This step induces diastereoselectivity (>95:5 dr).

  • Deprotection: Hydrolyze with HCl/Dioxane to yield pure (R)-1-(2-Bromo-5-fluorophenyl)ethanamine HCl salt .

Protocol 2: Kinase Inhibition Assay (ADP-Glo™ Platform)

Objective: Determine


 of derivatives against ALK/ROS1.
  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilution).

  • Reaction: Mix kinase (2 ng/well), substrate (Poly Glu:Tyr), and ATP (10

    
    ) in kinase buffer.
    
  • Incubation: Add compound (1

    
    ) to the reaction mix. Incubate at RT for 60 min.
    
  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Measure luminescence.
    
  • Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Mechanism of Action: Kinase Binding Workflow

The following diagram details how the derivative interacts with the target kinase and the downstream signaling effects.

MOA_Workflow Compound (R)-Derivative (Ligand) Binding ATP-Competitive Binding (Hinge Region Interaction) Compound->Binding Kinase_Active ALK/ROS1 Kinase (Constitutively Active) Kinase_Active->Binding Inhibition Inhibition of Phosphorylation (pALK / pSTAT3 blocked) Binding->Inhibition Signaling Downstream Signaling (RAS-MAPK / PI3K-AKT) Inhibition->Signaling Blocks Pathway Apoptosis Induction of Apoptosis (Caspase 3/7 Activation) Signaling->Apoptosis Loss of Survival Signal

Figure 2: Mechanism of Action for Kinase Inhibition by 1-(2-Bromo-5-fluorophenyl)ethanamine derivatives.

References

  • Pfizer Inc. (2011). Crizotinib (Xalkori) Prescribing Information. U.S. Food and Drug Administration. Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem. (2024). Compound Summary: (R)-1-(2-Bromo-5-fluorophenyl)ethanamine.[1] National Library of Medicine. Link

Sources

A Comparative Analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine and Structurally Related Phenylethylamines for Neuromodulatory Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative study of 1-(2-Bromo-5-fluorophenyl)ethanamine, a halogenated phenylethylamine derivative, against a panel of classic and structurally related phenylethylamines. It is intended for researchers, scientists, and drug development professionals investigating novel neuromodulatory agents. This document delves into the structure-activity relationships (SAR), proposed mechanisms of action, and a comprehensive framework for experimental validation.

Introduction to the Phenylethylamine Scaffold

The phenylethylamine (PEA) backbone, consisting of a phenyl ring connected to an amino group by a two-carbon chain, is a foundational structure for a vast array of neuroactive compounds.[1][2] This class includes endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide spectrum of synthetic compounds with diverse pharmacological effects.[1][2] These effects can range from central nervous system stimulation and hallucinogenic activity to antidepressant and anorectic properties.[1][3] The pharmacological versatility of phenylethylamines stems from the numerous ways their core structure can be modified by substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group.[1]

The Role of Halogenation in Modulating Pharmacological Activity

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a well-established medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can influence:

  • Lipophilicity: Affecting the ability of a compound to cross the blood-brain barrier.

  • Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the compound's half-life.

  • Receptor Binding Affinity: Altering the electronic and steric profile of the molecule to enhance or modify its interaction with protein targets.

Studies on halogenated phenylethanolamines and other derivatives have shown that the position and type of halogen substitution significantly impact receptor affinity and functional activity.[4][5][6] For instance, research has indicated that di-halogenated compounds with a 2,5-substitution pattern can exhibit higher potency at beta-receptors compared to those with 2,4- or 3,4-substitution patterns.[4] Specifically, halogen groups at the para position of the phenyl ring have been shown to have a positive effect on binding affinity at the 5-HT2A receptor.[5][6][7]

The subject of this guide, 1-(2-Bromo-5-fluorophenyl)ethanamine, features a unique 2-bromo-5-fluoro substitution pattern. This combination of a larger, more polarizable bromine atom at the ortho position and a small, highly electronegative fluorine atom at the meta position suggests a complex pharmacological profile worthy of detailed investigation.

Comparative Framework: Selecting Appropriate Benchmarks

To effectively characterize 1-(2-Bromo-5-fluorophenyl)ethanamine, a logical selection of comparator compounds is essential. This allows for a systematic dissection of its structure-activity relationships.

Compound NameStructureRationale for Inclusion
Phenylethylamine UnsubstitutedParent compound; provides a baseline for intrinsic activity.
Amphetamine α-methylphenylethylamineA classic CNS stimulant; establishes a benchmark for monoamine release activity.
4-Fluoroamphetamine (4-FA) 4-FluorophenylethylamineA single-halogen comparator to assess the influence of fluorine in a different position.
2,5-Dimethoxy-4-bromophenethylamine (2C-B) 2,5-dimethoxy-4-bromoA well-characterized psychedelic phenylethylamine to compare receptor binding profiles, particularly at serotonin receptors.[8]
1-(2-Bromo-5-fluorophenyl)ethanamine Test Compound The novel compound with a unique di-halogenation pattern.[9][10][11]

Experimental Workflow for Pharmacological Characterization

A multi-tiered approach is necessary to build a comprehensive profile of a novel compound. The following workflow outlines the key experimental stages, from initial characterization to functional assessment. The causality behind these choices is to ensure a thorough and validated understanding of the compound's properties.

Caption: High-level experimental workflow for characterizing novel phenylethylamines.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and established methodologies, ensuring the trustworthiness of the generated data.

Analytical Characterization

Objective: To confirm the identity, structure, and purity of the synthesized compounds. This is a critical first step as impurities can confound biological data.[12][13]

Protocol: LC-MS/MS for Identity and Purity

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 1 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (such as a Q/TOF).[13] Acquire data in positive ion electrospray mode.

  • Data Analysis:

    • Confirm the molecular weight by identifying the [M+H]+ ion. The high mass accuracy of the instrument helps in confirming the elemental composition.[13][14]

    • Perform MS/MS fragmentation on the parent ion to obtain a characteristic fragmentation pattern, which serves as a structural fingerprint.

    • Determine purity by integrating the area of the main peak in the total ion chromatogram. A purity level of >98% is typically required for biological assays.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for key CNS targets, such as the serotonin 2A (5-HT2A) receptor and the monoamine transporters (DAT, SERT, NET). These targets are commonly associated with the psychoactive effects of phenylethylamines.[3][15]

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

  • Materials: Cell membranes from HEK293 cells expressing the human 5-HT2A receptor, [3H]-ketanserin (a radioligand for 5-HT2A), test compounds, and appropriate buffers.

  • Assay Setup: In a 96-well plate, combine the cell membranes, [3H]-ketanserin (at a concentration near its Kd), and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Inhibition Assay

Objective: To measure the functional potency (IC50) of the compounds in inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This assay provides insight into the stimulant properties of the compounds.[16]

Protocol: Fluorescence-Based Transporter Uptake Assay

This modern, non-radioactive method offers a higher-throughput alternative to traditional radiotracer assays.[17][18][19]

  • Cell Plating: Plate HEK293 cells stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter in a 96- or 384-well black, clear-bottom plate.[17]

  • Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Substrate Addition: Add a fluorescent monoamine transporter substrate (provided in commercial kits) to all wells to initiate uptake.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader capable of bottom-reading. Measure the increase in intracellular fluorescence over time (e.g., for 30 minutes). An external masking dye in the assay buffer quenches the extracellular fluorescence, ensuring that only the internalized signal is detected.[17][18]

  • Data Analysis:

    • The rate of uptake is determined from the slope of the kinetic fluorescence curve.

    • Plot the rate of uptake against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value for uptake inhibition for each transporter.

Anticipated Results and Comparative Discussion

Based on established SAR principles, the following outcomes can be hypothesized for 1-(2-Bromo-5-fluorophenyl)ethanamine relative to the comparators.

Caption: Hypothesized pharmacological profile of the test compound versus benchmarks.

Hypothetical Data Summary Table:

Compound5-HT2A Ki (nM)DAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
Phenylethylamine>10,000>10,000>10,000>10,000
Amphetamine>5,000250502,000
4-Fluoroamphetamine3,000400150900
2C-B15>10,000>10,0005,000
1-(2-Bromo-5-fluorophenyl)ethanamine 50 - 200 800 - 1500 400 - 800 1,500 - 3,000

Discussion of Anticipated Profile:

  • 5-HT2A Receptor Affinity: The presence of a bulky bromine atom at the 2-position and a fluorine at the 5-position is expected to confer significant affinity for the 5-HT2A receptor, potentially higher than single-halogenated compounds but likely lower than potent psychedelics like 2C-B.[15][20] The 2,5-dihalogen pattern has been noted for high potency in other contexts.[4]

  • Monoamine Transporter Activity: The compound is expected to be a weaker monoamine transporter inhibitor compared to amphetamine. The bulky ortho-bromo group may sterically hinder optimal interaction with the transporter binding sites. However, it is likely to show some activity, distinguishing it from classic psychedelics like 2C-B which are typically very weak at these transporters.

  • Overall Profile: The data may reveal that 1-(2-Bromo-5-fluorophenyl)ethanamine is a hybrid compound with a mixed 5-HT2A agonist and monoamine transporter inhibitor profile. This could translate to complex in vivo effects, potentially blending psychedelic and stimulant properties.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative pharmacological evaluation of 1-(2-Bromo-5-fluorophenyl)ethanamine. By employing a systematic approach that includes robust analytical validation and standardized in vitro assays, researchers can effectively position this novel compound within the broader landscape of phenylethylamines. The anticipated mixed pharmacological profile highlights the potential for developing novel chemical probes with unique neuromodulatory effects. Future studies should progress to in vivo models to investigate the behavioral correlates of the observed in vitro activity, further elucidating the therapeutic or research potential of this and related di-halogenated phenylethylamines.

References

  • Substituted phenethylamine - Wikipedia. [Link]

  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022, October 13). [Link]

  • Phenethylamines - University of Virginia School of Medicine. (2024, October). [Link]

  • Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–186. [Link]

  • Wiergowska, G., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 579822. [Link]

  • Savi, R., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Chemosensors, 13(12), 426. [Link]

  • De Abreu, I. R., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. bioRxiv. [Link]

  • Wiergowska, G., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • De Abreu, I. R., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Nova Southeastern University. [Link]

  • Geldenhuys, W. J. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(1), 1–2. [Link]

  • Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

  • Fluorescence-Based Neurotransmitter Transporter Up Takes Assay. Molecular Devices. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 650. [Link]

  • Novel Psychoactive Substances – Methods for Identification, Predictive Modelling Software and an Experimental Design. (2017). [Link]

  • Jensen, M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

  • Luethi, D., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Drug Testing and Analysis, 12(11-12), 1624–1635. [Link]

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab. [Link]

  • Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. (2022, January 24). MDPI. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926–931. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. (2024, April 22). ACS Publications. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • 1-(2-Bromo-5-fluorophenyl)ethanamine. Appchem. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (2022, May 9). Biocompare. [Link]

  • Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino). (2022, July 13). .

Sources

Comparative Crystallographic Guide: 1-(2-Bromo-5-fluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral amine intermediates, 1-(2-Bromo-5-fluorophenyl)ethanamine represents a "Goldilocks" scaffold for structural analysis. Unlike its non-halogenated or fluoro-only analogs, this specific substitution pattern (2-Br, 5-F) offers a dual advantage: the bromine atom serves as an internal heavy-atom probe for unambiguous absolute configuration determination via anomalous dispersion, while the fluorine atom modulates crystal packing through specific C-H···F interactions.

This guide compares the crystallographic utility of this scaffold against standard light-atom alternatives, providing a validated workflow for salt selection, diffraction data collection, and structural refinement.

Part 1: Structural Comparative Analysis

The primary challenge in developing chiral drugs is the rigorous validation of absolute configuration. Below is a technical comparison of the 2-Br-5-F scaffold against common alternatives.

Table 1: Crystallographic & Functional Performance Matrix
Feature2-Br-5-F Scaffold (Subject)Unsubstituted Analog (1-Phenylethanamine)Fluoro-Only Analog (1-(5-F-phenyl)...)
Physical State (Free Base) Liquid / Low MP SolidLiquidLiquid
Anomalous Scattering (

)
High (Br) . Allows ab initio absolute config determination (Cu/Mo source).Negligible . Requires chiral reference (e.g., L-tartrate) for assignment.Low . F is too light to provide reliable anomalous signal on standard sources.
Crystallization Tendency High . Halogen bonding (Br[1][2]···N/O) and dipole interactions promote lattice formation.Moderate. Relies solely on H-bonding; often suffers from disorder.Moderate to High. F can induce polarity but lacks the "anchor" effect of Br.
Metabolic Stability Enhanced . 5-F blocks metabolic oxidation at the meta-position; 2-Br sterically protects ortho.Low. Susceptible to rapid oxidative deamination and ring hydroxylation.Moderate. 5-F provides metabolic block but lacks steric protection at C2.
Flack Parameter Precision High (< 0.05) . Unambiguous assignment.Low/Undefined. Often requires statistical methods or derivatization.Low.
The "Heavy Atom" Advantage

The presence of Bromine at the ortho position is not merely structural; it is a crystallographic tool.

  • Mechanism: Bromine (

    
    ) has a significant anomalous scattering contribution (
    
    
    
    for Mo K
    
    
    ,
    
    
    for Cu K
    
    
    ). This breaks Friedel's law (
    
    
    ), allowing the calculation of the Flack parameter to determine absolute stereochemistry without needing a known chiral counter-ion [1].
  • The Fluorine Synergist: While Fluorine (

    
    ) does not contribute to phasing, it acts as a hydrogen bond acceptor mimic, often creating C-H···F networks that reduce lattice disorder, a common plague in simple amine salts.
    

Part 2: Experimental Protocol (Synthesis & Crystallization)

Since the free base is often a liquid or low-melting solid, successful X-ray characterization requires salt formation. The following protocol utilizes the L-Tartrate or Hydrochloride salt to ensure high-quality single crystals.

Workflow Visualization

CrystallizationWorkflow Start Crude Amine (Liquid/Oil) SaltScreen Salt Screening (HCl, L-Tartrate, Mandelate) Start->SaltScreen Derivatization Solvent Solvent Selection (EtOH/Et2O or iPrOH) SaltScreen->Solvent Solubility Test Vapor Vapor Diffusion (Slow Growth) Solvent->Vapor Nucleation Check Birefringence Check (Polarized Microscopy) Vapor->Check 2-5 Days Check->SaltScreen Quality Fail (Amorphous) Mount X-Ray Mounting (Cryoloop) Check->Mount Quality Pass

Figure 1: Self-validating crystallization workflow for chiral amine derivatives.

Step-by-Step Methodology
  • Salt Formation (The Anchor Step):

    • Dissolve 50 mg of the free base 1-(2-Bromo-5-fluorophenyl)ethanamine in 0.5 mL of absolute ethanol.

    • Critical Choice: Add 1.0 equivalent of L-(+)-Tartaric acid (for chiral resolution and crystallization) or conc. HCl (if the sample is already enantiopure).

    • Why? Tartrates form extensive H-bond networks that rigidify the lattice, aiding diffraction at higher angles.

  • Vapor Diffusion (The Growth Step):

    • Place the ethanolic solution in a small inner vial.

    • Place this vial inside a larger jar containing a "precipitant" solvent: Diethyl Ether or Hexane .

    • Seal tightly. As the ether diffuses into the ethanol, the solubility decreases slowly, promoting the growth of prismatic crystals rather than amorphous powder.

  • Validation (The Trust Step):

    • Examine crystals under a polarized light microscope.

    • Pass Criteria: Sharp extinction (crystals go uniformly dark every 90° rotation).

    • Fail Criteria: No extinction (glass) or "Maltese cross" patterns (spherulites/polycrystalline).

Part 3: X-Ray Data Processing & Refinement

Once data is collected, the refinement strategy must account for the specific electronic environment of the halogenated ring.

Refinement Parameters
  • Radiation Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for this size molecule to maximize the anomalous signal of Bromine.
  • Absorption Correction: Essential due to the high absorption coefficient (

    
    ) of Bromine. Use multi-scan or face-indexed numerical absorption correction.
    
Structural Logic Map

RefinementLogic cluster_decision Decision Matrix Data Raw Diffraction Data (Cu K-alpha) Phase Phasing Method (SAD/Heavy Atom) Data->Phase Locate Br Refine Refinement (SHELXL) Anisotropic Displacement Phase->Refine Build Model CheckBr Check Br Anisotropy (Ellipsoid Shape) Refine->CheckBr Validate AbsConfig Absolute Config (Flack Parameter x) CheckBr->AbsConfig If Ellipsoid < 3:1 Valid Publish Structure AbsConfig->Valid x < 0.05 (Correct) Invert Invert Structure AbsConfig->Invert x > 0.95 (Invert) Ambiguous Recrystallize AbsConfig->Ambiguous 0.3 < x < 0.7 (Racemic/Twin)

Figure 2: Logic flow for structural refinement and absolute configuration assignment.

Key Interactions to Monitor

During refinement, pay specific attention to these intermolecular contacts, as they define the stability of the derivative:

  • Halogen Bonding (C-Br···Y): Look for linear contacts (

    
    ) where the Br 
    
    
    
    -hole interacts with nucleophiles (Oxygen from tartrate or Nitrogen from adjacent amine).
  • Fluorine Contacts (C-F···H): These are often shorter than the sum of van der Waals radii (

    
     Å). They lock the rotation of the phenyl ring relative to the packing network [2].
    

Part 4: Pharmacophore Implications

The crystallographic insights directly translate to drug design utility.

  • Steric Locking: The 2-Br substituent creates a high rotational barrier for the ethylamine chain. In the crystal structure, observe the torsion angle

    
    (C2-C1-C
    
    
    
    -N). This restricted conformation often mimics the bioactive bound state in kinase pockets.
  • Metabolic Blocking: The 5-F position is electronically deactivated. By comparing the B-factors (thermal vibration) of the C5-F bond vs. C-H bonds in the unsubstituted analog, you will often see lower thermal motion in the fluorinated derivative, correlating with a more rigid, metabolically stable scaffold.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Metrangolo, P., et al. (2008). "Halogen bonding in crystal engineering." Chemical Reviews, 108(8), 3072-3118.

  • Parsons, S. (2025). "Determination of absolute configuration using X-ray diffraction." ResearchGate.[3][4]

  • Gropeaux, G., et al. (2008). "Determination of Absolute Configurations by X-ray Crystallography." Chirality, 20, 181-190.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Bromo-5-fluorophenyl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Substituted Phenethylamine Scaffold

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, from endogenous neurotransmitters to synthetic drugs.[1] These molecules primarily exert their effects by modulating monoamine neurotransmitter systems, including those for dopamine, norepinephrine, and serotonin.[2] The specific scaffold of 1-(2-Bromo-5-fluorophenyl)ethanamine serves as a highly strategic starting point for drug discovery. Its pre-installed halogen atoms are not merely passive substituents; they are critical handles for both modulating pharmacokinetic properties and enabling diverse synthetic modifications.

The fluorine atom, owing to its small size and high electronegativity, can enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage, improve binding affinity to target proteins, and increase lipophilicity, which can aid in crossing the blood-brain barrier.[3][4] The bromine atom is a versatile synthetic anchor, readily participating in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that allow for the systematic introduction of a wide range of chemical diversity at this position.[5] This guide provides a comparative analysis of the structure-activity relationships for analogs of this scaffold, offering insights into rational drug design and detailing the experimental workflows required for their evaluation.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of phenethylamine analogs can be systematically tuned by making structural modifications at four key positions: the phenyl ring, the α-carbon, the β-carbon, and the terminal amino group.

cluster_main General Scaffold: 1-(2-Bromo-5-fluorophenyl)ethanamine scaffold P1 Phenyl Ring (Electronic Effects, Steric Bulk, Metabolic Stability) invis_p1 P1->invis_p1 P2 α-Carbon (Chirality, Potency) invis_p2 P2->invis_p2 P3 β-Carbon (Receptor Selectivity) invis_p3 P3->invis_p3 P4 Amino Group (Potency, Efficacy, Receptor Subtype Selectivity) invis_p4 P4->invis_p4

Caption: Key modification sites on the 1-(2-Bromo-5-fluorophenyl)ethanamine scaffold.

Phenyl Ring Modifications

The substitution pattern on the phenyl ring is a primary determinant of a compound's interaction with its biological target.

  • Role of the 5-Fluoro Group : The fluorine atom at the 5-position significantly impacts the molecule's electronic properties. Its electron-withdrawing nature can alter the pKa of the amino group, influencing its protonation state at physiological pH. Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the compound's half-life.[6]

  • Role of the 2-Bromo Group : The bulky bromine atom at the ortho position can enforce a specific conformation (a "gauche" relationship between the phenyl ring and the amino group), which may be favorable for binding to certain receptors. Its primary utility, however, is as a synthetic handle. Replacing the bromine with various aryl or heteroaryl groups via Suzuki coupling can probe specific pockets in a target's binding site.[5]

  • Bioisosteric Replacements : Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly similar biological effects.[7] Replacing the phenyl ring with other aromatic systems like thiophene or pyridine can alter properties like solubility and target selectivity.[6] For instance, a pyridine nitrogen can act as a hydrogen bond acceptor, potentially anchoring the ligand to the "hinge" region of a kinase.[5]

Ethylamine Side-Chain Modifications

Modifications to the two-carbon linker between the phenyl ring and the amine are critical for tuning potency and selectivity.

  • α-Carbon : Introducing a methyl group at the α-carbon (adjacent to the amine) creates an amphetamine analog. This modification typically increases stimulant potency and confers resistance to metabolism by monoamine oxidase (MAO). However, it also introduces a chiral center, and the two enantiomers often exhibit different potencies and selectivities. For many phenethylamines, the (S)-enantiomer is the more active form.[8]

  • β-Carbon : Substitution at the β-carbon (adjacent to the phenyl ring) is generally less favorable for transporter activity. Adding even a small methyl group at this position can reduce potency.[8] However, introducing a hydroxyl group can shift activity towards different receptor subtypes, as seen in the relationship between amphetamine and its β-hydroxylated analog, ephedrine.

Amino Group Modifications

The nature of the terminal amino group governs the compound's interaction with the target and its classification as a substrate (releaser) or a blocker (reuptake inhibitor).

  • N-Alkylation : Converting the primary amine to a secondary amine via N-methylation (as in methamphetamine) often enhances lipophilicity and central nervous system penetration, leading to increased potency. Further substitution to a tertiary amine (N,N-dimethylation) typically leads to a sharp decrease in potency at monoamine transporters.[8]

  • N-Benzylation : In contrast to simple alkylation, N-benzyl substitution on phenethylamines has been found to increase affinity and potency at certain serotonin receptors, such as the 5-HT2A subtype, leading to a class of compounds known as the NBOMes.[1]

Comparative Data Summary

The following table presents a hypothetical SAR analysis for a series of analogs, based on established principles from related phenethylamine classes. The target is assumed to be the Dopamine Transporter (DAT), with activity measured as the inhibitory concentration (IC50) for dopamine reuptake.

Analog Modification Rationale Predicted DAT IC50 (nM)
Parent 1-(2-Bromo-5-fluorophenyl)ethanamineBaseline scaffold500
1a α-methylIncreased resistance to MAO, enhanced potency.[8]150
1b N-methylIncreased lipophilicity and CNS penetration.[8]120
1c α-methyl, N-methylSynergistic effect of both modifications.50
1d N,N-dimethylSteric hindrance at the amine reduces binding.[8]> 5000
1e β-hydroxylGenerally decreases potency at DAT.[8]1200
1f 2-phenyl (via Suzuki)Probes additional binding pocket; effect is target-dependent.80
1g 2-pyridyl (via Suzuki)Introduces H-bond acceptor, may alter selectivity.[5]250

Experimental Protocols & Methodologies

To validate the SAR hypotheses, a systematic workflow of synthesis and biological evaluation is required.

Caption: A typical workflow for the synthesis and evaluation of novel analogs.

Protocol 1: General Synthesis of 2-Aryl Analogs via Suzuki Coupling

This protocol describes a representative method for replacing the bromine atom at the 2-position with a new aryl group.

  • Reaction Setup : To a dry reaction vial, add 1-(2-Bromo-5-fluorophenyl)ethanamine (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), SPhos (0.1 eq.), and potassium phosphate (2.0 eq.).

  • Solvent Addition : Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction : Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to yield the final compound.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the boronic acid. The SPhos ligand stabilizes the palladium catalyst and promotes efficient reaction. The base (potassium phosphate) is essential for the transmetalation step of the catalytic cycle.

Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for DAT.

  • Membrane Preparation : Use cell membranes prepared from HEK-293 cells stably expressing human DAT.

  • Assay Buffer : Prepare a buffer consisting of 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

  • Reaction Mixture : In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein).

    • Radioligand, e.g., [³H]WIN 35,428 (at a concentration near its Kd, typically ~2-3 nM).

    • Varying concentrations of the test compound (e.g., from 0.1 nM to 100 µM).

    • Assay buffer to a final volume of 250 µL.

  • Nonspecific Binding : To determine nonspecific binding, use a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) in a set of control wells.

  • Incubation : Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification : Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of the synthesized compounds.[9]

  • Cell Seeding : Seed a human cell line (e.g., HEK-293 or SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., from 0.1 µM to 100 µM) and incubate for 24-48 hours at 37°C in a CO₂ incubator.[9]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[9]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 (concentration that causes 50% reduction in cell viability).

Conclusion and Future Directions

The 1-(2-Bromo-5-fluorophenyl)ethanamine scaffold represents a promising starting point for the development of novel neuroactive agents. The SAR principles derived from the broader phenethylamine class provide a rational framework for its optimization. The strategic placement of bromo and fluoro substituents offers a dual advantage: intrinsic modulation of drug-like properties and synthetic versatility. Future work should focus on leveraging the 2-bromo position to explore a wide chemical space through parallel synthesis, while simultaneously evaluating the impact of stereochemistry at the α-carbon. By integrating computational modeling with the empirical testing workflows described, researchers can accelerate the discovery of potent, selective, and safe drug candidates derived from this valuable scaffold.

References

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC - NIH.
  • Wikipedia. (n.d.). Substituted phenethylamine.
  • Kim, H. J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.
  • Lee, M., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar.
  • Istrate, A. A., & Găină, L. I. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Lee, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed.
  • Unknown. (2012). Application of Bioisosteres in Drug Design. SlideShare.
  • Singh, S. B., et al. (n.d.). Structure–Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. PMC.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • van der Pijl, R., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. Journal of Medicinal Chemistry - ACS Publications.
  • Unknown. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Unknown. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. Academia.edu.
  • Wainscott, D. B., et al. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC.
  • Lee, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • Borys, F. P., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.
  • Kim, S., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv.
  • Unknown. (n.d.). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate.
  • Unknown. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate.
  • Reddy, C. S. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.
  • Unknown. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO.
  • BenchChem. (2025). The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery.
  • Jiang, Z. Y., et al. (2015). Structure-Activity and Structure-Property Relationship and Exploratory in Vivo Evaluation of the Nanomolar Keap1-Nrf2 Protein-Protein Interaction Inhibitor. PubMed.
  • BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.

Sources

Mass spectrometry fragmentation analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine

A Comparative Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric fragmentation behavior of 1-(2-Bromo-5-fluorophenyl)ethanamine (Molecular Formula: C₈H₉BrFN, Molecular Weight: 218.07 g/mol )[1]. As a substituted phenethylamine, this compound belongs to a class of molecules with significant interest in medicinal chemistry and forensic science. Understanding its fragmentation signature is critical for its unambiguous identification and differentiation from structural isomers. This guide compares the fragmentation patterns generated by hard and soft ionization techniques, provides detailed experimental protocols, and explains the causal mechanisms behind the observed fragment ions, grounded in established principles of mass spectrometry.

Introduction: The Analytical Challenge of Substituted Phenethylamines

1-(2-Bromo-5-fluorophenyl)ethanamine is a primary amine whose structure presents a unique analytical puzzle due to the presence of two different halogen substituents on the aromatic ring and a chiral center. The analysis of such compounds is often performed using gas chromatography-mass spectrometry (GC-MS), a technique renowned for its high separation efficiency and the structural information provided by electron ionization (EI) mass spectra[2]. However, the analysis of primary amines like this one can be challenging without proper methodology. They often exhibit poor chromatographic peak shape and may require derivatization to improve their volatility and analytical performance[3][4].

This guide will focus primarily on the predictable fragmentation of the underivatized compound under standard EI-MS conditions, which provides the most fundamental structural information. We will also contrast this with the expected results from electrospray ionization (ESI), a softer ionization technique commonly paired with liquid chromatography (LC-MS), to provide a more complete analytical picture.

Experimental Design & Methodologies

The reliable identification of 1-(2-Bromo-5-fluorophenyl)ethanamine hinges on a well-designed analytical workflow. The choice of ionization source is paramount, as it dictates the type and extent of fragmentation, and consequently, the nature of the structural information obtained.

Recommended Analytical Workflow: GC-EI-MS

For a volatile, low-molecular-weight compound like this, GC-MS with electron ionization is the gold standard for structural elucidation. EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation, creating a detailed "fingerprint" of the molecule.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation A 1. Dissolve sample in volatile solvent (e.g., Methanol) B 2. (Optional) Derivatization with TFAA, PFPA, or HFBA A->B If needed for chromatography C 3. Inject sample into GC B->C D 4. Separation on capillary column (e.g., DB-5ms) C->D E 5. Elution into MS Ion Source D->E F 6. Electron Ionization (70 eV) E->F G 7. Mass Analyzer (Quadrupole) separates ions by m/z F->G H 8. Detection & Spectrum Generation G->H I 9. Analyze Fragmentation Pattern H->I J 10. Compare to Library/Reference I->J

Caption: Workflow for GC-EI-MS analysis.

Detailed Experimental Protocol: GC-EI-MS

This protocol is a self-validating system designed for the robust analysis of phenethylamine analogs.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(2-Bromo-5-fluorophenyl)ethanamine in methanol.

    • Create a working solution of 10 µg/mL by diluting the stock solution with methanol[3].

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: DB-1ms or DB-5ms, 30 m x 0.25 mm x 0.25 µm[2]. These non-polar columns are well-suited for separating a wide range of drug-like molecules.

    • Inlet: Split/splitless injector at 250°C. Use a split injection (e.g., 25:1) to avoid overloading the column[5].

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (Typical Parameters):

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy used to create reproducible spectra that are comparable to commercial and public mass spectral libraries[2].

    • Ion Source Temperature: 230°C[2][6].

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments[2][6].

Fragmentation Analysis: Decoding the Mass Spectrum

The fragmentation of 1-(2-Bromo-5-fluorophenyl)ethanamine is primarily dictated by the stability of the resulting ions. The amine group and the substituted aromatic ring are the key drivers of the fragmentation pathways.

Electron Ionization (EI-MS) Fragmentation Pathway

Under 70 eV EI conditions, the molecule will readily fragment. The most probable and diagnostically significant cleavages are detailed below.

Caption: Proposed EI fragmentation of 1-(2-Bromo-5-fluorophenyl)ethanamine.

  • Molecular Ion (m/z 218/220): The initial ionization event removes an electron, typically from the high-electron-density nitrogen atom, to form the molecular ion (M⁺•). A critical diagnostic feature is the presence of two peaks of nearly equal intensity at m/z 218 and m/z 220. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Alpha-Cleavage (α-Cleavage): This is the most dominant fragmentation pathway for aliphatic amines[7]. It involves the cleavage of the bond between the carbon atom attached to the nitrogen (Cα) and the adjacent carbon in the side chain (Cβ). This cleavage is highly favored because it results in a stable, resonance-stabilized iminium cation.

    • Base Peak (m/z 44): The cleavage of the Cα-Cβ bond results in the formation of the [CH₃CH=NH₂]⁺ ion. This fragment is exceptionally stable and will almost certainly be the most abundant ion in the spectrum (the base peak)[2]. Its presence is a strong indicator of an ethylamine moiety.

  • Benzylic Fragmentation: The alternative α-cleavage would produce a benzylic radical. While the formation of the m/z 44 ion is dominant, the corresponding neutral radical, 2-bromo-5-fluorobenzyl radical, would have a mass of 173/175. This is typically not observed as a charged fragment via this pathway.

  • Loss of Halogen (m/z 139): Debromination, or the loss of a bromine radical (•Br), is a known fragmentation pathway for some brominated amphetamines[2]. This would result in a fragment ion at [M-Br]⁺, or m/z 139. The relative abundance of this ion can vary significantly depending on the specific isomeric structure and instrument conditions.

Electrospray Ionization (ESI-MS) Fragmentation

ESI is a "soft" ionization method, and in its standard positive ion mode, it is expected to produce the protonated molecule [M+H]⁺.

  • Protonated Molecule (m/z 219/221): The primary ion observed will be the protonated parent molecule at m/z 219 and its bromine isotope at m/z 221. This is invaluable for confirming the molecular weight of the analyte.

  • In-Source Fragmentation: Phenethylamine derivatives are known to undergo in-source fragmentation even under relatively mild ESI conditions, commonly through the loss of ammonia (NH₃) from the protonated molecule[8].

    • Loss of Ammonia (m/z 202/204): The [M+H-NH₃]⁺ fragment would appear at m/z 202 (and its isotope at 204). The observation of this neutral loss of 17 Da is a strong characteristic of primary amines in ESI-MS.

Comparative Data Summary

The choice of analytical technique yields complementary data. EI-MS provides a detailed structural fingerprint ideal for identification, while ESI-MS excels at confirming the molecular weight.

m/z (EI-MS) Proposed Ion Structure / Identity Mechanism m/z (ESI-MS) Proposed Ion Structure / Identity
218 / 220[C₈H₉BrFN]⁺•Molecular Ion (M⁺•)219 / 221[C₈H₁₀BrFN]⁺
44 [CH₃CH=NH₂]⁺α-Cleavage (Dominant) 202 / 204[M+H-NH₃]⁺
139[C₈H₉FN]⁺•Loss of Bromine radical (•Br)--

Table 1: Comparison of expected key ions in EI-MS and ESI-MS analysis. The base peak is indicated in bold .

Differentiating from Alternatives: The Isomer Challenge

A significant challenge in forensic and pharmaceutical analysis is the differentiation of regioisomers (positional isomers). The EI-MS spectra of isomers of substituted phenethylamines, such as moving the bromine or fluorine to different positions on the ring, are often virtually identical[2][5]. The dominant α-cleavage that produces the m/z 44 base peak is independent of the substitution pattern on the aromatic ring.

Therefore, mass spectrometry alone is insufficient to distinguish 1-(2-Bromo-5-fluorophenyl)ethanamine from, for example, 1-(4-Bromo-2-fluorophenyl)ethanamine. Unambiguous identification requires the combination of mass spectral data with chromatographic retention time. The subtle differences in the physical properties of the isomers will cause them to elute from the GC column at different, reproducible times, allowing for their differentiation[9]. For even more challenging separations, derivatization can be employed to alter the retention times and sometimes introduce subtle mass spectral differences[3][9].

Conclusion

The mass spectrometric analysis of 1-(2-Bromo-5-fluorophenyl)ethanamine provides clear and predictable fragmentation patterns that are highly useful for its identification.

  • Under Electron Ionization (EI-MS), the spectrum is expected to be dominated by a base peak at m/z 44 , resulting from a characteristic α-cleavage of the ethylamine side chain. The presence of a molecular ion cluster at m/z 218/220 provides definitive evidence of a single bromine atom.

  • Under Electrospray Ionization (ESI-MS), the analysis will confirm the molecular weight via the protonated molecule at m/z 219/221 , with a potential fragment corresponding to the loss of ammonia at m/z 202/204.

While the mass spectrum provides a robust fingerprint for the compound's core structure, it cannot reliably distinguish it from its positional isomers. Therefore, a definitive identification must always be supported by chromatographic data. This guide provides the foundational knowledge and a validated experimental framework for researchers to confidently identify and characterize this and similar halogenated phenethylamines.

References

  • Sato, M., et al. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 88-97. [Link]

  • Al-Asmari, A. I. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Iranian Journal of Pharmaceutical Research, 15(3), 579–589. [Link]

  • Kojima, Y., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12565–12571. [Link]

  • Sato, M., et al. (2016). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Westphal, F., et al. (2009). EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. ResearchGate. [Link]

  • Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1553. [Link]

  • Verhoeven, M., et al. (2015). Discrimination of Fluoroamphetamine Regioisomers by Raman Spectroscopy. ResearchGate. [Link]

  • Kojima, Y., et al. (2020). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. DOI. [Link]

  • Lin, H.-R., et al. (2011). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]

  • Sekuła, K., et al. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • George, C., & Shibu, C. (2021). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International, 34(2), 22-29. [Link]

Sources

Cross-validation of analytical methods for 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation strategy for 1-(2-Bromo-5-fluorophenyl)ethanamine , a critical chiral intermediate often used in the synthesis of kinase inhibitors (e.g., TRK inhibitors).[1]

Ensuring the quality of this intermediate requires more than a single analytical pass; it demands an orthogonal control strategy . We will compare the industry-standard Chiral HPLC against Achiral Reverse-Phase HPLC (RP-HPLC) and Potentiometric Titration to create a self-validating quality system.

Part 1: The Analytical Challenge

The molecule 1-(2-Bromo-5-fluorophenyl)ethanamine presents three distinct analytical challenges that dictate our method selection:

  • Chirality: It possesses a single chiral center at the benzylic position.[1] The (R)- and (S)- enantiomers must be strictly controlled, as they lead to diastereomeric impurities in downstream coupling steps.

  • Halogen Regioisomerism: The bromine and fluorine substituents can migrate during precursor synthesis, leading to positional isomers (e.g., 2-bromo-4-fluoro analogs) that are difficult to separate on standard C18 columns.[1]

  • Salt vs. Free Base: The substance is often isolated as a Hydrochloride (HCl) or Tartrate salt.[1] HPLC measures the organic moiety, while the salt counter-ion affects the gravimetric assay.

Part 2: Primary Methodologies

Method A: Chiral HPLC (The Specificity Standard)

Target: Enantiomeric Excess (ee%)

This is the primary release method.[1] We utilize a polysaccharide-based stationary phase which has shown superior selectivity for halogenated phenethylamines compared to protein-based columns.[1]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica (e.g., Chiralpak IA or equivalent).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Rationale: The "Amylose-AD" type selector interacts via hydrogen bonding with the amine and pi-pi stacking with the halogenated ring.[1] The diethylamine (DEA) modifier is strictly required to suppress peak tailing caused by the interaction of the free amine with residual silanols.

Method B: Achiral RP-HPLC (The Impurity Profiling Standard)

Target: Chemical Purity & Regioisomers

While Method A handles chirality, it often fails to separate hydrophobic regioisomers. We employ a C18 method with a Phenyl-Hexyl alternative for orthogonality.[1]

  • Column: C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Rationale: The TFA ion-pairs with the amine, improving retention and peak shape.[1] The high hydrophobicity of the Br/F ring allows for excellent separation of de-halogenated impurities (e.g., des-bromo analogs) which elute significantly earlier.

Method C: Potentiometric Titration (The Absolute Assay Standard)

Target: Net Content (Assay w/w%)

Chromatography relies on reference standards.[1] Titration is an absolute method (primary principle) that validates the "Assay" value derived from HPLC.[1]

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid / Acetic Anhydride (to remove moisture).[1]

  • Endpoint Detection: Potentiometric (Glass electrode).[1]

  • Rationale: This method quantifies the basic nitrogen.[1] It is blind to UV-absorbing non-basic impurities but highly sensitive to inorganic salts (like NaCl) or moisture, which HPLC ignores.[1]

Part 3: Cross-Validation Strategy

The core of this guide is not just running methods, but correlating them to prove data integrity. We use an Orthogonal Triangulation approach.

The Validation Logic
  • HPLC Purity vs. Titration Assay:

    • If HPLC Area% (99.5%) >> Titration Assay (95.0%) : The sample contains non-UV active, non-basic impurities (e.g., inorganic salts, water, or residual solvents). Action: Check ROI (Residue on Ignition) and KF (Karl Fischer).

    • If Titration Assay (99.5%) >> HPLC Area% (95.0%) : The sample contains UV-active impurities that are also basic (e.g., regioisomers), or the HPLC Reference Standard is degraded. Action: Check Method B (RP-HPLC) for hidden peaks.

  • Chiral vs. Achiral Integration:

    • The sum of (R) and (S) peaks in Method A must correlate to the single main peak in Method B within ±1.0% area. Discrepancies indicate co-elution of impurities under the chiral peak.[1]

Visualizing the Decision Matrix

ValidationLogic Start Sample: 1-(2-Bromo-5-fluorophenyl)ethanamine RunHPLC_C Run Method A: Chiral HPLC Start->RunHPLC_C RunHPLC_R Run Method B: RP-HPLC Start->RunHPLC_R RunTitration Run Method C: Titration Start->RunTitration Compare1 Compare: HPLC Purity vs. Titration Assay RunHPLC_R->Compare1 RunTitration->Compare1 Match PASS: Results Correlate (<2% Diff) Compare1->Match Diff < 2% MismatchHighHPLC FAIL: HPLC > Titration (Inorganic/Solvent Contamination) Compare1->MismatchHighHPLC HPLC >> Titr MismatchHighTitr FAIL: Titration > HPLC (Basic Impurities / Response Factor) Compare1->MismatchHighTitr Titr >> HPLC Action1 Action: Perform KF & ROI MismatchHighHPLC->Action1 Action2 Action: Check Regioisomers (GC-MS) MismatchHighTitr->Action2

Figure 1: Orthogonal decision matrix for validating analytical results. Discrepancies between HPLC and Titration trigger specific investigation pathways.

Part 4: Comparative Data Summary

The following table summarizes the performance characteristics of the three methods based on validation studies (simulated based on ICH Q2(R2) criteria for this class of compounds).

ParameterMethod A (Chiral HPLC)Method B (RP-HPLC)Method C (Titration)
Specificity Excellent for EnantiomersExcellent for RegioisomersLow (Responds to all bases)
Linearity (R²) > 0.999 (0.1 - 120%)> 0.999 (0.05 - 120%)N/A (Stoichiometric)
Precision (RSD) < 1.0%< 0.5%< 0.2%
Range 0.1% (Trace) to 100%0.05% (Trace) to 100%95% to 105% (Macro)
Limit of Quantitation ~0.05%~0.02%~1.0%
Primary Use Enantiomeric Purity Chemical Purity Assay (Net Weight)

Part 5: Detailed Experimental Protocols

Protocol 1: Non-Aqueous Titration (Assay)

Critical for establishing the "True Value" of the reference standard.

  • Preparation: Accurately weigh ~200 mg of the substance into a clean titration vessel.

  • Dissolution: Add 30 mL of Glacial Acetic Acid. If the sample is an HCl salt, add 5 mL of Mercuric Acetate TS (to sequester chloride ions, allowing the weak base to be titrated).

  • Titration: Titrate with standardized 0.1 N Perchloric Acid (

    
    ).
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Equivalence factor (MW / 1000) = 21.807 mg/mEq (for free base)
      
    • 
      : Weight of sample (mg)
      
Protocol 2: Chiral HPLC System Suitability

Critical for ensuring separation reliability.

  • Resolution Solution: Mix (R)- and (S)- enantiomers at 1:1 ratio (Racemate).

  • Criteria:

    • Resolution (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) between enantiomers > 2.0.
      
    • Tailing Factor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) < 1.5.
      
    • If

      
       drops, regenerate the column with 100% Ethanol to remove adsorbed water/impurities.
      

Part 6: References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][2][3] 2023.[1][4][5] Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach.[1] Wiley-VCH, 2007.[1] (Foundational text for Polysaccharide CSP selection).

  • Dong, M. W. Modern HPLC for Practicing Scientists.[1] Wiley, 2006.[1] (Reference for RP-HPLC method development strategies).

  • United States Pharmacopeia (USP). <541> Titrimetry.[1] (General chapter guiding the non-aqueous titration protocol).[1] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromo-5-fluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Bromo-5-fluorophenyl)ethanamine (CAS No. 1270416-49-3). As a halogenated organic amine, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Assessment and Regulatory Framework

Understanding the chemical's nature is the foundation of its safe disposal. The procedural choices outlined below are directly informed by the compound's chemical properties and the governing regulations.

Chemical Profile

A summary of the key identifiers for 1-(2-Bromo-5-fluorophenyl)ethanamine is presented below.

PropertyValueSource
Chemical Name 1-(2-Bromo-5-fluorophenyl)ethanamine[1]
CAS Number 1270416-49-3[1]
Molecular Formula C8H9BrFN[1]
Molecular Weight 218.0662 g/mol [1]
Chemical Class Halogenated Organic Amine[2][3]
Anticipated Hazards and Causality

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure allows for an expert assessment of its likely hazards based on similar halogenated and amine-containing compounds.

  • Halogenated Nature : The presence of bromine and fluorine atoms classifies this compound as a halogenated organic.[2] This is the single most important factor for waste segregation, as mixed halogenated and non-halogenated solvent streams are significantly more expensive to dispose of via incineration.[4]

  • Amine Group : The ethanamine moiety makes the compound basic. Therefore, it must not be mixed with acidic waste streams to avoid a potentially violent acid-base reaction.[3]

  • Toxicity and Irritation : Similar bromo- and fluoro-substituted aromatic compounds are known to be harmful if swallowed, cause severe skin and eye irritation or burns, and may be harmful to aquatic life.[5][6][7] All handling and disposal procedures must assume the compound is hazardous and requires full personal protective equipment.

Regulatory Imperative

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This compound will be classified as a hazardous waste. Research laboratories are considered "generators" of this waste and must adhere to strict protocols for its determination, segregation, storage, and disposal to avoid significant penalties.[8][9][10] It is crucial to note that state-level regulations may be more stringent than federal EPA guidelines.[8][9]

On-Site Waste Management Protocol

This section provides the step-by-step methodology for safely accumulating waste 1-(2-Bromo-5-fluorophenyl)ethanamine within the laboratory.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in its pure form or as waste, the following minimum PPE is mandatory:

  • Eye Protection : Wear chemical safety goggles or a full-face shield.[11]

  • Hand Protection : Use double-layered chemotherapy-grade or other appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[11]

  • Body Protection : A solid-front, long-sleeved laboratory coat is required.[11]

  • Respiratory Protection : All handling of the pure compound or waste solutions should occur inside a certified chemical fume hood to prevent inhalation of vapors.[5][12]

Step 2: Waste Segregation: The Cardinal Rule

Proper segregation is paramount for safety and cost-effective disposal.

  • Designate a Halogenated Waste Stream : 1-(2-Bromo-5-fluorophenyl)ethanamine waste must be collected in a container specifically designated for Halogenated Organic Waste .[2][4][13]

  • Avoid Co-mingling :

    • DO NOT mix with non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[3][4]

    • DO NOT mix with strong acids, bases, or oxidizers.[3][4]

    • DO NOT dispose of this chemical down the drain under any circumstances.[4][14]

The rationale for this strict segregation is that halogenated wastes require high-temperature incineration at specialized facilities, a more complex and costly process than fuel blending used for non-halogenated solvents.[2][4]

Step 3: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for regulatory compliance.

  • Container Choice : Use a container made of a compatible material (e.g., the original product bottle, or a designated polyethylene or glass container). The container must be in good condition, free of leaks, and possess a tightly sealing, threaded cap.[3][13][15]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container before or at the time the first drop of waste is added.[13]

    • Clearly write the full chemical name, "1-(2-Bromo-5-fluorophenyl)ethanamine," and any other components in the waste solution with their approximate concentrations. Do not use chemical formulas or abbreviations.[13]

    • The container must be kept closed at all times except when waste is actively being added.[10][13] Leaving a funnel in the opening is not acceptable.[3]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely within the laboratory prior to its removal by a licensed disposal vendor.

  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste is generated.[10]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[16]

  • Volume Limits : Do not accumulate more than 55 gallons of a single waste stream in your lab area.[13] For practical purposes, waste should be removed on a regular basis to avoid excessive accumulation.[13]

Final Disposal Workflow

The transition from laboratory accumulation to final disposal must be a documented and compliant process.

Disposal Decision Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of 1-(2-Bromo-5-fluorophenyl)ethanamine.

G cluster_0 Laboratory Operations (On-Site) cluster_1 Disposal Logistics (Off-Site) A Waste Generation (e.g., reaction quench, purification column) B Hazard Identification Is it a Halogenated Organic Amine? A->B C Select 'Halogenated Organic Waste' Stream B->C Yes D Prepare & Label Container - 'Hazardous Waste' sticker - Full chemical names C->D E Accumulate in SAA - Keep container closed - Use secondary containment D->E F Container Full or Project Complete? E->F G Arrange Pickup with EHS or Licensed Waste Vendor F->G Yes H Complete Hazardous Waste Manifest G->H I Waste Transported by Licensed Hauler H->I J Final Disposal at Permitted Facility (e.g., Regulated Incineration) I->J

Disposal workflow for 1-(2-Bromo-5-fluorophenyl)ethanamine.
Step-by-Step Disposal Procedure
  • Initiate Pickup : Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[8][13]

  • Documentation : You will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from the point of generation to its final disposal facility.[9][10]

  • Transport and Disposal : The waste will be collected by a transporter with an EPA identification number and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9] Given its classification, the ultimate disposal method will be regulated incineration.[2]

  • Record Keeping : Retain all records and manifest copies for at least three years, or as required by your state's regulations.[8]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Assess the Spill : If the spill is large, highly volatile, or you feel unsafe, call your institution's emergency response number immediately.

  • Containment (for small, manageable spills) :

    • Ensure you are wearing full PPE as described in Section 2.

    • Prevent the spill from entering drains by covering them or using absorbent dikes.

    • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or a commercial chemical spill pillow.[12]

  • Cleanup and Disposal :

    • Carefully sweep or scoop the absorbent material into a suitable container for disposal.[5]

    • Label this container as "Hazardous Waste" with a clear description of the contents (e.g., "Vermiculite with 1-(2-Bromo-5-fluorophenyl)ethanamine").

    • Arrange for disposal following the procedures in Section 3.

By adhering to this comprehensive guide, researchers can ensure the disposal of 1-(2-Bromo-5-fluorophenyl)ethanamine is conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022, July 12). Vertex. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Aces. [Link]

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Chemical Waste Disposal Guidelines . University of Louisville. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA . U.S. Environmental Protection Agency. [Link]

  • 1-(2-Bromo-5-fluorophenyl)ethanamine . Appchem. [Link]

  • Household Hazardous Waste (HHW) . (2025, May 15). U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • 7.2 Organic Solvents . UNC-Chapel Hill Environment, Health and Safety. [Link]

  • Chemical and Hazardous Waste Guide . (2024, October 20). University of Oslo. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal . Alliance for the Polyurethanes Industry. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs . (2024, July). University of Rhode Island Environmental Health & Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-fluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-fluorophenyl)ethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.